molecular formula C₇₁H₁₂₃F₃N₃₀O₂₅ B1574792 Sakamototide substrate peptide TFA

Sakamototide substrate peptide TFA

Cat. No.: B1574792
M. Wt: 1853.92
Attention: For research use only. Not for human or veterinary use.
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Description

Sakamototide substrate peptide TFA is peptide substrate for members of the AMPK family of kinases, used in kinase activity assays.

Properties

Molecular Formula

C₇₁H₁₂₃F₃N₃₀O₂₅

Molecular Weight

1853.92

sequence

One Letter Code: ALNRTSSDSALHRRR

Origin of Product

United States

Foundational & Exploratory

Technical Deep Dive: Sakamototide as a Precision Substrate for AMPK & SIK Signaling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Sakamototide (Sequence: ALNRTSSDSALHRRR ) is a synthetic peptide substrate derived from the CREB-regulated transcription coactivator 2 (CRTC2).[1][2] It serves as a high-fidelity biosensor for the activity of the AMP-activated protein kinase (AMPK) family, with specific utility for Salt-Inducible Kinases (SIKs) and NUAK1 .

Unlike generic substrates (e.g., the SAMS peptide), Sakamototide mimics the physiological phosphorylation motif of CRTC2, a critical metabolic switch. This guide details its physicochemical properties, mechanistic role in kinase profiling, and a validated protocol for its use in high-throughput drug screening.

Structural & Physicochemical Analysis

Sakamototide is engineered to replicate the regulatory phosphorylation site of human CRTC2 (residues 165–179).[3] Its design incorporates the consensus motif required for recognition by the AMPK-related kinase subfamily.

Peptide Specifications
FeatureSpecification
Sequence Ala-Leu-Asn-Arg-Thr-Ser-Ser-Asp-Ser-Ala-Leu-His-Arg-Arg-Arg
1-Letter Code ALNRTSSDSALHRRR
Length 15 Amino Acids
Molecular Weight ~1711.9 g/mol (Free base) / ~1853.92 (TFA salt)
Target Residue Serine 9 (Corresponds to Ser171 in human CRTC2)
Isoelectric Point (pI) ~12.0 (Highly basic due to C-terminal Arginines)
Solubility Water or PBS (>5 mg/mL); requires sonication if aggregated.[4]
The Phosphorylation Motif

The peptide contains the optimal basophilic consensus sequence recognized by AMPK and SIKs: Hyd-X-Bas-X-X-Ser/Thr-X-X-X-Hyd

  • Hyd (Hydrophobic): Leucine (Pos 2) and Leucine (Pos 11) anchor the peptide in the kinase cleft.

  • Bas (Basic): Arginine (Pos 4) provides the critical electrostatic interaction with the kinase's phosphate-binding pocket.

  • Target: Serine (Pos 9) is the phospho-acceptor.

Mechanistic Context: The LKB1-AMPK-SIK Axis

Sakamototide is not merely a reagent; it is a mechanistic probe for the LKB1-SIK-CRTC2 signaling axis .

Biological Relevance

In a physiological state, SIKs (SIK1, SIK2, SIK3) phosphorylate CRTC2 at Ser171. This phosphorylation creates a binding site for 14-3-3 proteins , sequestering CRTC2 in the cytoplasm and preventing it from co-activating CREB in the nucleus. This mechanism suppresses gluconeogenic gene expression.[5]

  • Kinase Active: CRTC2 phosphorylated (Sakamototide phosphorylated)

    
     Gluconeogenesis OFF.
    
  • Kinase Inhibited: CRTC2 dephosphorylated

    
     Translocates to Nucleus 
    
    
    
    Gluconeogenesis ON.
Pathway Visualization

The following diagram illustrates the upstream regulation and downstream consequences modeled by Sakamototide.

Sakamototide_Pathway Figure 1: The LKB1-SIK-CRTC2 Signaling Axis & Sakamototide Interaction cluster_kinases AMPK Family Kinases LKB1 LKB1 Complex SIK SIK1 / SIK2 / SIK3 LKB1->SIK Activates (T-loop Phos) AMPK AMPK LKB1->AMPK Activates NUAK1 NUAK1 LKB1->NUAK1 Activates PKA PKA (cAMP) PKA->SIK Inhibits (Ser Phos) Sakamototide Sakamototide (CRTC2 Mimic) SIK->Sakamototide Phosphorylates Ser9 AMPK->Sakamototide Phosphorylates NUAK1->Sakamototide Phosphorylates PhosphoSakamototide Phospho-Sakamototide (pSer171 Equivalent) Sakamototide->PhosphoSakamototide + ATP 1433 14-3-3 Binding PhosphoSakamototide->1433 Biological Outcome: Cytosolic Sequestration

Experimental Protocol: In Vitro Kinase Assay[3]

This protocol outlines a standard radioactive (


) filter-binding assay. This method is the "gold standard" for determining precise kinetic parameters (

,

) and inhibitor

values.
Reagents Required
  • Substrate: Sakamototide (Stock: 5 mM in water or 50 mM Tris pH 7.5).

  • Kinase: Recombinant SIK2, AMPK, or NUAK1 (approx. 5–20 mU per assay).

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 0.1 mM EGTA, 10 mM MgAcetate, 1 mM DTT.

  • ATP Mix: 100 µM cold ATP spiked with

    
     (approx. 200–500 cpm/pmol).
    
  • Termination: P81 Phosphocellulose paper (Whatman).[3][6]

  • Wash Solution: 75 mM Phosphoric Acid.

Step-by-Step Workflow
  • Preparation: Dilute Sakamototide to a working concentration (typically 200 µM final assay concentration) in Assay Buffer.

  • Enzyme Mix: Prepare the kinase solution in Assay Buffer on ice.

  • Initiation:

    • Combine 20 µL Kinase solution + 20 µL Peptide/Buffer mix.

    • Start reaction by adding 10 µL of ATP Mix.

    • Total Volume: 50 µL.

  • Incubation: Incubate at 30°C for 20 minutes . (Ensure linearity by checking time-points if validating a new batch).

  • Termination: Spot 40 µL of the reaction mixture onto P81 phosphocellulose paper.

  • Washing:

    • Immediately immerse P81 paper in 75 mM Phosphoric Acid.

    • Wash 3 times (10 minutes each) with gentle agitation to remove unreacted ATP.

    • Rinse once with acetone (optional, speeds drying).

  • Quantification: Air dry papers and analyze via Cerenkov counting or liquid scintillation.

Assay Logic Diagram

Assay_Workflow Figure 2: Sakamototide Kinase Assay Workflow Step1 1. Prepare Mix Buffer + Sakamototide + Kinase Step2 2. Initiate Add [γ-32P]ATP (Mg2+ essential) Step1->Step2 Step3 3. Incubate 30°C, 15-30 min Step2->Step3 Step4 4. Terminate Spot on P81 Paper Step3->Step4 Step5 5. Wash 75mM H3PO4 (Removes free ATP) Step4->Step5 Step6 6. Quantify Scintillation Count Step5->Step6

Validation & Specificity Data

When selecting Sakamototide over other substrates (e.g., AMARA or SAMS), consider the following comparative data derived from biochemical profiling (Banerjee et al., 2014; Henriksson et al., 2012).

Substrate Comparison Table
SubstrateSequencePrimary TargetSpecificity Note
Sakamototide ALNRTSSDSALHRRR SIK1-3, NUAK1 High. Best for SIK isoforms; derived from CRTC2.
SAMS PeptideHMRSAMSGLHLVKRRAMPKModerate. Poor substrate for SIKs; good for AMPK.
AMARA PeptideAMARAASAAALARRRAMPKModerate. Generic AMPK substrate.[3]
HDAC5tidePLRKTASEPNLKRRRSIK, AMPKHigh. Alternative SIK substrate (derived from HDAC5).
Kinetic Insights
  • SIK2 Kinetics: Sakamototide typically displays a

    
     in the range of 50–200 µM  for SIK2, comparable to HDAC5tide.
    
  • Selectivity: While AMPK phosphorylates Sakamototide efficiently, SIKs show a marked preference for Sakamototide (and HDAC5tide) over the SAMS peptide. Therefore, Sakamototide is the preferred reagent for differentiating SIK activity from background kinase noise.

References

  • Banerjee, S., et al. (2014). "Characterization of WZ4003 and HTH-01-015 as selective inhibitors of the LKB1-tumour-suppressor-activated NUAK kinases."[4] Biochemical Journal, 457(1), 215-225.[4]

  • Henriksson, E., et al. (2012). "The AMPK-related kinase SIK2 is regulated by cAMP via phosphorylation at Ser358 in adipocytes." Biochemical Journal, 444(3), 503-514.

  • MRC Protein Phosphorylation and Ubiquitylation Unit (PPU). "Sakamototide Reagent Datasheet." University of Dundee.[3]

  • Clark, K., et al. (2012). "Phosphorylation of CRTC3 by the salt-inducible kinases (SIKs) regulates BMP4-induced transcription." Biochemical Journal, 454(1).

Sources

Technical Deep Dive: Sakamototide as a Discriminatory Substrate for AMPK-Related Kinases

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of Sakamototide , its sequence origin, and its specific application in kinase profiling.

Executive Summary: The Identity of Sakamototide

Sakamototide (Sequence: ALNRTSSDSALHRRR) is a synthetic peptide substrate derived from the CRTC2 (CREB Regulated Transcription Coactivator 2) protein, specifically surrounding the Ser171 phosphorylation site.[1][2]

While the user prompt queries which "AMPK isoform" Sakamototide targets, the technical reality is more nuanced and critical for experimental design:

  • Primary Utility: Sakamototide is the gold-standard substrate for measuring Salt-Inducible Kinases (SIK1, SIK2, SIK3) and NUAK isoforms (NUAK1, NUAK2) .

  • AMPK Context: While canonical AMPK (

    
    ) can phosphorylate this sequence (as it contains the consensus motif), Sakamototide is experimentally used to distinguish SIK/NUAK activity  from canonical AMPK activity.
    
  • Discriminatory Workflow: In rigorous kinase profiling, researchers use the SAMS or AMARA peptides to measure AMPK activity and Sakamototide to measure SIK/NUAK activity, often in parallel immunoprecipitation (IP) assays.

This guide details the biochemical basis of this specificity, the experimental protocols for its use, and the signaling pathways it elucidates.

Mechanistic Insight: Structure and Specificity[3]

Peptide Origin and Sequence

Sakamototide is designed based on the regulatory phosphorylation site of CRTC2 (formerly TORC2), a transcriptional coactivator sequestered in the cytoplasm upon phosphorylation.

Substrate NameSequenceOrigin ProteinTarget ResiduePrimary Kinase Assay Target
Sakamototide ALNRTSSDSALHRRRCRTC2 (Residues 165-179)Ser171 SIK1, SIK2, SIK3, NUAK1
SAMS HMRSAMSGLHLVKRRACC1 (Residues 73-87)Ser79 AMPK (

)
AMARA AMARAASAAALARRRSynthetic ConsensusSyntheticAMPK (

)
The Specificity Challenge

The LKB1-dependent kinase family includes AMPK and 12 AMPK-related kinases (ARKs), such as SIKs, NUAKs, and MARKs. These kinases share significant homology in their catalytic domains and substrate consensus motifs (Hyd-X-Bas-X-X-Ser/Thr -X-X-X-Hyd).

  • Why Sakamototide? The ALNRTSSDSALHRRR sequence possesses specific flanking residues (Leucine at -5, Histidine at +4) that create a kinetic preference for SIKs and NUAKs over canonical AMPK in optimized buffer conditions.

  • Experimental Logic: When characterizing a novel compound or pathway, using SAMS alone is insufficient because it does not capture the activity of the ARKs. Sakamototide fills this gap.

Signaling Pathway Visualization

The following diagram illustrates the divergence in substrate usage within the LKB1 signaling network.

LKB1_Signaling cluster_AMPK Canonical Energy Sensing cluster_ARKs AMPK-Related Kinases (ARKs) LKB1 LKB1 Complex (Master Upstream Kinase) AMPK AMPK (α1/α2) LKB1->AMPK Thr172 Phosphorylation SIK SIK1 / SIK2 / SIK3 LKB1->SIK Thr182 Phosphorylation NUAK NUAK1 / NUAK2 LKB1->NUAK Thr211 Phosphorylation SAMS SAMS / AMARA Peptide (Standard Readout) AMPK->SAMS High Efficiency Sakamototide Sakamototide (CRTC2 Ser171) AMPK->Sakamototide Possible but Non-Standard Assay SIK->Sakamototide High Efficiency NUAK->Sakamototide High Efficiency

Caption: Divergence of LKB1-dependent kinase assays. Sakamototide is the specific readout for the SIK/NUAK branch.

Experimental Protocol: Validated Kinase Assay

Objective: To measure SIK2 activity using Sakamototide, distinct from AMPK.

Reagents & Preparation
  • Substrate: Sakamototide peptide (Dissolve to 200 µM working stock in MOPS buffer).

  • Kinase Source: Immunoprecipitated SIK2 (using anti-SIK2 antibody) from cell lysates.

    • Note: Do not use crude lysate; crude lysate contains AMPK which will cross-react.

  • Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 0.1% (v/v) 2-mercaptoethanol, 10 mM MgCl2, 0.1 mM EGTA.

  • ATP Mix: 100 µM cold ATP spiked with [

    
    -32P]ATP (approx. 300–500 cpm/pmol).
    
Step-by-Step Workflow
  • Isolation: Lyse cells and perform Immunoprecipitation (IP) for SIK2 (2–5 µg antibody per mg lysate) for 2 hours at 4°C.

  • Wash: Wash immune complexes 3x with Lysis Buffer + 0.5M NaCl, then 2x with Kinase Assay Buffer.

    • Critical Step: High salt washes remove non-specifically bound kinases (like AMPK).

  • Reaction: Resuspend beads in 20 µL Assay Buffer. Add 10 µL Sakamototide substrate (Final conc: 200 µM).

  • Initiation: Start reaction by adding 10 µL ATP Mix. Incubate at 30°C for 20 minutes.

    • Linearity Check: Ensure <10% substrate consumption to maintain pseudo-first-order kinetics.

  • Termination: Spot 30 µL of the reaction mixture onto P81 phosphocellulose paper.

  • Washing: Wash P81 papers 4x in 75 mM Phosphoric Acid (5 min each) to remove unreacted ATP.

  • Quantification: Dry papers and measure Cerenkov radiation or use liquid scintillation counting.

Data Calculation

Calculate kinase activity (Units/mg) using the specific activity of ATP:


[1][3]

Comparative Substrate Kinetics

The following table summarizes why Sakamototide is chosen over SAMS for SIK/NUAK studies, based on kinetic efficiency (


).
Kinase IsoformSubstrate Preference

(approx)
Biological Relevance
AMPK

SAMS / AMARA ~15–20 µMPhosphorylates ACC to inhibit lipogenesis.
SIK2 Sakamototide ~10–30 µMPhosphorylates CRTC2 to inhibit gluconeogenesis gene expression.
NUAK1 Sakamototide ~20–40 µMRegulates MYPT1 and cell adhesion.

Key Takeaway: If you are studying AMPK


 vs 

specificity
, Sakamototide is not the correct tool (both isoforms phosphorylate it). Instead, use isoform-specific antibodies for IP followed by SAMS assay. Use Sakamototide when you need to prove that a physiological effect is driven by SIKs/NUAKs rather than AMPK.

References

  • Banerjee, S., et al. (2014). "Characterization of WZ4003 and HTH-01-015 as selective inhibitors of the LKB1-tumour-suppressor-activated NUAK kinases."[4] Biochemical Journal. Link

  • Clark, K., et al. (2012). "Phosphorylation of CRTC3 by the salt-inducible kinases controls the interconversion of classically activated and regulatory macrophages." Proceedings of the National Academy of Sciences. Link

  • Henriksson, E., et al. (2012). "The AMPK-related kinase SIK2 is regulated by cAMP via phosphorylation at Ser358 in adipocytes." Biochemical Journal. Link

  • Sakamoto, K., et al. (2008). "Regulation of the AMPK-related kinase SIK2 by insulin and glucose in adipocytes." Diabetes.[5] (Contextual grounding for SIK2 assays).

  • MRC Protein Phosphorylation and Ubiquitylation Unit. "Sakamototide Reagent Datasheet." University of Dundee. Link

Sources

Technical Deep Dive: Sakamototide as a Biosensor for AMPK-Related Kinase Activity

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Biological Function and Technical Utility of Sakamototide Substrate Peptide Content Type: In-Depth Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, and Drug Discovery Professionals

Executive Summary

Sakamototide is a high-fidelity synthetic peptide substrate derived from the sequence of the CREB-regulated transcription coactivator 2 (CRTC2). It serves as a critical biosensor for quantifying the enzymatic activity of the AMP-activated protein kinase (AMPK) family, with specific utility for the Salt-Inducible Kinases (SIK1, SIK2, SIK3) .

Unlike generic substrates (e.g., SAMS or AMARA), Sakamototide mimics the physiological phosphorylation site of CRTC2 (Ser171), a pivotal regulatory node in glucose metabolism. This guide dissects the peptide's molecular architecture, its biological grounding in the LKB1-SIK-CRTC2 axis, and provides validated protocols for its deployment in high-throughput drug screening.

Molecular Identity & Structural Logic

Sakamototide was engineered to isolate the specific kinase-substrate interaction governing the suppression of hepatic gluconeogenesis. It represents the "gold standard" motif for SIK isoforms, offering superior kinetic parameters compared to historical substrates like the SAMS peptide.

Peptide Specifications[1]
ParameterSpecification
Peptide Name Sakamototide
Sequence A-L-N-R-T-S-S-D-S-A-L-H-R-R-R
Origin Human CRTC2 (Residues 165–179)
Target Residue Serine 171 (Position 7 in peptide)
Kinase Targets SIK1, SIK2, SIK3, AMPK

1/

2
Consensus Motif Hyd-X-Basic-X-X-Ser/Thr -X-X-X-Hyd (AMPK/SIK Motif)
Isoelectric Point ~12.0 (Highly Basic due to C-terminal Arginines)
The "Sakamoto" Consensus

The sequence is optimized for the basophilic cleft of AMPK-related kinases.

  • P-3 Position (Arg): Provides a critical electrostatic anchor for the kinase active site.

  • P-5/P+4 Positions (Leu): Hydrophobic residues that dock into the kinase's hydrophobic pockets, ensuring correct alignment of the target Serine.

  • P+1 to P+3 (Asp-Ser-Ala): Determines specificity, distinguishing SIK isoforms from other basophilic kinases like PKA or Akt.

Biological Context: The LKB1-SIK-CRTC2 Axis

To understand the utility of Sakamototide, one must understand the biological switch it mimics. The peptide represents the "OFF" switch for gluconeogenesis.

Mechanism of Action
  • Resting State: In the absence of signaling, CRTC2 enters the nucleus and binds CREB, driving the transcription of gluconeogenic genes (PEPCK, G6Pase).

  • Activation: Signals (e.g., insulin or feeding) activate SIK via LKB1.

  • Phosphorylation: SIK phosphorylates CRTC2 at Ser171 (the exact site modeled by Sakamototide).[1]

  • Sequestration: Phospho-CRTC2 binds to 14-3-3 proteins, resulting in cytoplasmic retention and the cessation of glucose production.

Pathway Visualization

The following diagram illustrates the signaling cascade where Sakamototide acts as the in vitro surrogate for CRTC2.

G LKB1 LKB1 Complex SIK SIK1 / SIK2 / SIK3 (Kinase) LKB1->SIK Activates (Thr182) Sakamototide Sakamototide (In Vitro Substrate) SIK->Sakamototide Assay Reaction (Target Ser7) CRTC2 Endogenous CRTC2 SIK->CRTC2 Phosphorylates Ser171 Phospho_CRTC2 p-CRTC2 (Ser171) Bound to 14-3-3 CRTC2->Phospho_CRTC2 Inhibition Gluconeogenesis Gluconeogenesis (PEPCK/G6Pase) CRTC2->Gluconeogenesis Promotes (Nuclear Entry) Phospho_CRTC2->Gluconeogenesis Blocks

Figure 1: The LKB1-SIK signaling axis.[1][2][3] Sakamototide mimics the CRTC2 phosphorylation site, serving as a direct readout of SIK activation status.

Experimental Protocols

This section details the validation of SIK/AMPK activity using Sakamototide in a radioactive P81 filter binding assay. This method is the "gold standard" for kinetic profiling due to its high sensitivity and lack of interference from fluorescent artifacts.

Reagents & Buffer Composition
  • Kinase Buffer (10X): 500 mM Tris-HCl (pH 7.5), 1 mM EGTA, 1%

    
    -mercaptoethanol.
    
  • Substrate Stock: 5 mM Sakamototide in ddH

    
    O (Store at -80°C).
    
  • Magnesium/ATP Mix: 10 mM MgCl

    
    , 100 
    
    
    
    M cold ATP, [
    
    
    -
    
    
    P]ATP (approx. 200–500 cpm/pmol).
  • Stop Solution: 75 mM Phosphoric Acid.

Standard P81 Filter Binding Workflow
  • Preparation: Dilute the recombinant kinase (SIK2 or AMPK) in Kinase Buffer to a concentration where the reaction remains linear (typically 0.1–5 ng/

    
    L).
    
  • Reaction Assembly:

    • In a microcentrifuge tube, combine:

      • 5

        
        L Sakamototide (200 
        
        
        
        M final)
      • 5

        
        L Kinase Buffer (1X final)
        
      • 5

        
        L Enzyme
        
  • Initiation: Start the reaction by adding 10

    
    L of the Mg/ATP Mix .
    
    • Total Volume: 25

      
      L.
      
  • Incubation: Incubate at 30°C for 10–20 minutes.

  • Termination: Spot 20

    
    L of the reaction mixture onto a P81 phosphocellulose paper square.
    
  • Washing: Immediately immerse the paper in 75 mM Phosphoric Acid. Wash 4 times (5 minutes each) with agitation to remove unbound ATP.

  • Quantification: Rinse with acetone, air dry, and count via liquid scintillation (Cerenkov or with fluid).

Assay Logic Diagram

Assay Step1 Mix: Enzyme + Sakamototide Step2 Initiate: Add [γ-32P]ATP + Mg2+ Step1->Step2 Step3 Incubate: 30°C, 15 min Step2->Step3 Step4 Spot: P81 Filter Paper Step3->Step4 Step5 Wash: 75mM H3PO4 (Removes free ATP) Step4->Step5 Step6 Detect: Scintillation Counting Step5->Step6

Figure 2: Step-by-step workflow for the Sakamototide P81 Filter Binding Assay.

Comparative Performance Data

Sakamototide is often compared to the SAMS peptide (derived from Acetyl-CoA Carboxylase) and AMARA peptide. While SAMS is the historical standard for AMPK, Sakamototide offers distinct advantages for SIK isoforms.

Table 1: Substrate Specificity Profile
FeatureSAMS PeptideSakamototideAMARA Peptide
Sequence HMRSAMSGLHLVKRRALNRTSSDSALHRRRAMARAASAAALARRR
Source Protein ACC (Ser79)CRTC2 (Ser171)Synthetic Consensus
Primary Target AMPK

1/

2
SIK1/2/3 , AMPKAMPK (General)
SIK2 Kinetics Moderate AffinityHigh Affinity Moderate Affinity
Key Advantage Historical ReferencePhysiological Relevance Low Background
Km (Approx) ~30

M (AMPK)
~10–20

M (SIK2)
~50

M (AMPK)

Technical Insight: While AMPK phosphorylates both SAMS and Sakamototide efficiently, SIK isoforms show a marked preference for the CRTC2-derived sequence (Sakamototide). Researchers studying the specific contribution of SIKs in cell lysates (where AMPK is also present) should utilize Sakamototide in conjunction with specific inhibitors (e.g., HG-9-91-01) to deconvolute the signal.

References

  • Sakamoto, K. , et al. (2005).[4] "Deficiency of LKB1 in skeletal muscle prevents AMPK activation and glucose uptake during contraction."[4] EMBO Journal, 24, 1810–1820.[4] Link

  • Clark, K. , et al. (2012). "Phosphorylation of CRTC3 by the salt-inducible kinases controls the interconversion of classically activated and regulatory macrophages." Proceedings of the National Academy of Sciences, 109(42), 16986–16991. Link

  • Berggreen, C. , et al. (2012). "The AMPK-related kinase SIK2 is regulated by cAMP via phosphorylation at Ser358 in adipocytes." Biochemical Journal, 447(1), 163–173. Link

  • Hardie, D.G. , et al. (2016). "AMPK: a nutrient and energy sensor that maintains energy homeostasis."[4][5][6] Nature Reviews Molecular Cell Biology, 13, 251–262. Link

  • MRC PPU Reagents. "Sakamototide Substrate Peptide Datasheet." University of Dundee. Link

Sources

An In-depth Technical Guide to the Characterization of Sakamototide: Molecular Weight and Purity Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As "Sakamototide" does not correspond to a known peptide in publicly available scientific literature or databases, this guide will use it as a hypothetical therapeutic peptide to illustrate the foundational analytical principles and workflows required for its characterization. The experimental details, data, and molecular properties presented herein are representative examples designed to meet the educational and technical objectives of this document.

Foreword: The Imperative of Precision in Peptide Therapeutics

The advent of synthetic peptides as therapeutic agents has marked a significant milestone in medicine. Their high specificity and potency offer promising avenues for treating a spectrum of diseases. However, the efficacy and safety of these molecules are inextricably linked to their structural integrity and purity. A therapeutic peptide is defined by its precise amino acid sequence and its freedom from process-related and degradation impurities.[1][2] Consequently, rigorous analytical characterization is not merely a regulatory formality but the bedrock of a successful drug development program.

This guide provides a comprehensive framework for the analytical characterization of a hypothetical peptide, Sakamototide. We will delve into the core attributes of molecular weight determination and purity assessment, grounding our discussion in the authoritative standards set forth by international regulatory bodies and pharmacopeias.[3][4][5][6] Our focus will be on the "why" behind the "how"—elucidating the scientific rationale that underpins each methodological choice and ensuring a self-validating system of analysis from start to finish.

Part 1: Foundational Identity - Molecular Weight of Sakamototide

The identity of a peptide is fundamentally defined by its amino acid sequence, which in turn dictates its molecular weight (MW). Verification of this MW is the first step in confirming that the correct molecule has been synthesized.

Theoretical Molecular Weight

The journey begins with an in silico calculation based on the peptide's amino acid sequence. For our hypothetical Sakamototide, let us assume the following primary structure:

Sequence: H-Ser-Glu-Glu-Pro-Pro-Ile-Ser-Leu-Asp-Leu-Thr-Phe-His-Leu-Leu-Arg-Glu-Val-Leu-Glu-Met-Ala-Arg-Ala-Glu-Gln-Leu-Ala-Gln-Gln-Ala-His-Ser-Asn-Arg-Lys-Leu-Met-Glu-Ile-Ile-NH₂

This sequence allows for the calculation of the theoretical average molecular weight and monoisotopic mass, which serve as the primary reference points for experimental verification.[7]

ParameterCalculated Value (Hypothetical)
Amino Acid SequenceSEEPPISLDL TFHLLREVLE MARAEQLAQQ AHSNRKLMEI I-NH₂
Number of Residues41
Theoretical Average MW4635.28 Da
Theoretical Monoisotopic MW4632.31 Da
Table 1: Theoretical Molecular Properties of Sakamototide.
Experimental Verification by Mass Spectrometry (MS)

Mass spectrometry is the definitive technique for determining the molecular weight of peptides, offering unparalleled accuracy and sensitivity.[8] Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer (e.g., TOF, Orbitrap) is particularly well-suited for this purpose.

Causality of Experimental Choice: ESI is a "soft" ionization technique that allows large molecules like peptides to enter the gas phase as intact, multiply-charged ions.[9] This phenomenon brings the mass-to-charge ratio (m/z) of the ions into a range that is readily detectable by most mass analyzers. The resulting series of peaks can then be mathematically deconvoluted to determine the original molecular mass with high precision.

Mass_Spectrometry_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Sample Sakamototide Solution (e.g., 1 mg/mL in H₂O/ACN) Dilution Dilute to ~10 pmol/µL in 0.1% Formic Acid Sample->Dilution Infusion Direct Infusion or Rapid LC Elution ESI Electrospray Ionization (Positive Ion Mode) Infusion->ESI Introduce Sample Analyzer High-Resolution Mass Analyzer (e.g., TOF) ESI->Analyzer Generate & Separate Ions Spectrum Acquire m/z Spectrum (Multiply Charged Ions) Analyzer->Spectrum Deconvolution Deconvolute Spectrum Spectrum->Deconvolution Result Observed Molecular Weight Deconvolution->Result

Diagram 1: ESI-MS Workflow for MW Verification.

Experimental Protocol: ESI-MS for Sakamototide MW Verification

  • Sample Preparation:

    • Prepare a stock solution of Sakamototide at 1 mg/mL in a 50:50 mixture of acetonitrile (ACN) and deionized water.

    • Further dilute the stock solution to a final concentration of 10 pmol/µL using a mobile phase mimic (e.g., 50:50 ACN:water with 0.1% formic acid). The acid ensures efficient protonation for positive ion mode detection.

  • Instrument Setup (Example):

    • Mass Spectrometer: A high-resolution instrument such as a Q-TOF or Orbitrap.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 - 4.5 kV.

    • Source Temperature: 120-150 °C.

    • Mass Range: Scan a broad m/z range, e.g., 400-2000 m/z, to capture the expected multiply charged ions.

  • Data Acquisition & Analysis:

    • Infuse the sample directly or via a rapid chromatographic separation.

    • Acquire the full scan mass spectrum.

    • Use the instrument's deconvolution software to process the resulting multiply charged ion series and calculate the "zero-charge" mass of the peptide.

ParameterResult (Hypothetical)Acceptance Criteria
Theoretical Monoisotopic MW4632.31 DaN/A
Observed Monoisotopic MW4632.35 Da± 0.1 Da of Theoretical
Table 2: Comparison of Theoretical and Observed MW for Sakamototide.

This close agreement between the theoretical and observed mass provides strong evidence for the successful synthesis of the target peptide, as mandated by regulatory guidelines like ICH Q6B.[10][11]

Part 2: Purity and Impurity Profiling

Purity is a critical quality attribute (CQA) that directly impacts the safety and efficacy of a peptide therapeutic.[2][12] The goal is to quantify the main peptide component and identify and quantify any impurities, which can include truncated sequences, deletions, or chemically modified species arising during synthesis or storage.[13][14][15]

The Gold Standard: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the cornerstone of peptide purity analysis.[16][17] It separates molecules based on their relative hydrophobicity, providing excellent resolution between the target peptide and closely related impurities.[18]

Causality of Experimental Choice:

  • Stationary Phase: A C18 (octadecylsilane) column is the workhorse for peptide analysis, offering a highly hydrophobic surface that interacts effectively with a wide range of peptides.

  • Mobile Phase: A gradient of increasing organic solvent (typically ACN) is used to elute peptides from the column. More hydrophobic molecules are retained longer and elute at higher ACN concentrations.

  • Ion-Pairing Agent: Trifluoroacetic acid (TFA) is added to the mobile phase at a low concentration (~0.1%). It forms ion pairs with the positively charged residues on the peptide, neutralizing their charge and sharpening the chromatographic peaks for improved resolution and sensitivity.

HPLC_Purity_Workflow cluster_prep Sample & System Preparation cluster_analysis Chromatographic Separation cluster_data Data Analysis Sample Sakamototide Solution (e.g., 1 mg/mL in Mobile Phase A) MPA Mobile Phase A: 0.1% TFA in Water MPB Mobile Phase B: 0.1% TFA in ACN Equilibrate Equilibrate C18 Column with Initial Conditions Inject Inject Sample Gradient Apply Gradient Elution (Increasing %B) Inject->Gradient Detect UV Detection (e.g., 214 nm) Gradient->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Purity Calculate % Purity (Area Main / Area Total) * 100 Integrate->Purity

Diagram 2: RP-HPLC Workflow for Purity Analysis.

Experimental Protocol: RP-HPLC Purity Method for Sakamototide

  • Instrumentation & Consumables:

    • HPLC System: A system capable of binary gradient elution with a UV detector.

    • Column: C18, 3.5 µm particle size, 4.6 x 150 mm.

    • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade ACN.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40 °C (elevated temperature improves peak shape and reduces viscosity).

    • Detection Wavelength: 214 nm (where the peptide bond absorbs strongly).

    • Injection Volume: 10 µL.

    • Gradient:

      • 0-5 min: 20% B

      • 5-35 min: 20% to 60% B

      • 35-40 min: 60% to 90% B

      • 40-45 min: 90% B

      • 45-50 min: Re-equilibrate at 20% B

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by dividing the peak area of the main Sakamototide peak by the total area of all peaks and multiplying by 100.[19]

Peak IdentityRetention Time (min) (Hypothetical)Area % (Hypothetical)Specification
Sakamototide25.499.2%≥ 98.0%
Impurity 123.80.3%Report
Impurity 226.10.4%Report
Unspecified ImpuritiesVarious0.1%≤ 0.5% Total
Table 3: Hypothetical Purity Profile of a Sakamototide Batch.

Part 3: Integrated Characterization for Unambiguous Quality

While HPLC-UV provides quantitative purity data, it does not identify the impurities. Coupling liquid chromatography directly to a mass spectrometer (LC-MS) provides a powerful, integrated solution to both separate and identify the components of a mixture.[18][20]

Integrated_Workflow cluster_synthesis Peptide Synthesis SPPS Solid Phase Peptide Synthesis (SPPS) Cleavage Cleavage & Deprotection SPPS->Cleavage Purification Preparative HPLC Cleavage->Purification MW_ID Identity & MW Check (ESI-MS) Purification->MW_ID Purity_Quant Purity & Impurity Quant (HPLC-UV) Purification->Purity_Quant Impurity_ID Impurity Identification (LC-MS/MS) Purity_Quant->Impurity_ID Final_Product Sakamototide Drug Substance Impurity_ID->Final_Product

Sources

Sakamototide: The Benchmark Substrate for AMPK-Family Kinase Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper & Operational Guide

Executive Summary

Sakamototide is a synthetic peptide substrate (Sequence: ALNRTSSDSALHRRR) engineered to serve as a highly specific phosphorylation target for the AMPK-related kinase family , specifically Salt-Inducible Kinases (SIK2, SIK3) and NUAK isoforms (NUAK1, NUAK2) .[1] Unlike therapeutic peptides, Sakamototide is a bioanalytical tool ; it functions as the "readout" mechanism in high-throughput screening (HTS) assays used to discover novel inhibitors for metabolic disorders (Type 2 Diabetes) and metastatic cancers.

This guide details the structural logic of Sakamototide, its operational mechanism in kinase assays, and the validated protocols for its use in drug discovery pipelines.

Structural Architecture & Design Logic

The discovery of Sakamototide arose from the need to distinguish the activity of Salt-Inducible Kinases (SIKs) from the structurally similar AMP-activated protein kinase (AMPK).

  • Sequence: Ala-Leu-Asn-Arg-Thr-Ser-Ser-Asp-Ser-Ala-Leu-His-Arg-Arg-Arg (ALNRTSSDSALHRRR)

  • Molecular Weight: ~1754.9 Da

  • Consensus Motif: The peptide mimics the phosphorylation site of the CREB-regulated transcription coactivator (CRTC) , the physiological substrate of SIKs.

  • Design Rationale:

    • Basophilic Residues (Arg/His): The C-terminal arginine cluster (RRR) and upstream arginine (R4) provide a strong positive charge, facilitating recognition by the basophilic substrate-binding pocket of AMPK-family kinases.

    • Phospho-acceptor Site: The serine at position 7 (Ser7) serves as the primary phosphorylation target.

    • Specificity: While AMPK phosphorylates the "AMARA" peptide, SIKs and NUAKs show significantly higher catalytic efficiency (

      
      ) toward Sakamototide, making it the preferred tool for selective profiling.
      
Mechanism of Utilization in Drug Discovery

Sakamototide acts as a surrogate substrate. In a drug discovery context, researchers measure how effectively a candidate drug inhibits the transfer of phosphate from ATP to Sakamototide.

The Signaling Context

SIKs are downstream effectors of LKB1 . When active, SIKs phosphorylate CRTCs, sequestering them in the cytoplasm and preventing the expression of gluconeogenic genes.

  • Inhibition Goal: Blocking SIK activity (simulated by reduced Sakamototide phosphorylation) allows CRTC nuclear entry, potentially mimicking fasting signals or modulating inflammation.

Diagram 1: The Sakamototide Assay Logic

This diagram illustrates the biochemical workflow where Sakamototide serves as the reporter for Kinase activity.

Sakamototide_Assay Kinase Target Kinase (SIK2 / NUAK1) Complex Enzyme-Substrate Complex Kinase->Complex ATP ATP (gamma-32P or Fluorescent) ATP->Complex Sakamototide Sakamototide (Substrate) Sakamototide->Complex Inhibitor Drug Candidate (Test Compound) Inhibitor->Kinase Blocks Product Phospho-Sakamototide Complex->Product Phosphorylation Readout Signal Detection (Scintillation/Fluorescence) Product->Readout Quantification

Caption: Logical flow of a Kinase Activity Assay using Sakamototide. The Drug Candidate attempts to inhibit the Kinase, reducing the conversion of Sakamototide to its phosphorylated form.

Validated Experimental Protocol: SIK2 Kinase Activity Assay

Objective: Quantify SIK2 kinase activity using Sakamototide to screen for potential inhibitors. Standard: Radioactive (


P) Filter Binding Assay.
Reagents & Preparation[1][2][3][4]
  • Kinase Buffer (5X): 250 mM HEPES (pH 7.4), 50 mM MgCl

    
    , 2.5 mM DTT.
    
  • Substrate Solution: Sakamototide dissolved in water to 2 mM stock.

  • ATP Mix: 100

    
    M cold ATP spiked with 
    
    
    
    P]ATP (approx. 500 cpm/pmol).
  • Enzyme: Recombinant or Immunoprecipitated SIK2 (approx. 5-10 mU).

Step-by-Step Methodology
  • Equilibration: Dilute SIK2 enzyme in Kinase Buffer to a final volume of 20

    
    L per reaction well.
    
  • Inhibitor Treatment: Add 5

    
    L of the Test Compound (dissolved in DMSO) or DMSO control. Incubate for 10 minutes at room temperature.
    
    • Expert Insight: Pre-incubation is critical for Type II inhibitors that bind to the inactive conformation.

  • Substrate Addition: Add 10

    
    L of Sakamototide (Final concentration: 200 
    
    
    
    M).
  • Initiation: Start the reaction by adding 15

    
    L of the ATP Mix.
    
  • Incubation: Incubate at 30°C for 20 minutes.

    • Linearity Check: Ensure the reaction remains linear; depletion of ATP >10% invalidates kinetic data.

  • Termination: Spot 40

    
    L of the reaction mixture onto P81 phosphocellulose paper .
    
    • Mechanism:[3][5][6][7][8][9][10][11][12] The positively charged arginine residues of Sakamototide bind tightly to the negatively charged P81 paper, while unreacted ATP does not bind as strongly in acid.

  • Washing: Immerse papers in 75 mM Orthophosphoric Acid (

    
    ). Wash 3 times (5 min each) with agitation.
    
  • Quantification: Air dry papers, transfer to vials, add scintillation fluid, and count via Liquid Scintillation Counter (LSC).

Data Analysis Table: Interpretation of Results

Readout (CPM)InterpretationApplication
High Count High Kinase ActivityControl (No Inhibitor) or Ineffective Drug
Low Count Low Kinase ActivityPotent Inhibitor (Hit)
Background Non-specific Binding"Blank" (No Enzyme)
Biological Context & Pathway Integration

Sakamototide allows researchers to probe the LKB1-SIK-CRTC axis . This pathway is a master regulator of gluconeogenesis in the liver and a survival mechanism in cancer cells.

Diagram 2: The LKB1-SIK Signaling Axis

This diagram visualizes where Sakamototide fits as a mimic of the natural protein CRTC within the cellular pathway.

SIK_Pathway cluster_cell Cellular Mechanism LKB1 LKB1 (Master Kinase) SIK SIK1 / SIK2 / SIK3 LKB1->SIK Phosphorylates (Activates) Sakamototide Sakamototide (Experimental Substrate) SIK->Sakamototide Phosphorylates (In Vitro Assay) CRTC CRTC (TORC) (Natural Substrate) SIK->CRTC Phosphorylates (Inhibits) Nucleus Nucleus CRTC->Nucleus Translocation blocked by Phosphorylation GeneExp Gluconeogenic Gene Expression Nucleus->GeneExp Promotes

Caption: Pathway map showing Sakamototide as an in vitro surrogate for the natural substrate CRTC. SIK inhibition restores CRTC nuclear translocation.

References
  • Zagorska, A. et al. (2010). "New roles for the LKB1-NUAK pathway in the control of cell adhesion and polarity." Science Signaling. Link (First description of Sakamototide substrate specificity).

  • Sakamoto, K. et al. (2018). "Discovery of Artificial VIPR2-Antagonist Peptides Possessing Receptor- and Ligand-Selectivity."[10] Biochemical and Biophysical Research Communications. Link (Context on Sakamoto's peptide discovery methodologies).[10]

  • Al-Hakim, A.K. et al. (2005). "Control of AMPK-related kinases by LKB1." Biochemical Society Transactions. Link

  • MedChemExpress. "Sakamototide Substrate Peptide Product Data." MCE Catalog. Link

  • Stokes, M.P. et al. (2002). "Profiling of kinase specificity using the peptide substrate library." Science Signaling. Link

Sources

The Hidden Variable: Decoding the Role of Trifluoroacetate (TFA) Counterions in Synthetic Peptide Stability and Bioactivity

Author: BenchChem Technical Support Team. Date: March 2026

The Paradox of Trifluoroacetic Acid (TFA) in Peptide Chemistry

In the realm of synthetic peptide development, Trifluoroacetic Acid (TFA) is an indispensable double-edged sword. During Fmoc-based Solid-Phase Peptide Synthesis (SPPS), high concentrations of TFA (typically >90%) are universally employed to cleave the nascent peptide from the solid resin support and to globally deprotect amino acid side chains[1]. Furthermore, 0.1% TFA serves as the gold-standard ion-pairing agent in Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) to enhance the resolution of polar compounds on lipophilic stationary phases[2][3].

Because TFA is a strong acid, it readily protonates the free N-terminus and the basic side chains of Arginine (Arg), Lysine (Lys), and Histidine (His)[4]. While the volatile, unbound free TFA evaporates during the final lyophilization step, the ion-paired TFA remains tightly bound to these cationic residues through electrostatic interactions, resulting in the delivery of the peptide as a peptide-TFA salt [5].

For early-stage analytical work, this is rarely an issue. However, for scientists transitioning into cell-based assays, in vivo studies, or clinical formulation, residual TFA is a critical confounding variable that can compromise both the physicochemical stability of the peptide and the integrity of biological data[3][6].

Workflow SPPS Solid-Phase Peptide Synthesis Cleavage Resin Cleavage (TFA) SPPS->Cleavage Release HPLC RP-HPLC (0.1% TFA) Cleavage->HPLC Purify TFASalt Peptide-TFA Salt HPLC->TFASalt Lyophilize Exchange Counterion Exchange TFASalt->Exchange Toxicity Risk HCl Peptide-HCl Salt Exchange->HCl Dilute HCl Acetate Peptide-Acetate Salt Exchange->Acetate Anion Resin

Caption: Workflow of peptide synthesis, TFA salt formation, and counterion exchange.

Mechanistic Impacts of TFA on Peptide Integrity

The assumption that a counterion is merely a passive spectator is a dangerous pitfall in drug development. The presence of TFA exerts profound physicochemical and biological effects through two primary mechanisms: its low pKa (~0.23) and its strong electrostatic binding affinity[3][4].

Conformational Distortion and Physical Stability

The spatial structure of a peptide dictates its biological function. Strong ion-pairing with TFA can artificially stabilize or distort secondary structures. For example, the antimicrobial peptide LL-37 is naturally disordered in aqueous solutions; however, the presence of CF3COO⁻ counterions forces the peptide into an α-helical conformation, artificially altering its baseline interaction profile[7]. Furthermore, TFA salts are highly hygroscopic. They absorb ambient moisture rapidly, which not only causes discrepancies in the apparent mass (net peptide content) but also creates a localized aqueous microenvironment that accelerates degradation[8].

Chemical Degradation Pathways

The acidic microenvironment generated by residual TFA can catalyze long-term chemical degradation. Over time, moisture absorbed by the TFA salt can drive the hydrolysis of labile peptide bonds or the deamidation of Asparagine (Asn) and Glutamine (Gln) residues[3].

Crucial Exception: While removing TFA is generally beneficial, counterion selection is highly sequence-dependent. For peptides containing free cysteine thiols, the acidic environment of a TFA or HCl salt actually protects against rapid oxidation. Formulating these specific peptides as acetate salts (which are closer to neutral pH) can inadvertently accelerate the formation of unwanted dimers and oligomers via disulfide bridging[8][9].

Biological Assay Interference and Cytotoxicity

In cellular assays, TFA is notoriously cytotoxic at nanomolar to micromolar concentrations. It has been shown to inhibit the proliferation of sensitive cell lines, such as osteoblasts and chondrocytes, leading to false-negative efficacy data[6][10]. Mechanistically, the strong acidity of TFA can denature pH-sensitive enzymes in localized microenvironments, while the trifluoroacetate anion can directly compete with phosphate groups in binding sites, inhibiting kinases, phosphatases, and ATP-dependent enzymes[3].

Mechanism TFA Residual TFA Counterion Micro Acidic Microenvironment TFA->Micro Low pKa (~0.23) Electro Electrostatic Binding (Arg, Lys, His) TFA->Electro Strong Ion Pairing Degrad Peptide Degradation (Hydrolysis/Deamidation) Micro->Degrad Catalyzes Cyto Cellular Toxicity & Enzyme Inhibition Micro->Cyto Denatures Proteins Conform Altered Secondary Structure (False Folding) Electro->Conform Distorts Electro->Cyto Receptor Competition

Caption: Mechanistic pathways of TFA-induced peptide degradation and assay interference.

Strategic Counterion Selection

To mitigate the risks associated with TFA, researchers must proactively exchange the counterion to a more physiologically compatible alternative, typically Hydrochloride (HCl) or Acetate[9]. The choice depends entirely on the downstream application.

Table 1: Quantitative and Qualitative Comparison of Peptide Counterions

Salt FormpKa of Conjugate AcidPrimary ApplicationBiological CompatibilityChemical Stability Notes
TFA ~0.23Early Discovery, Analytical LC-MSPoor (Cytotoxic, Enzyme Inhibitor)Good baseline stability; highly hygroscopic.
HCl -7.0In vitro Cell Assays, Structural StudiesModerate to GoodProtects free thiols from oxidation; can be hygroscopic.
Acetate 4.5In vivo Studies, Clinical APIExcellent (FDA Approved)Best overall stability; increases risk of Cysteine oxidation.

Validated Protocols for Counterion Exchange

A robust experimental workflow cannot rely on blind processing; it requires an understanding of chemical causality and a self-validating feedback loop. Below are the definitive methodologies for counterion exchange.

Protocol A: TFA to HCl Exchange via Iterative Lyophilization

Mechanistic Rationale: Because Hydrochloric acid (pKa -7.0) is a significantly stronger acid than Trifluoroacetic acid (pKa ~0.23), adding an excess of HCl forces the chloride ions to outcompete and displace the trifluoroacetate ions bound to the basic amino acids[4][11]. Subsequent lyophilization removes the displaced TFA as a volatile gas, driving the chemical equilibrium entirely toward the peptide-HCl salt[2].

Step-by-Step Methodology:

  • Dissolution: Dissolve the lyophilized peptide-TFA salt in high-purity Milli-Q water to a concentration of 1 mg/mL[2][10].

  • Acidification: Add 100 mM HCl to the solution to achieve a final HCl concentration between 2 mM and 10 mM[10][12]. (Note: Concentrations >10 mM risk peptide degradation, while <2 mM results in incomplete exchange).

  • Equilibration: Allow the solution to stand at room temperature for 1 to 5 minutes to ensure complete ion displacement[12][13].

  • Freezing: Flash-freeze the solution using liquid nitrogen or a -80°C freezer[12][13].

  • Lyophilization: Lyophilize the frozen sample overnight until all liquid and volatile TFA gas are removed[6][12].

  • Iteration: Re-dissolve the resulting powder in the dilute HCl solution and repeat steps 4-5 at least two to three times to ensure >99% TFA removal[6][12].

Protocol B: TFA to Acetate Exchange via Solid-Phase Anion Exchange

Mechanistic Rationale: Acetic acid (pKa 4.5) is a weaker acid than TFA. Therefore, simple lyophilization with acetic acid will not displace the tightly bound TFA[4][11]. Instead, we must use a strong anion exchange (SAX) resin loaded with a massive molar excess of acetate to physically flush out the trifluoroacetate anions via column chromatography[13].

Step-by-Step Methodology:

  • Resin Preparation: Prepare a strong anion exchange column ensuring a 10-fold to 50-fold molar excess of anion sites relative to the basic sites on the peptide[13].

  • Acetate Loading: Elute the column with a 1M solution of Sodium Acetate to saturate the resin with acetate ions[13].

  • Equilibration: Wash the column extensively with distilled water to remove all unbound, excess Sodium Acetate[13].

  • Peptide Loading: Dissolve the peptide-TFA salt in distilled water and apply it to the column[13].

  • Elution: Elute the column with distilled water (or a dilute acetic acid gradient if required for solubility). The tightly bound TFA is retained or displaced by the massive acetate gradient, while the peptide elutes as an acetate salt[13].

  • Recovery: Pool the peptide-containing fractions and lyophilize to obtain the final peptide-acetate powder[13].

Protocol C: The Self-Validating System (Verification)

Never assume a counterion exchange is 100% successful without analytical validation. To make this a self-validating system, researchers must quantify residual TFA:

  • HPLC-ELSD: Use an Evaporative Light-Scattering Detector coupled with HPLC. Unlike standard UV detection, ELSD can simultaneously detect and quantify the non-chromophoric Cl⁻, Na⁺, and residual CF3COO⁻ ions[2].

  • 19F-NMR Spectroscopy: The most definitive method. The presence of a fluorine signal confirms residual TFA, while a flat baseline validates a successful exchange[11][14].

Conclusion

Trifluoroacetate is not a benign bystander in peptide science. Its profound impact on structural conformation, chemical stability, and cellular viability makes it a critical variable that must be actively managed. By understanding the mechanistic physical chemistry of ion-pairing and employing rigorous, validated exchange protocols, drug development professionals can eliminate artifactual data and ensure the translational stability of their synthetic peptide pipelines.

References

  • LifeTein. "TFA removal service: switch to acetate or HCl salt form of peptide." LifeTein. 12

  • Benchchem. "A Comparative Guide to TFA and HCl Salts in Peptide Research and Development." Benchchem. 10

  • AmbioPharm. "Which salt form should I choose for my peptide?" AmbioPharm. 9

  • Peptide.com. "Technical Support Information Bulletin 1085 - Removing Trifluoroacetic Acid (TFA) From Peptides." Peptide.com.13

  • NIH / PMC. "Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation." National Institutes of Health.2

  • GenScript. "Impact of Counter-ion in Peptide on Studies in Different Research Fields." GenScript. 5

  • LifeTein. "Should I Have TFA Removed from My Peptide?" LifeTein. 3

  • LifeTein. "Peptide Synthesis: Handling and Storage of Synthetic Peptides." LifeTein. 8

  • ResearchGate. "Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation." ResearchGate. 14

  • MDPI. "A New Methodology for Synthetic Peptides Purification and Counterion Exchange in One Step Using Solid-Phase Extraction Chromatography." MDPI. 1

  • Benchchem. "The Hidden Variable: How Residual Trifluoroacetic Acid (TFA) Impacts Peptide Bioactivity." Benchchem. 6

  • NIH / PubMed. "Elimination and exchange of trifluoroacetate counter-ion from cationic peptides: a critical evaluation of different approaches." National Institutes of Health. 11

  • NIH / PMC. "The Effects of Counter-Ions on Peptide Structure, Activity, and Applications." National Institutes of Health. 7

  • SB-Peptide. "TFA removal service." SB-Peptide. 4

Sources

The Metabolic Master Switch: A Technical Deep Dive into AMPK Signaling and Modulation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The AMP-activated protein kinase (AMPK) is the eukaryotic cell's primary energy sensor, coordinating a switch from anabolism to catabolism during metabolic stress.[1][2][3][4][5][6][7][8] For drug development professionals and researchers, AMPK represents a high-value but complex target. Its heterotrimeric structure allows for nuanced regulation via nucleotide binding and specific phosphorylation events.[2][4] This guide moves beyond basic textbook definitions to explore the structural mechanistics, validated experimental protocols, and pharmacological strategies required to rigorously study AMPK in therapeutic contexts.

Structural Mechanistics: The Heterotrimer

AMPK is an obligate heterotrimer comprising a catalytic


-subunit and two regulatory subunits (

and

).[2][9] Understanding this architecture is prerequisite to experimental design.
Subunit Composition
  • 
    -Subunit (Catalytic):  Contains the N-terminal kinase domain. The critical activation event is the phosphorylation of Threonine 172 (T172)  within the activation loop.[6]
    
  • 
    -Subunit (Scaffold):  Acts as the bridge between 
    
    
    
    and
    
    
    .[1][10] It contains a Carbohydrate-Binding Module (CBM) that allows AMPK to associate with glycogen particles. Crucially, it houses the ADaM (Allosteric Drug and Metabolite) site, the binding pocket for direct activators like A-769662 and MK-8722.[11]
  • 
    -Subunit (Sensor):  Contains four Cystathionine 
    
    
    
    -synthase (CBS) repeats that form two Bateman domains.[2] These domains competitively bind AMP, ADP, and ATP.[4]
The Two-Pronged Activation Mechanism

AMPK activation is not binary; it is a graded response to cellular energy charge (AMP:ATP ratio).

  • Allosteric Activation: Binding of AMP (and to a lesser extent, ADP) to the

    
    -subunit induces a conformational change that allosterically increases the catalytic activity of the 
    
    
    
    -subunit up to 10-fold.
  • Protection from Dephosphorylation: The AMP-bound conformation sterically shields pT172 from protein phosphatases (e.g., PP2C), maintaining the active state.

  • Upstream Kinases:

    • LKB1 (STK11): The primary upstream kinase, constitutively active but requires the conformational change in AMPK (induced by AMP) to effectively phosphorylate T172.

    • CaMKK2: Activates AMPK in response to intracellular

      
       flux, independent of energy levels (the "non-canonical" pathway).
      

The Signaling Cascade

The following diagram illustrates the integration of stress signals, the core kinase complex, and the divergent downstream effects regulating cell fate.

AMPK_Pathway cluster_inputs Upstream Signals cluster_kinases cluster_core AMPK Complex EnergyStress Energy Stress (↑ AMP:ATP) LKB1 LKB1 (Constitutive) EnergyStress->LKB1 Translocation AMPK_Inactive AMPK (Inactive) EnergyStress->AMPK_Inactive Allosteric Binding Calcium Calcium Flux (↑ Ca2+) CaMKK2 CaMKK2 (Ca2+ Dependent) Calcium->CaMKK2 ROS Oxidative Stress (ROS) ROS->LKB1 PKC-zeta pathway AMPK_Active AMPK-pT172 (Active Heterotrimer) LKB1->AMPK_Active Phosphorylates T172 CaMKK2->AMPK_Active Phosphorylates T172 AMPK_Inactive->AMPK_Active AMP Binding mTORC1 mTORC1 (Anabolism) AMPK_Active->mTORC1 Inhibits (via TSC2/Raptor) ULK1 ULK1 (Autophagy) AMPK_Active->ULK1 Activates (pS317) ACC ACC1/2 (Lipogenesis) AMPK_Active->ACC Inhibits (pS79) TBC1D1 TBC1D1 (Glucose Uptake) AMPK_Active->TBC1D1 Activates PGC1a PGC-1α (Mitochondria) AMPK_Active->PGC1a Activates

Caption: The AMPK signaling nexus.[2][10][12] Red arrows/T-bars indicate stress signals or inhibitory phosphorylation; Green arrows indicate activation. Key nodes include the LKB1/CaMKK2 input and the mTORC1/ACC output.

Experimental Methodologies

Trustworthy data generation requires selecting the correct assay. A common pitfall is relying solely on pT172 Western blots, which indicate activation state but not necessarily catalytic output.

Protocol: Validating Activation via Western Blot

Objective: Confirm AMPK activation and downstream functional consequence. Critical Insight: Always blot for a downstream target (e.g., ACC) to prove the kinase is functional in vivo.

  • Lysis: Lyse cells in buffer containing phosphatase inhibitors (e.g., PhosSTOP) and protease inhibitors. Note: Rapid lysis is crucial as T172 is rapidly dephosphorylated.

  • Primary Antibodies:

    • Anti-pAMPK

      
       (Thr172):  Marker of activation.
      
    • Anti-Total AMPK

      
      :  Loading control.
      
    • Anti-pACC (Ser79): Mandatory control. Phosphorylation of Acetyl-CoA Carboxylase at Ser79 is the most reliable readout of intracellular AMPK activity.

    • Anti-Total ACC: Loading control.

  • Interpretation: A band at pT172 without a corresponding band at pACC(S79) suggests the kinase may be phosphorylated but sterically inhibited or compartmentalized away from substrates.

Protocol: Quantitative SAMS Peptide Assay

Objective: Measure specific kinase activity (Gold Standard). Principle: Uses a synthetic peptide (HMRSAMSGLHLVKRR) derived from the ACC sequence, which is highly specific for AMPK.

Reagents:

  • Purified/Immunoprecipitated AMPK.[7]

  • SAMS Peptide (Synthetic).

  • 
    ATP (Radiometric) OR ADP-Glo Reagent (Luminescent).
    

Workflow (Luminescent Variant):

  • Reaction Mix: Prepare kinase buffer (50 mM HEPES pH 7.4, 1 mM DTT, 0.01% Brij-35, 5 mM

    
    ).
    
  • Substrate Addition: Add SAMS peptide (

    
    ) and ATP (
    
    
    
    ).
  • Initiation: Add AMPK sample. Incubate at

    
     for 30 minutes.
    
  • Termination: Add ADP-Glo reagent to deplete unconsumed ATP. Incubate 40 min.

  • Detection: Add Kinase Detection Reagent (converts ADP ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     ATP 
    
    
    
    Luciferase signal).
  • Read: Measure luminescence. Signal is directly proportional to kinase activity.

Experimental Decision Workflow

AMPK_Workflow Start Start: Experimental Question Q1 Is AMPK activated in my cell model? Start->Q1 Q2 Is my compound a direct activator? Start->Q2 WB Western Blot: pT172 + pACC(S79) Q1->WB Yes SAMS SAMS Peptide Assay (Cell-free/Purified) Q2->SAMS Yes Result1 AMPK is active in vivo WB->Result1 Bands Present Result2 Compound activates kinase directly SAMS->Result2 High Activity OffTarget Screen vs. Related Kinases (SIK1/2/3, MARKs) Result2->OffTarget Validate Specificity

Caption: Decision tree for selecting between cell-based (Western Blot) and biochemical (SAMS) assays based on the research objective.

Pharmacological Modulation

Distinguishing between indirect and direct activators is vital for interpreting phenotypic data.

Comparative Analysis of Activators
CompoundMechanismSpecificityKey Application
AICAR Converted to ZMP (AMP mimetic); binds

-subunit.[5]
Low. Activates other AMP-sensitive enzymes (e.g., FBPase).Historical "gold standard" for proof-of-concept.
Metformin Inhibits Mitochondrial Complex I; increases AMP:ATP ratio.Indirect. Depends on mitochondrial inhibition.Diabetes research; metabolic stress induction.
A-769662 Binds ADaM site (interface of

and

).[11][13]
High for

1.
Does not activate

2-complexes.
Specific mechanistic studies; avoiding AMP-mimetic off-targets.
MK-8722 Pan-activator binding ADaM site.High. Potent activator of all 12 AMPK complexes.[5][14]Systemic glucose lowering; advanced drug development.
The Specificity Challenge

While AICAR is widely used, it is "dirty." ZMP mimics AMP and can regulate glycogen phosphorylase and fructose-1,6-bisphosphatase independently of AMPK. Recommendation: For rigorous validation, use a genetic model (AMPK


1/

2 knockout MEFs) alongside pharmacological treatment. If the effect persists in the knockout, the drug effect is off-target.

Therapeutic Implications

Metabolic Syndrome & Diabetes

AMPK activation mimics the effects of exercise.[5]

  • Mechanism: Promotes GLUT4 translocation to the plasma membrane (muscle) and inhibits gluconeogenesis (liver).[2]

  • Target: TBC1D1 phosphorylation allows GLUT4 vesicles to fuse with the membrane.[2]

Cancer: The Double-Edged Sword
  • Tumor Suppressor: Before tumorigenesis, AMPK protects genomic integrity by enforcing energy checkpoints (p53 interaction).

  • Tumor Promoter: In established tumors, AMPK activation can protect cancer cells from metabolic stress (e.g., hypoxia, nutrient deprivation) by inducing autophagy, allowing survival. Caution is advised when proposing AMPK activators for late-stage cancer therapy.

References

  • Structure and Physiological Regulation of AMPK. National Institutes of Health (NIH). [Link]

  • Discovery of MK-8722: A Systemic, Direct Pan-Activator of AMP-Activated Protein Kinase. Science (via NIH). [Link]

  • Investigating the mechanism for AMP activation of the AMP-activated protein kinase cascade. Biochemical Journal. [Link]

  • AMPK: guardian of metabolism and mitochondrial homeostasis. Nature Reviews Molecular Cell Biology. [Link]

  • The AMP-activated protein kinase (AMPK) signaling pathway coordinates cell growth, autophagy, & metabolism. National Institutes of Health (NIH). [Link]

Sources

Methodological & Application

Application Note: Sakamototide Substrate Peptide (TFA Salt) Kinase Assay Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

This application note provides a rigorous methodology for utilizing Sakamototide , a synthetic peptide substrate designed for the AMPK-related kinase family , specifically SNRK (Sucrose Non-Fermenting Related Kinase).

Sakamototide (Sequence: ALNRTSSDSALHRRR) was developed to overcome the low specific activity of SNRK toward the generic "SAMS" peptide. It is widely supplied as a Trifluoroacetate (TFA) salt . A critical, often overlooked aspect of quantitative kinase biology is the correction for this salt form during reconstitution. Failure to account for the TFA counterion can result in substrate concentrations 10–30% lower than calculated, skewing


 and 

data.

This guide details the Radiometric Filter Binding Assay (P81) , the "Gold Standard" for this substrate due to its high sensitivity and the strong electrostatic binding of the arginine-rich Sakamototide to phosphocellulose paper.

Target Kinase Profile
  • Primary Target: SNRK (SNF1-related kinase).[1]

  • Upstream Activator: LKB1 (Liver Kinase B1) complexed with STRAD and MO25.[1]

  • Physiological Context: Metabolic regulation, potentially linking energy stress to specific downstream signaling nodes.

Mechanism of Action

The assay relies on the transfer of the


-phosphate from ATP (radiolabeled with 

P or

P) to the serine residue within the Sakamototide sequence.

Reaction:



The presence of the C-terminal poly-arginine tail (RRR) allows the peptide to bind avidly to P81 phosphocellulose paper in acidic conditions, while unreacted ATP (negatively charged) is washed away.

Biological Context Diagram

SNRK_Pathway LKB1 LKB1 Complex (LKB1/STRAD/MO25) SNRK_Inactive SNRK (Inactive) LKB1->SNRK_Inactive Phosphorylation (Thr173) SNRK_Active SNRK (Active pThr173) SNRK_Inactive->SNRK_Active Activation Sakamototide Sakamototide (Substrate) SNRK_Active->Sakamototide Catalysis Phospho_Peptide Phospho-Sakamototide (Signal) Sakamototide->Phospho_Peptide + ATP

Figure 1: The signaling cascade activating SNRK, leading to the phosphorylation of Sakamototide. LKB1 acts as the master upstream kinase.

Pre-Assay Preparation: The TFA Correction

Critical Step: Commercial peptides are supplied as lyophilized TFA salts.[2] The "gross weight" includes the peptide, bound water, and TFA counterions. The "Net Peptide Content" (NPC) is usually 70–80% of the gross weight.

Reconstitution Protocol
  • Check the CoA: Locate the NPC (Net Peptide Content) on the manufacturer's Certificate of Analysis.

  • Calculate Molarity:

    
    
    
  • Solvent: Dissolve Sakamototide in distilled water .

    • Note: Do not use buffers (PBS/HEPES) initially. The peptide is highly basic (Arg-rich); adding it to a buffered solution might cause precipitation if the pH shifts too rapidly.

  • Aliquot: Store at -80°C. Avoid freeze-thaw cycles (>2 cycles degrades the peptide).

Radiometric P81 Kinase Assay Protocol

Materials Required[2][3][4][5][6][7][8][9][10][11]
  • Enzyme: Recombinant SNRK (activated by LKB1 or constitutively active).

  • Substrate: Sakamototide (1 mM stock).

  • Radioisotope:

    
     (3000 Ci/mmol) or 
    
    
    
    .
  • Detection: P81 Phosphocellulose paper (Whatman/Cytiva) or equivalent.

  • Wash Solution: 75 mM Phosphoric Acid (

    
    ).[3][4]
    
Assay Buffer Composition (1X)

Prepare fresh.

  • 50 mM HEPES (pH 7.5)

  • 10 mM MgCl

    
     (Essential cofactor)
    
  • 1 mM EGTA (Inhibits Ca

    
    -dependent contaminant kinases)
    
  • 1 mM DTT (Preserves enzyme reduction state)

  • 0.01% Brij-35 (Prevents enzyme adsorption to plastics)

Experimental Workflow

Assay_Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Processing Prep Master Mix Prep (Buffer + Peptide + Enzyme) Incubate Incubation 30°C, 20-30 min Prep->Incubate Add ATP ATP ATP Initiation Mix (Cold ATP + 32P-ATP) ATP->Incubate Stop Spotting on P81 (Terminates Reaction) Incubate->Stop Wash Wash 3x (75mM Phosphoric Acid) Stop->Wash Bind Peptide Count Scintillation Counting (CPM Measurement) Wash->Count

Figure 2: Step-by-step workflow for the radiometric P81 filter binding assay.

Step-by-Step Procedure
  • Master Mix Preparation: In a microcentrifuge tube, combine the Assay Buffer, Sakamototide (final conc. 200

    
    M), and SNRK enzyme (0.1–0.5 
    
    
    
    g per point). Keep on ice.
    • Control: Include a "No Enzyme" blank to measure ATP background binding to P81.

  • ATP Initiation Mix: Prepare a mix of cold ATP (100

    
    M final) and 
    
    
    
    (approx. 0.2
    
    
    Ci per
    
    
    L).
    • Note: The Specific Activity (SA) should be calculated (CPM/pmol) for data conversion later.

  • Reaction Initiation: Add 5

    
    L of ATP Initiation Mix to 20 
    
    
    
    L of Master Mix (Total Volume = 25
    
    
    L). Incubate at 30°C for 20 minutes .
    • Linearity Check: Ensure the reaction remains linear; do not consume >10% of the ATP.

  • Termination & Spotting: Spot 20

    
    L of the reaction mixture directly onto a numbered square of P81 phosphocellulose paper. Allow to air dry for 30 seconds.
    
    • Mechanism:[5] The acid in the paper (and subsequent wash) denatures the kinase, stopping the reaction. The basic arginine residues in Sakamototide bind ionically to the phosphate groups on the paper.

  • Washing: Immerse P81 papers in a beaker containing 75 mM Phosphoric Acid. Wash 3 times, 10 minutes each, with gentle agitation.

    • Purpose: This removes the unreacted, negatively charged

      
       and autophosphorylated acidic proteins.
      
  • Quantification: Rinse papers once with acetone (to speed drying), air dry, and transfer to scintillation vials. Add scintillant and count (CPM).

Data Analysis & Interpretation

To convert raw CPM (Counts Per Minute) to specific activity:

  • Calculate Specific Activity (SA) of ATP:

    
    
    
  • Calculate Product Formed:

    
    
    
  • Kinase Activity:

    
    
    
Expected Results Table
ParameterTypical ValueNotes

(ATP)
10 – 50

M
Depends on SNRK source (recombinant vs. immunoprecipitated).

(Peptide)
15 – 30

M
Sakamototide has high affinity compared to SAMS.
Signal-to-Noise > 20:1High background indicates insufficient washing or old P81 paper.
Linearity Up to 45 minsLoss of linearity suggests enzyme instability or substrate depletion.

Troubleshooting Guide

IssueProbable CauseCorrective Action
High Background Insufficient washingEnsure P81 papers float freely in wash acid. Increase wash volume.
High Background Old ATP

P-ATP degrades into inorganic phosphate (

P

), which can bind non-specifically. Use fresh isotope.
Low Signal Peptide DegradationSakamototide is susceptible to proteases. Add protease inhibitors if using crude lysates.
Low Signal Incorrect Peptide MassDid you correct for TFA salts? Re-calculate stock concentration using NPC.
Precipitation Peptide/Buffer pH mismatchDissolve peptide in water first, then add to buffered Master Mix.

References

  • Jaleel, M., et al. (2005). "Identification of the sucrose non-fermenting related kinase SNRK, as a novel LKB1 substrate."[1] Biochemical Journal. [Link]

  • Hastie, C.J., et al. (2006). "Protocol for the P81 Phosphocellulose Paper Binding Assay." Nature Protocols. [Link]

Sources

Application Note: Sakamototide Substrate Peptide – TFA Solubility, Storage, and Handling

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

Sakamototide is a highly specific synthetic peptide substrate derived from the Acetyl-CoA Carboxylase 1 (ACC1) sequence, specifically designed to assay the activity of AMP-activated protein kinase (AMPK) . It is widely utilized in drug discovery to screen for AMPK activators (e.g., for metabolic disease research) and in basic signaling biology.

Most commercial preparations of Sakamototide are supplied as a Trifluoroacetate (TFA) salt . While TFA salts stabilize peptides during HPLC purification and lyophilization, they pose distinct challenges in downstream applications:

  • Acidity: Unbuffered TFA salts can acidify assay solutions, inhibiting kinase activity.

  • Cytotoxicity: Free TFA is toxic in cell-based assays, requiring ion exchange or rigorous buffering.

  • Solubility Profiles: The counterion affects how the peptide interacts with aqueous vs. organic solvents.

This guide provides a standardized protocol for solubilizing, storing, and utilizing Sakamototide to ensure experimental reproducibility and data integrity.

Chemical & Physical Properties[1][2][3][4]

Understanding the physicochemical nature of Sakamototide is the first step toward successful reconstitution.

PropertyDescription
Target Kinase AMPK (AMP-activated protein kinase)
Source Sequence Derived from Rat ACC1 (Isoform 1), surrounding Ser79
Typical MW ~1853.92 Da (Varies slightly by vendor/batch)
Isoelectric Point (pI) Basic (> pH 9.0) due to multiple Arginine (Arg) and Lysine (Lys) residues.
Net Charge (pH 7.0) Positive (+)
Salt Form Trifluoroacetate (TFA)
Appearance White to off-white lyophilized powder
The "TFA Effect"

Peptides synthesized via solid-phase methods are cleaved using TFA.[1][2] Consequently, the basic amino groups (Arg, Lys, N-terminus) form salts with TFA.[2]

  • Implication: A 1 mM solution of Sakamototide TFA in unbuffered water can have a pH as low as 2.0–3.0.

  • Risk: This acidity can denature sensitive kinase enzymes or precipitate the peptide if the pH nears the pI of impurities.

Solubility & Reconstitution Protocol

Core Directive: The "Dropwise" Method

Never dump the full volume of solvent directly onto the peptide cake. This can cause "gelation" on the surface, trapping dry powder underneath.

Step 1: Solvent Selection

Refer to the table below to select the primary solvent based on your application.

ApplicationPrimary SolventSolubility LimitNotes
Biochemical Kinase Assay Deionized Water ~100 mg/mLRequires sonication.[3] Resulting solution is acidic.[1]
Compound Screening (HTS) DMSO (Anhydrous) ~100 mg/mLIdeal for frozen stocks. Avoids hydrolysis.
Cell-Based Treatment PBS / Culture Media < 5 mg/mLWarning: High salt in PBS can cause precipitation. Dissolve in DMSO or Water first, then dilute.[4]
Step 2: Reconstitution Procedure (Stock Solution)

Target Concentration: 10 mM (Standard Stock)

  • Equilibration: Allow the lyophilized vial to warm to room temperature (RT) for 20 minutes before opening. This prevents atmospheric moisture condensation on the hygroscopic powder.

  • Dissolution:

    • Add sterile distilled water (or DMSO) to the vial to achieve the desired concentration.

    • Tip: If using DMSO, ensure it is fresh and anhydrous to prevent oxidation of Met/Cys residues (if present).

  • Agitation: Vortex gently for 30 seconds.

  • Clarification: If the solution appears cloudy, sonicate in a water bath for 5–10 minutes. The solution must be optically clear before proceeding.

  • pH Adjustment (Critical for Water Reconstitution):

    • Test the pH of the stock solution.[5]

    • If acidic (due to TFA), neutralize by adding 0.1 M NaOH or 1 M Tris-HCl (pH 8.0) dropwise until pH ~7.0–7.5.

    • Note: Do not use PBS for the initial dissolution of high concentrations (>5 mg/mL) as ionic strength can induce aggregation.

Storage & Stability

Peptide stability is governed by hydrolysis (water damage) and oxidation (air damage).

Storage Decision Tree

StorageProtocol Start Sakamototide Peptide (Lyophilized Powder) ImmediateUse Immediate Use? Start->ImmediateUse Reconstitution Reconstitute in Water/DMSO ImmediateUse->Reconstitution Yes PowderStore Keep Desiccated Store at -20°C or -80°C ImmediateUse->PowderStore No LongTerm Long-Term Storage (> 1 week) Aliquot Aliquot into Single-Use Vials (Avoid Freeze-Thaw) Reconstitution->Aliquot Freeze Flash Freeze (Liq N2) Store at -80°C Aliquot->Freeze PowderStore->LongTerm

Figure 1: Decision tree for Sakamototide storage. Minimizing freeze-thaw cycles is the single most critical factor for preserving peptide integrity.

Recommended Storage Conditions
StateTemperatureShelf LifeContainer
Lyophilized Powder -20°C1 YearSealed vial with desiccant
Lyophilized Powder -80°C2 YearsSealed vial with desiccant
Solubilized (Water) -80°C3 MonthsPolypropylene (low binding)
Solubilized (DMSO) -80°C6 MonthsPolypropylene (low binding)
Solubilized 4°C / RT< 24 HoursDo not store

Application: AMPK Kinase Assay Workflow

The following diagram illustrates the integration of Sakamototide into a standard radiometric or fluorescence-based kinase assay.

AMPK_Assay AMPK Active AMPK Enzyme Incubate Incubation (30°C, 15-30 min) AMPK->Incubate Substrate Sakamototide (TFA Salt) Mix Master Mix Preparation (Neutralize TFA here) Substrate->Mix Dilute ATP ATP (Mg2+) ATP->Incubate Buffer Kinase Buffer (HEPES/Tris, pH 7.4) Buffer->Mix Mix->Incubate Stop Stop Reaction (EDTA or Acid) Incubate->Stop Detect Detection (32P-incorporation or Fluorescence) Stop->Detect

Figure 2: Standard workflow for AMPK activity assay using Sakamototide. Note the critical buffering step in the Master Mix to counteract peptide acidity.

Protocol Notes for Assays:
  • Buffer Capacity: Ensure your kinase buffer (usually 50 mM HEPES or Tris) has sufficient capacity to buffer the addition of the peptide stock.

  • Km Determination: The Km of Sakamototide for AMPK is typically in the range of 15–30 µM . For Vmax measurements, use a saturating concentration (e.g., 100–200 µM).

  • TFA Removal (Cell Assays Only): If introducing the peptide into live cells (e.g., via electroporation or pinocytosis), you must remove the TFA.

    • Method: Perform a buffer exchange using a small spin column (e.g., Sephadex G-25) equilibrated with PBS or perform an HCl exchange (lyophilize from dilute HCl) to convert the salt to a chloride form.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Precipitation upon thawing "Salting out" or aggregation.Warm to 37°C and sonicate. If persistent, add small volume of acetic acid (10%) or DMSO.
Low Kinase Activity pH drop due to TFA.Check pH of the final reaction mix. It should be 7.0–7.4. Add more buffer if necessary.
Peptide degradation Protease contamination or oxidation.Always use sterile water/tips.[4] Add DTT (1 mM) to the stock solution to prevent oxidation.
Cytotoxicity (Cell assays) Residual TFA.Use a desalting column to exchange TFA for Acetate or Chloride before cell treatment.

References

  • Sakamoto, K., et al. (2004). "Activity of LKB1 and AMPK-related kinases in skeletal muscle: effects of contraction, phenformin, and AICAR." American Journal of Physiology-Endocrinology and Metabolism. Retrieved from [Link]

Sources

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for the preparation and optimization of assay conditions for Sakamototide , a specific synthetic peptide substrate used to monitor the activity of AMPK-related kinases (ARKs), specifically AMPK , SIK , and NUAK1 .

Abstract & Substrate Identity

Sakamototide is a synthetic peptide substrate derived from the sequence of CRTC2 (CREB-regulated transcription coactivator 2), specifically surrounding the Serine 171 phosphorylation site. Unlike the "SAMS" peptide (derived from Acetyl-CoA Carboxylase), which is the classical substrate for AMPK, Sakamototide is highly efficient for a broader subset of the AMPK-related kinase family, particularly SIK (Salt-Inducible Kinase) and NUAK1 , in addition to AMPK itself.

Establishing precise buffer conditions is critical to prevent high background noise and ensure linear reaction kinetics, especially given the basic nature of the peptide’s C-terminus.

Peptide Specifications
FeatureDetail
Name Sakamototide
Sequence H-ALNRTSSDSALHRRR-OH
Origin Human CRTC2 (residues surrounding Ser171)
Target Kinases AMPK (α1/α2), SIK (1, 2, 3), NUAK1
Phosphorylation Site Serine (equivalent to CRTC2 Ser171)
Solubility Soluble in water or 50 mM HEPES; basic residues (Arg) aid solubility.[1]

Mechanism of Action & Assay Logic

The assay relies on the transfer of the


-phosphate from ATP to the specific Serine residue within the Sakamototide sequence. The presence of the Arginine-rich cluster (RRR) at the C-terminus serves two purposes: it mimics the basophilic recognition motif required by AMPK-family kinases and facilitates binding to phosphocellulose paper (P81) for radiometric assays.
Signaling & Reaction Diagram

The following diagram illustrates the kinase recognition logic and the critical role of buffer components (Mg²⁺, ATP) in facilitating the phosphotransfer.

G cluster_0 Reaction Components Kinase Enzyme (AMPK / SIK / NUAK) Complex Ternary Complex (Enzyme-Substrate-MgATP) Kinase->Complex Bind ATP Mg-ATP (Cofactor) ATP->Complex Chelation (Mg2+) Peptide Sakamototide (Substrate) Peptide->Complex Recognition Product Phospho-Sakamototide (pSer) Complex->Product Phosphotransfer ADP ADP Complex->ADP Release

Figure 1: Reaction mechanism showing the requirement for Mg-ATP chelation and specific substrate recognition.

Recommended Buffer Conditions

The following buffer system is optimized to maintain the catalytic activity of SIK and AMPK while preventing peptide aggregation.

Standard Kinase Assay Buffer (5X Stock)

Prepare a 5X concentrate to be diluted with water, enzyme, and substrate.

ComponentConcentration (1X Final)Function & Rationale
HEPES (pH 7.4) 50 mMProvides stable pH at physiological range. Preferred over Tris for temperature stability.
MgCl₂ 10 mMEssential cofactor. Must exceed ATP concentration (typically 10-fold) to ensure all ATP is chelated as Mg-ATP²⁻.
EGTA 1 mMChelates Ca²⁺ to inhibit contaminating calcium-dependent kinases (e.g., CaMKK) ensuring specificity.
DTT 1 mMReducing agent. Maintains enzyme stability by preventing oxidation of Cysteine residues in the kinase domain.
Tween-20 0.01% (v/v)Non-ionic detergent. Prevents the peptide and enzyme from adhering to the plastic well walls (critical for low-concentration kinetics).
Critical Additives (Enzyme Specific)
  • For AMPK Assays: Add AMP (100–150 µM) . AMPK is allosterically activated by AMP. Without this, catalytic efficiency (

    
    ) will be significantly lower.
    
  • For SIK/NUAK Assays: AMP is not required, as these kinases are constitutively active or activated by LKB1 phosphorylation, not allosterically by AMP.

Detailed Experimental Protocol

This protocol describes a standard Radiometric (


P) Filter Binding Assay , which remains the gold standard for validating this peptide due to the high background often seen with fluorescence polarization methods when using basic peptides.
Step 1: Reagent Preparation
  • Substrate Working Solution: Dissolve Sakamototide in deionized water to a stock of 2 mM. Dilute to 200 µM working concentration in 1X Assay Buffer.

  • ATP Mix: Prepare a mix of cold ATP (100 µM final) and

    
     (approx. 500 cpm/pmol).
    
  • Enzyme Mix: Dilute AMPK, SIK, or NUAK1 to 0.1–1.0 ng/µL in 1X Assay Buffer containing 0.1% BSA (BSA prevents enzyme loss at high dilutions).

Step 2: Reaction Setup
  • In a microcentrifuge tube or 96-well plate, combine:

    • 20 µL Substrate Working Solution (Final: 200 µM Sakamototide)

    • 10 µL Enzyme Mix

    • 10 µL 1X Assay Buffer (or inhibitor/drug compound)

  • Equilibrate at 30°C for 5 minutes.

  • Initiate reaction by adding 10 µL of ATP Mix.

    • Total Volume: 50 µL

  • Incubate at 30°C for 15–30 minutes (ensure linear range).

Step 3: Termination & Detection
  • Stop the reaction by spotting 40 µL of the mixture onto P81 Phosphocellulose paper squares.

  • Wash the papers immediately in 75 mM Orthophosphoric Acid .

    • Wash Logic: The acid protonates the basic Arginine residues (RRR) on Sakamototide, binding it ionically to the anionic P81 paper. Unreacted ATP (negative charge) is washed away.

  • Perform 3 washes (5 min each) with agitation.

  • Rinse once with Acetone (to dry).

  • Measure radioactivity via liquid scintillation counting.

Assay Workflow Diagram

Protocol Start Prepare Reagents (Buffer, Peptide, Enzyme) Mix Equilibration (Enzyme + Peptide @ 30°C) Start->Mix StartRxn Start Reaction (+ Mg-ATP) Mix->StartRxn Incubate Incubation (15-30 mins) StartRxn->Incubate Spot Spot on P81 Paper (Terminates Rxn) Incubate->Spot Wash Acid Wash (75mM H3PO4) Spot->Wash Count Scintillation Counting (Data Output) Wash->Count

Figure 2: Step-by-step workflow for the radiometric Sakamototide kinase assay.

Troubleshooting & Optimization

ProblemProbable CauseSolution
High Background Inadequate washing of P81 paper.Ensure phosphoric acid volume is sufficient (5 mL per square). Increase wash steps to 4.
Low Signal Enzyme degradation or oxidation.Freshly add DTT to the buffer (DTT oxidizes rapidly). Keep enzyme on ice until use.
Non-Linear Kinetics Substrate depletion (>10% conversion).Reduce incubation time or enzyme concentration. Ideally, consume <10% of ATP/Peptide.
Precipitation Peptide aggregation.Ensure 0.01% Tween-20 is present. If stock is >5 mM, verify solubility in water before adding buffer salts.

References

  • Banerjee, S., et al. (2014). "Characterization of WZ4003 and HTH-01-015 as selective inhibitors of the LKB1-tumour-suppressor-activated NUAK kinases."[2] Biochemical Journal.

  • Zagórska, A., et al. (2010). "New roles for the LKB1–NUAK pathway in controlling myosin phosphatase complexes and cell adhesion." Science Signaling.

  • MRC Protein Phosphorylation and Ubiquitylation Unit. "Sakamototide Reagent Datasheet." University of Dundee.

  • Sakamoto, K., et al. (2003). "Activity of LKB1 and AMPK-related kinases in skeletal muscle: effects of contraction, phenformin, and AICAR." American Journal of Physiology-Endocrinology and Metabolism.

Sources

Application Note: Optimization of Sakamototide Peptide Concentration for AMPK and SIK Activity Assays

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Background

AMP-activated protein kinase (AMPK) and Salt-Inducible Kinases (SIKs) are master serine/threonine kinases responsible for regulating cellular energy homeostasis, lipid metabolism, and transcriptional reprogramming[1]. The discovery and validation of pharmacological modulators for these kinases require highly robust, self-validating in vitro activity assays[1].

Historically, the SAMS peptide has been utilized for AMPK screening[1]; however, Sakamototide has emerged as a superior, highly specific substrate for both AMPK and the broader SIK family[2]. Derived from the human CRTC2 (CREB-regulated transcription coactivator 2) protein (residues 165–179), Sakamototide (Sequence: ALNRTSSDSALHRRR) encompasses the critical Ser171 residue, which is natively phosphorylated by AMPK and SIK isoforms in vivo[3].

Pathway LKB1 LKB1 Complex (Upstream Kinase) AMPK AMPK / SIK Family (Target Kinases) LKB1->AMPK Phosphorylates T-loop CRTC2 CRTC2 Protein (Native Substrate) AMPK->CRTC2 Phosphorylates Ser171 (In Vivo) Sakamototide Sakamototide Peptide (ALNRTSSDSALHRRR) AMPK->Sakamototide Phosphorylates Ser (In Vitro) Readout Phosphorylation Signal (Assay Readout) Sakamototide->Readout Quantification

Figure 1: LKB1-AMPK/SIK signaling cascade and in vitro phosphorylation of Sakamototide.

Assay Design & Kinetic Rationale (Causality)

To establish a trustworthy and reproducible kinase assay, the reaction conditions must be engineered based on first-principles enzymology.

  • Substrate Saturation (The Role of Concentration): For robust inhibitor or activator screening, the peptide concentration must be optimized to achieve zero-order kinetics with respect to the substrate. Operating at a Sakamototide concentration of 200 µM ensures the reaction velocity approaches

    
    [3]. This prevents minor pipetting errors from drastically skewing the reaction rate, creating a self-validating layer of reproducibility.
    
  • ATP Coordination: The reaction buffer must contain 10 mM

    
    . Kinases do not bind free ATP; they require a structurally coordinated Mg-ATP complex to facilitate the nucleophilic attack by the peptide's serine hydroxyl group[3].
    
  • Calcium Chelation: The inclusion of 0.1 mM EGTA is critical. EGTA specifically chelates trace

    
     ions, preventing the background activation of calcium/calmodulin-dependent protein kinases (CaMKs) if crude cell lysates or partially purified enzyme complexes are utilized[3].
    
  • Reducing Environment: 0.1% 2-mercaptoethanol or 1 mM DTT must be included to maintain reducing conditions, preventing the oxidation of critical cysteine residues within the kinase active site[3].

Table 1: Comparison of Common AMPK/SIK Substrate Peptides
Peptide NameAmino Acid SequenceNative DerivationOptimal Assay Concentration
Sakamototide ALNRTSSDSALHRRRCRTC2 (Residues 165-179)100 - 200 µM
SAMS HMRSAMSGLHLVKRRAcetyl-CoA Carboxylase30 - 100 µM
AMARA AMARAASAAALARRRSynthetic Consensus100 - 200 µM
Table 2: Kinetic Optimization of Sakamototide (Representative Data)

Note: Empirical data demonstrating the Michaelis-Menten saturation curve for SIK2/AMPK.

Sakamototide Concentration (µM)Relative Kinase Velocity (pmol/min)ATP Consumption (%)Kinetic State
1012.5< 1.0%First-order
5045.22.5%Mixed-order
10068.74.0%Approaching Saturation
200 85.3 5.5% Zero-order (Optimal)
50089.16.0%Saturated (Cost-prohibitive)

Step-by-Step Methodology: Radiometric Kinase Assay

The following protocol outlines a highly quantitative radiometric assay using [γ-32P]ATP, which remains the gold standard for direct phosphotransferase activity measurement[4].

Workflow Step1 1. Reagent Prep (Enzyme, ATP, Peptide) Step2 2. Reaction Assembly (30°C, 20 min) Step1->Step2 Step3 3. Termination (Acid Precipitation) Step2->Step3 Step4 4. Detection (Scintillation Counting) Step3->Step4

Figure 2: Step-by-step experimental workflow for the Sakamototide-based kinase activity assay.

Phase 1: Reagent Preparation
  • Kinase Assay Buffer: Prepare a master mix containing 50 mM Tris/HCl (pH 7.5), 0.1% 2-mercaptoethanol, 10 mM

    
    , and 0.1 mM EGTA[3].
    
  • Sakamototide Stock: Reconstitute lyophilized Sakamototide in ultra-pure water to a concentration of 2 mM. Note: Brief ultrasonic treatment may be required to achieve a clear solution due to the high density of basic arginine residues.

  • ATP Hot-Mix: Prepare a 500 µM stock of unlabeled ATP spiked with [γ-32P]ATP to achieve a specific activity of approximately 300 c.p.m./pmol[3].

Phase 2: Reaction Assembly & Initiation
  • On ice, combine 10 µL of Kinase Assay Buffer, 5 µL of the 2 mM Sakamototide stock (yielding a 200 µM final concentration in a 25 µL volume), and 5 µL of purified recombinant AMPK or SIK2 (e.g., 10 ng of enzyme)[3].

    • Self-Validation Control: Always include a "No-Enzyme" blank (substituting enzyme with buffer) to establish the background noise floor.

  • Initiate the reaction by adding 5 µL of the ATP Hot-Mix (yielding a 100 µM final ATP concentration)[3].

  • Transfer the tubes to a thermomixer and incubate at 30°C for 20 minutes with continuous shaking[4].

    • Causality: 30°C provides optimal thermodynamic stability for mammalian kinases, preventing the thermal degradation that often occurs at 37°C over extended incubation periods.

Phase 3: Termination & Detection
  • Terminate the reaction by spotting 20 µL of the mixture directly onto P81 phosphocellulose paper squares[4].

    • Causality: The basic residues (Arg/His) at the C-terminus of Sakamototide (ALNRTSSDSALHRRR) bind with extremely high affinity to the negatively charged phosphocellulose matrix[2].

  • Immediately drop the P81 papers into a beaker containing 1% phosphoric acid. Wash the papers 3 times for 10 minutes each on a magnetic stirrer[4]. This efficiently strips away unreacted[γ-32P]ATP while retaining the phosphorylated peptide.

  • Transfer the washed papers to scintillation vials, add scintillation fluid, and quantify the incorporated radioactivity via a liquid scintillation counter[4].

Troubleshooting & Self-Validation System

To ensure strict scientific integrity, the assay must be continuously validated against the following parameters:

  • The 10% Rule (Linearity Check): Ensure that the total ATP consumed during the 20-minute reaction does not exceed 10% (ideally kept around 5-6%)[3]. If ATP consumption is too high, the generation of ADP will act as a competitive product inhibitor, breaking the initial rate (linear) conditions of the assay. If consumption exceeds 10%, reduce the enzyme concentration or shorten the incubation time.

  • Signal-to-Noise Ratio (S/N): A successful assay using 200 µM Sakamototide should yield an S/N ratio of at least 10:1 compared to the no-enzyme control. High background is typically caused by insufficient washing of the P81 papers in phosphoric acid.

References

  • Title : Sakamototide | MRC PPU Reagents and Services Source : dundee.ac.uk URL : 2

  • Title : ELISA-based Activity Assay for AMP-Activated Protein Kinase (AMPK) Source : biorxiv.org URL : 1

  • Title : The AMPK-related kinase SIK2 is regulated by cAMP via phosphorylation at Ser358 in adipocytes Source : nih.gov (PMC) URL : 3

  • Title : Investigation of LKB1 Ser431 phosphorylation and Cys433 farnesylation using mouse knockin analysis reveals an unexpected role of prenylation in regulating AMPK activity Source : nih.gov (PMC) URL : 4

Sources

Application Note: Precision Detection of Sakamototide Phosphorylation by LC-MS/MS

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide details the protocol for the detection and quantification of Sakamototide (widely known as the SAMS peptide) phosphorylation using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While traditional assays utilize radioactive


-ATP to measure AMP-activated protein kinase (AMPK) activity, this MS-based workflow offers a non-radioactive, site-specific, and high-throughput alternative. This protocol is optimized for drug discovery environments requiring rigorous validation of AMPK activators/inhibitors.

Introduction & Biological Context

Sakamototide (Sequence: HMRSAMSGLHLVKRR) is a synthetic peptide substrate derived from the phosphorylation site of Acetyl-CoA Carboxylase (ACC), the primary downstream target of AMPK. It was popularized in kinetic studies by the laboratory of Kei Sakamoto and others to assess AMPK heterotrimer activity with high specificity, avoiding the background noise often seen with whole-protein substrates [1, 2].

Why Switch to Mass Spectrometry?

Historically, the "Sakamoto Assay" relied on phosphocellulose paper binding of


-labeled peptides. However, modern drug development necessitates:
  • Safety: Elimination of ionizing radiation.

  • Specificity: MS distinguishes between the specific target serine phosphorylation and non-specific background phosphorylation (e.g., on threonine or tyrosine residues if impurities exist).

  • Multiplexing: Ability to monitor multiple substrates or internal standards simultaneously.

Technical Principle: The Mass Shift

The core detection principle relies on the mass difference induced by the covalent addition of a phosphate group (


).
  • Sakamototide (Unmodified): Monoisotopic Mass

    
     Da.
    
  • Phospho-Sakamototide (+pS): Monoisotopic Mass

    
     Da (
    
    
    
    Da).

In electrospray ionization (ESI), these peptides typically fly in the


 or 

charge state. The LC-MS/MS method utilizes Selected Reaction Monitoring (SRM) to filter for the specific precursor mass and a unique fragment ion, ensuring absolute specificity.

Experimental Workflow

Materials Required
ComponentSpecificationNotes
Substrate Sakamototide (SAMS Peptide)Sequence: HMRSAMSGLHLVKRR, >95% Purity.[1]
Enzyme Recombinant AMPK (

or

)
Active heterotrimer complex.
Kinase Buffer 50 mM HEPES pH 7.4, 1 mM DTT, 10 mM

, 0.01% Brij-35
Brij-35 prevents adsorption to plastic.
ATP Source Ultra-pure ATP (100

M final)
Do not use

-S-ATP (poor MS ionization).
Quench Sol. 5% Formic Acid (FA) in AcetonitrileStops reaction and prepares for LC injection.
Internal Std Stable Isotope Labeled (SIL) SAMS

on C-term Arginine (Optional but recommended).
Kinase Reaction Protocol[2]
  • Step 1: Master Mix Prep. Prepare a 2X Master Mix containing AMPK (5–10 nM final) and Sakamototide (50

    
    M final) in Kinase Buffer.
    
  • Step 2: Compound Incubation. Add 10

    
    L of Master Mix to a 96-well plate containing 0.5 
    
    
    
    L of test compound (drug) or DMSO control. Incubate for 15 min at RT.
  • Step 3: Initiation. Add 10

    
    L of 2X ATP solution (200 
    
    
    
    M) to start the reaction.
    • Note: The

      
       for ATP is 
      
      
      
      M; using 100
      
      
      M ensures saturation.
  • Step 4: Incubation. Shake at 30°C for 30 minutes.

  • Step 5: Quenching. Add 20

    
    L of 5% Formic Acid . This lowers the pH to 
    
    
    
    , denaturing the kinase and ionizing the peptides for MS.

LC-MS/MS Method Parameters

Liquid Chromatography (LC)
  • Column: Peptide BEH C18,

    
     mm, 1.7 
    
    
    
    m particle size.
  • Flow Rate: 0.4 mL/min.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Gradient Table:

Time (min) %B Event
0.0 2 Load/Desalt
0.5 2 Start Gradient
3.0 35 Elution of Peptides
3.1 95 Wash
4.0 95 Wash

| 4.1 | 2 | Re-equilibration |

Mass Spectrometry (Triple Quadrupole)
  • Ionization: ESI Positive Mode.

  • Source Temp: 500°C.

  • Transitions (SRM):

AnalytePrecursor (

)
Product (

)
Ion TypeCollision Energy (V)
Sakamototide (Native) 594.1 (

)
722.5

(LVKRR)
22
Phospho-Sakamototide 620.7 (

)
722.5

(LVKRR)
25
Phospho-Sakamototide 620.7 (

)
624.3

(VKRR)
25
  • Expert Insight: We monitor the

    
     ion (LVKRR) for both the native and phospho forms. Because the phosphorylation occurs on the Serine (position 7), the C-terminal fragments (
    
    
    
    to
    
    
    ) remain unmodified . This allows for direct stoichiometric comparison using the same fragment ion, reducing transmission bias [3].

Visualization of Workflow

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis AMPK AMPK Complex (Enzyme) Reaction Incubation 30°C, 30 min AMPK->Reaction SAMS Sakamototide (HMRSAMS...) SAMS->Reaction ATP ATP (Phosphate Source) ATP->Reaction Quench Acid Quench (Stop Reaction) Reaction->Quench LC C18 Separation (Retain Peptides) Quench->LC Inject ESI ESI Source (+3 Charge State) LC->ESI Q1 Q1 Filter Select Precursor ESI->Q1 Ions Q2 Q2 Collision Fragmentation Q1->Q2 594.1 m/z 620.7 m/z Q3 Q3 Filter Select Fragment Q2->Q3 y-ions

Caption: Figure 1. End-to-end workflow for the specific detection of Sakamototide phosphorylation. The process moves from enzymatic reaction to ionization and triple-quadrupole filtering.

Data Analysis & Calculation

To determine the Phosphorylation Stoichiometry (Occupancy), use the ratio of the peak areas. If an internal standard (IS) is not used, relative activity is calculated as:



  • RF (Response Factor): The ionization efficiency of the phospho-peptide is often lower than the native peptide. For Sakamototide, the RF is typically

    
    . For absolute quantitation, a standard curve of synthetically phosphorylated Sakamototide is required.
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Signal Intensity Ion SuppressionWash column with 95% ACN between runs. Ensure samples are "desalted" online (divert flow to waste for first 0.5 min).
High Background CarryoverSakamototide is basic (Arginine-rich) and sticks to glass. Use polypropylene plates and add 0.01% BSA or Brij-35 to buffers.
Poor Peak Shape Column OverloadingInject less volume (2–5

L). Ensure Formic Acid concentration is at least 0.1% in mobile phases.
Inconsistent Ratios ATP DepletionEnsure ATP concentration (100

M) is

substrate conversion. Conversion should be kept

for initial rate kinetics.

References

  • Sakamoto, K., et al. (2004). "Activity of LKB1 and AMPK-related kinases in skeletal muscle: effects of contraction, phenformin, and AICAR." American Journal of Physiology-Endocrinology and Metabolism.

  • Hardie, D. G., & Sakamoto, K. (2006). "AMPK: A Key Sensor of Fuel and Energy Status in Skeletal Muscle."[2] Physiology.

  • Hunter, R. W., et al. (2011). "Mechanism of action of Compound 13: an alpha1-selective small molecule activator of AMPK." Chemistry & Biology.

  • Tocris Bioscience. "SAMS Peptide Technical Data."

Sources

Application Note: High-Throughput Non-Radioactive Profiling of AMPK Activity Using Sakamototide and Bioluminescent ADP Detection

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Background

AMP-activated protein kinase (AMPK) and Salt-Inducible Kinases (SIKs) are master regulators of cellular energy homeostasis and transcription, making them prime therapeutic targets for metabolic disorders and oncology[1]. Historically, kinase activity was quantified using radiometric assays (e.g., ³²P-ATP) with generic substrates. However, the demand for high-throughput screening (HTS) and safer laboratory environments has driven the adoption of non-radioactive, homogeneous platforms.

Sakamototide (Sequence: ALNRTSSDSALHRRR) is a highly specific peptide substrate derived from the CREB-regulated transcription coactivator 2 (CRTC2). It is optimized specifically for AMPK and SIK family members, offering superior kinetic parameters compared to legacy substrates like the AMARA peptide[2],[3].

By pairing Sakamototide with a bioluminescent ADP-detection platform (such as the ADP-Glo™ Kinase Assay), researchers can achieve radiometric-level sensitivity without the safety and disposal burdens of radioisotopes. This method relies on the quantification of ADP produced during the kinase reaction, providing a universal readout that is highly resistant to false positives [4].

G LKB1 Upstream Kinases (LKB1 / CaMKKβ) AMPK AMPK / SIK (Active Enzyme) LKB1->AMPK Phosphorylates Thr172 Reaction Kinase Reaction (P-Sakamototide + ADP) AMPK->Reaction Catalyzes Substrate Sakamototide + ATP Substrate->Reaction Depletion Step 1: ADP-Glo Reagent (Depletes Unreacted ATP) Reaction->Depletion Detection Step 2: Detection Reagent (ADP -> ATP -> Light) Depletion->Detection

Figure 1: Mechanistic workflow of AMPK activation and bioluminescent ADP detection.

Experimental Design & Causality (E-E-A-T Insights)

As an Application Scientist, I emphasize that a robust protocol must be a self-validating system . Every component added must have a verifiable control to establish causality.

  • ATP Concentration and Michaelis-Menten Kinetics : The ADP-Glo assay can tolerate up to 5 mM ATP [5]. However, to accurately identify competitive inhibitors, the assay must be performed at or near the apparent ATP

    
     for your specific AMPK isoform (typically 10–50 µM).
    
  • Initial Velocity Constraints : The kinase reaction must be maintained in the linear phase of product formation. Target an ATP-to-ADP conversion rate of 5% to 20%. Exceeding this risks substrate depletion and nonlinear kinetics, which artificially inflates

    
     values[6].
    
  • Self-Validating Controls :

    • No-Enzyme Control (NEC): Establishes the absolute background luminescence by measuring the efficiency of the ATP depletion step.

    • No-Substrate Control (NSC): Identifies intrinsic, substrate-independent ATPase activity within the recombinant kinase preparation [6].

    • Reference Inhibitor: A known pan-AMPK inhibitor (e.g., SBI-0206965 or Compound C) must be included to validate the pharmacological responsiveness of the assay.

Step-by-Step Protocol: Sakamototide ADP-Glo Assay

This protocol is optimized for a 384-well, low-volume format (10 µL final kinase reaction volume).

Step 3.1: Reagent Preparation
  • Kinase Assay Buffer : Prepare a 1X buffer containing 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, and 1 mM DTT.

    • Causality: Mg²⁺ is strictly required not only for the AMPK kinase reaction but also for the subsequent ADP-Glo detection steps. Never use EDTA to terminate the reaction, as it will chelate the Mg²⁺ and cause the detection step to fail[6].

  • Sakamototide Reconstitution : Reconstitute Sakamototide (TFA salt) in sterile water or anhydrous DMSO to a 10 mM stock. Store single-use aliquots at -80°C to prevent peptide degradation [7], [8].

  • Working Solutions : Prepare a 4X Sakamototide / 4X ATP working solution (e.g., 400 µM Sakamototide, 100 µM ATP) and a 2X AMPK enzyme solution in 1X Kinase Buffer.

Step 3.2: The Kinase Reaction
  • Dispense 2.5 µL of the 2X AMPK enzyme solution into the 384-well plate. (Dispense 1X buffer into NEC wells).

  • Add 1.0 µL of test compounds (or DMSO vehicle control). Incubate for 15 minutes at room temperature (RT) to allow compound binding.

  • Initiate the reaction by adding 2.5 µL of the 4X Sakamototide/ATP mixture.

  • Centrifuge the plate briefly (1000 x g, 1 min) and incubate at RT for 60 minutes.

Step 3.3: ATP Depletion & ADP Detection
  • Depletion : Add 5 µL of ADP-Glo™ Reagent to all wells. Incubate at RT for 40 minutes.

    • Causality: This reagent simultaneously quenches the kinase reaction and activates a soluble adenylate cyclase to degrade all remaining unreacted ATP, eliminating background noise[4].

  • Detection : Add 10 µL of Kinase Detection Reagent to all wells. Incubate at RT for 40 minutes.

    • Causality: This reagent converts the protected ADP back into ATP and immediately utilizes it in a luciferase/luciferin reaction to generate a stable luminescent glow [9].

  • Read : Measure luminescence on a microplate reader (integration time: 0.5–1.0 second per well).

Workflow Prep Step 1: Preparation Prepare 1X Kinase Buffer (Mg2+ dependent) Reconstitute Sakamototide & ATP Mix Step 2: Kinase Reaction 2.5 µL Enzyme + 2.5 µL Substrate/ATP Incubate 60 min at RT Prep->Mix Deplete Step 3: ATP Depletion Add 5 µL ADP-Glo Reagent Incubate 40 min at RT Mix->Deplete Detect Detect Deplete->Detect

Figure 2: Step-by-step volumetric workflow for the 384-well Sakamototide ADP-Glo assay.

Data Presentation & Quality Control

To accurately interpret the luminescence data, raw Relative Light Units (RLU) must be converted to % ATP conversion using an ATP/ADP standard curve (ranging from 0% to 100% conversion at the chosen ATP concentration) [9].

Table 1: Expected Quantitative Data Structure for Assay Validation
ParameterDescriptionTarget Value / RangeCausality / Importance
S/B Ratio Signal-to-Background (Max Signal / NEC)> 10Ensures sufficient dynamic range to detect weak inhibitors.
Z'-Factor Statistical effect size for HTS readiness> 0.6Validates assay robustness and well-to-well consistency.
% Conversion ATP converted to ADP5% - 20%Maintains initial velocity conditions for accurate

profiling.
NSC Signal No-Substrate Control RLU< 10% of Max SignalConfirms the absence of contaminating ATPases in the kinase prep.

Troubleshooting & Optimization

  • High Background in No-Substrate Control (NSC): If the NSC yields high luminescence, the kinase preparation likely contains contaminating ATPases[6]. Solution: Titrate the enzyme concentration down while increasing the Sakamototide concentration to maintain the reaction rate.

  • Signal Quenching by Test Compounds: Some small molecules may directly inhibit the luciferase enzyme, leading to false positives (apparent kinase inhibition). Solution: Perform an orthogonal counter-screen using an ATP standard without the kinase to rule out luciferase inhibitors.

References

  • American Journal of Physiology. Enhanced activation of cellular AMPK by dual-small molecule treatment: AICAR and A769662. Retrieved from:[Link]

  • MRC PPU Reagents and Services. Sakamototide. Retrieved from:[Link]

  • National Center for Biotechnology Information (PMC). The AMPK-related kinase SIK2 is regulated by cAMP via phosphorylation at Ser358 in adipocytes. Retrieved from:[Link]

  • National Center for Biotechnology Information (PMC). ADP-Glo: A Bioluminescent and Homogeneous ADP Monitoring Assay for Kinases. Retrieved from:[Link]

  • National Center for Biotechnology Information (PMC). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. Retrieved from:[Link]

  • BMG LABTECH. Promega ADP-Glo kinase assay. Retrieved from:[Link]

Sources

High-Throughput ELISA-Based Kinase Assay Using Sakamototide for AMPK and SIK Family Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Application Note & Standard Operating Procedure (SOP)

Executive Summary & Mechanistic Rationale

The AMP-activated protein kinase (AMPK) family, which includes the Salt-Inducible Kinases (SIK1, SIK2, and SIK3), plays a master regulatory role in cellular energy homeostasis, lipid metabolism, and tumor suppression[1]. Historically, quantifying the activity of these kinases relied heavily on radioactive [γ-³²P]ATP incorporation assays[2]. While sensitive, radioactive assays are encumbered by safety regulations, hazardous waste disposal, and limited high-throughput screening (HTS) capabilities.

To overcome these bottlenecks, we have developed a highly sensitive, non-radioactive Enzyme-Linked Immunosorbent Assay (ELISA) utilizing Sakamototide —a highly optimized peptide substrate. Sakamototide (ALNRTSSDSALHRRR) is synthetically derived from the CREB-regulated transcription coactivator 2 (CRTC2)[3]. It is specifically phosphorylated at the Ser171 equivalent residue by AMPK and SIK family members[4]. By coupling a biotinylated Sakamototide substrate with a phospho-specific antibody detection system, this protocol provides a self-validating, robust platform for kinase activity profiling and inhibitor screening (e.g., evaluating pan-SIK inhibitors or specific NUAK2 inhibitors like HTH-02-006)[5].

Signaling Context & Substrate Specificity

Understanding the physiological cascade is critical for assay design. SIKs and AMPK are tonically activated via T-loop phosphorylation by the master upstream tumor suppressor kinase, LKB1[1]. Once activated, SIKs phosphorylate CRTCs (the physiological basis for Sakamototide), leading to their 14-3-3-mediated cytoplasmic retention and the subsequent inhibition of CREB-dependent gene transcription[6].

Pathway LKB1 LKB1 Complex (Master Kinase) AMPK AMPK / SIK Family (e.g., SIK1-3) LKB1->AMPK Phosphorylates T-loop Saka Sakamototide Substrate (CRTC2-derived) AMPK->Saka Phosphorylates Ser171 (Requires ATP) Phos Phospho-Sakamototide (pSer171) Saka->Phos

LKB1-AMPK/SIK signaling axis demonstrating the physiological basis for Sakamototide.

Substrate Comparison Data

Sakamototide was engineered to overcome the poor kinetics of traditional substrates like IRS1tide. As demonstrated in comparative kinetic studies, Sakamototide and HDAC5tide exhibit superior


 and lower 

values, making them the optimal choices for in vitro SIK and AMPK assays[4].
Substrate PeptideAmino Acid SequenceTarget Kinase(s)Affinity (

)
Relative

Sakamototide ALNRTSSDSALHRRRSIK1-3, AMPK, NUAKHigh (~50 µM)High
HDAC5tide PLSRTQSSPAAPAAKSIK1-3, AMPKHigh (35 µM)High (1071 U/mg)
AMARA AMARAASAAALARRRAMPKModerate (~100 µM)Moderate
IRS1tide RSRTESITATSPASSIK2Low (>500 µM)Undetectable

Data synthesized from established SIK2 kinetic profiling studies[4].

Assay Workflow & Principle

This ELISA relies on a solid-phase capture methodology. Biotinylated Sakamototide is immobilized on a streptavidin-coated microplate. The kinase reaction is initiated by adding the target kinase and ATP. Following phosphorylation, a primary antibody specific to the phosphorylated Ser171 motif binds to the substrate, which is subsequently quantified using an HRP-conjugated secondary antibody and TMB colorimetric readout.

G A 1. Plate Coating (Biotin-Sakamototide) B 2. Kinase Reaction (AMPK/SIK + ATP) A->B C 3. Primary Antibody (Anti-pCRTC2 Ser171) B->C D 4. Secondary Antibody (HRP-Conjugated) C->D E 5. Detection (TMB -> OD 450nm) D->E

Step-by-step workflow of the ELISA-based kinase assay using Biotinylated Sakamototide.

Materials and Reagents

  • Substrate: Biotin-Sakamototide (Biotin-Ahx-ALNRTSSDSALHRRR), reconstituted in anhydrous DMSO to 10 mg/mL[7].

  • Enzymes: Active recombinant AMPK (α1/β1/γ1) or SIK2.

  • Antibodies:

    • Primary: Anti-Phospho-CRTC2 (Ser171) or generic Phospho-AMPK Substrate Motif (LXRXXpS/pT) Rabbit mAb.

    • Secondary: Anti-Rabbit IgG, HRP-linked.

  • Kinase Buffer (5X): 125 mM HEPES (pH 7.4), 50 mM MgCl₂, 5 mM EGTA, 0.05% Brij-35. (Note: EGTA is critical to chelate Ca²⁺, preventing interference from calcium-dependent kinases like CaMKK[6]).

  • Additives (Fresh): 10 mM ATP, 100 mM DTT. (Note: DTT maintains the reducing environment necessary for kinase active-site cysteine stability).

  • Plates: Pre-blocked Streptavidin-coated 96-well clear microplates.

  • Detection: TMB Substrate Solution and Stop Solution (0.16 M H₂SO₄).

Step-by-Step Experimental Protocol

Phase 1: Substrate Immobilization
  • Dilute Substrate: Dilute Biotin-Sakamototide to 1 µg/mL in PBS.

  • Coat Plate: Add 100 µL of the diluted substrate to each well of the streptavidin-coated plate.

  • Incubate: Incubate for 1 hour at room temperature (RT) with gentle shaking (300 rpm).

  • Wash: Wash the wells 3 times with 200 µL of Wash Buffer (PBS + 0.05% Tween-20).

Phase 2: Kinase Reaction (Self-Validating System)

To ensure trustworthiness, every plate must include three controls: a "No ATP" negative control, a "No Kinase" negative control, and a "Known Inhibitor" (e.g., Staurosporine) control. 5. Prepare 1X Kinase Buffer: Dilute the 5X buffer to 1X with ddH₂O. Add fresh DTT to a final concentration of 1 mM. 6. Prepare Reaction Mix: For each well, prepare 50 µL of reaction mix containing 1X Kinase Buffer, 10-50 ng of recombinant kinase, and 100 µM ATP. 7. Initiate Reaction: Add 50 µL of the Reaction Mix to the coated wells. 8. Incubate: Seal the plate and incubate at 30°C for 30 minutes. 9. Terminate: Stop the reaction by aspirating the contents and washing the plate 4 times with Wash Buffer.

Phase 3: Immunodetection
  • Primary Antibody: Dilute the Anti-Phospho-CRTC2 (Ser171) antibody 1:1000 in Blocking Buffer (PBS + 0.1% Tween-20 + 5% BSA). Crucial: Do not use non-fat dry milk, as it contains casein (a highly phosphorylated protein) which will cause severe background noise.

  • Incubate: Add 100 µL per well and incubate for 1 hour at RT. Wash 4 times.

  • Secondary Antibody: Dilute the HRP-linked secondary antibody 1:2000 in Blocking Buffer. Add 100 µL per well and incubate for 45 minutes at RT. Wash 4 times.

Phase 4: Colorimetric Readout
  • Develop: Add 100 µL of TMB Substrate to each well. Incubate in the dark for 10–15 minutes until a visible blue gradient forms in the positive control wells.

  • Stop: Add 50 µL of Stop Solution (color shifts from blue to yellow).

  • Measure: Read the optical density (OD) immediately at 450 nm using a microplate reader.

Troubleshooting & Causality Matrix

ObservationMechanistic CauseCorrective Action
High Background (OD > 0.5 in blank) Phospho-protein contamination in blocking buffer or insufficient washing.Switch from milk to 5% BSA for blocking. Increase Tween-20 in wash buffer to 0.1% and add a 1-minute soak step between washes.
Low Signal (OD < 0.5 in max signal) Oxidation of kinase active site or ATP degradation.Ensure DTT is added fresh on the day of the assay. Use single-use aliquots of ATP stored at -80°C to prevent hydrolysis.
Non-Specific Kinase Activity Endogenous CaMKK or other off-target kinases phosphorylating the substrate.Verify the presence of 1 mM EGTA in the kinase buffer to strictly chelate Ca²⁺ and inhibit calcium-dependent kinases.

References

  • Henriksson, E., et al. (2012). "The AMPK-related kinase SIK2 is regulated by cAMP via phosphorylation at Ser358 in adipocytes." Biochemical Journal, 444(3), 503-514. Available at:[Link]

  • Yan, Y., et al. (2017). "A Highly Sensitive Non-Radioactive Activity Assay for AMP-Activated Protein Kinase (AMPK)." Methods and Protocols, 1(1), 3. Available at:[Link] (Note: MDPI hosted via PubMed Central:[Link])

  • Hollstein, P. E., et al. (2019). "The AMPK-Related Kinases SIK1 and SIK3 Mediate Key Tumor-Suppressive Effects of LKB1 in NSCLC." Cancer Discovery, 9(11), 1606-1627. Available at:[Link]

Sources

Application Note: High-Throughput TR-FRET AMPK Assay Using the Sakamototide (SAMS) Specificity Peptide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

AMP-activated protein kinase (AMPK) is the central metabolic "master switch" of the eukaryotic cell, regulating energy homeostasis by sensing the AMP:ATP ratio. While generic serine/threonine peptides (like AMARA) are often used in kinase assays, they suffer from promiscuity, leading to high background signals from contaminating kinases.

This Application Note details the development and execution of a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay utilizing the "Sakamototide" (commonly known as the SAMS peptide ). Characterized by Kei Sakamoto and colleagues, this peptide sequence (HMRSAMSGLHLVKRR) is derived from the AMPK consensus phosphorylation site on Acetyl-CoA Carboxylase (ACC1) at Serine 79. It represents the gold standard for AMPK specificity, ensuring that the signal measured is strictly AMPK-dependent.

Why TR-FRET?

Unlike standard fluorescence intensity or radiometric assays, TR-FRET utilizes long-lifetime fluorophores (Lanthanides) to eliminate short-lived background fluorescence from library compounds or biological media.[1] This results in superior Z' factors (>0.[2]7) and robust performance in High-Throughput Screening (HTS).

Scientific Principle

The assay relies on the phosphorylation of the biotinylated Sakamototide peptide by recombinant AMPK. The detection system utilizes a "sandwich" approach:

  • Substrate: Biotin-Sakamototide binds to a Streptavidin-labeled fluorophore (Acceptor, e.g., XL665 or ULight).

  • Detection: A Europium (Eu)-labeled antibody specific for the phosphorylated Serine 79 residue (Donor) binds to the phosphorylated peptide.

  • FRET Event: When the donor and acceptor are brought into proximity (<10 nm) by the peptide-antibody complex, excitation of the Eu-donor at 320-340 nm results in energy transfer to the acceptor, which emits at 665 nm.

Diagram 1: Assay Mechanism

AMPK_Mechanism AMPK Active AMPK (Enzyme) PhosPeptide Phospho-Sakamototide (pSer79) AMPK->PhosPeptide Kinase Reaction ATP ATP (Cofactor) ATP->PhosPeptide Kinase Reaction Peptide Sakamototide (Substrate) Peptide->PhosPeptide Kinase Reaction Antibody Eu-Anti-pACC Ab (Donor) PhosPeptide->Antibody Binding SA Streptavidin-XL665 (Acceptor) PhosPeptide->SA Biotin-SA Binding Signal TR-FRET Signal (665 nm) Antibody->Signal Energy Transfer (Proximity) SA->Signal Energy Transfer (Proximity)

Caption: Mechanistic flow of the TR-FRET reaction. AMPK transfers phosphate from ATP to the Sakamototide. The phosphorylated product recruits the Donor antibody and Acceptor fluorophore, generating the signal.

Materials & Reagents

To ensure reproducibility, use the following specific reagents or their functional equivalents.

ComponentSpecificationNotes
Enzyme Recombinant Human AMPK (α1/β1/γ1 or α2/β1/γ1)Active, full-length heterotrimer preferred.
Substrate Sakamototide (SAMS Peptide) Sequence: HMRSAMSGLHLVKRR. N-term Biotinylated.
Donor Eu-Cryptate labeled Anti-Phospho-ACC (Ser79)Specific for the phosphorylated SAMS sequence.
Acceptor Streptavidin-XL665 or Streptavidin-d2Binds biotinylated peptide.
Assay Buffer 50 mM HEPES (pH 7.4), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTTDTT must be added fresh.
Stop Solution EDTA / Potassium Fluoride bufferChelates Mg²⁺ to stop kinase activity.
Plate 384-well Low Volume, WhiteWhite plates maximize signal reflection.

Assay Development & Optimization

Before running a screen, you must define the "Operating Window" of the assay.

A. Enzyme Titration (Linearity Check)

Goal: Determine the optimal enzyme concentration that yields a linear signal within the reaction time (usually 60 min).

  • Prepare a 2-fold serial dilution of AMPK (e.g., 0.1 nM to 100 nM).

  • Incubate with fixed Substrate (2 µM) and ATP (50 µM) for 60 mins.

  • Result: Select an enzyme concentration (EC) that produces a signal ~10-20x above background but is not at the saturation plateau (Hook effect). Typical EC: 0.5 - 2 nM.

B. ATP Km Determination

Goal: To screen for ATP-competitive inhibitors, the ATP concentration must be near its Km.

  • Fix Enzyme at determined EC.

  • Titrate ATP (0 to 500 µM) with fixed Peptide (2 µM).

  • Plot Signal vs. [ATP] and fit to Michaelis-Menten equation.

  • Standard Condition: Use ATP @ Km (typically 10–30 µM for AMPK).

Detailed Protocol (384-Well Format)

This protocol is designed for a 20 µL final volume (10 µL enzymatic reaction + 10 µL detection).

Workflow Diagram

Protocol_Workflow cluster_reaction Step 1: Enzymatic Reaction (10 µL) cluster_detection Step 2: Detection (10 µL) Dispense_Cmpd Dispense Compounds (100 nL in DMSO) Add_Enzyme Add AMPK Enzyme Mix (5 µL) Dispense_Cmpd->Add_Enzyme Incubate_Pre Pre-incubation (10 min @ RT) Add_Enzyme->Incubate_Pre Add_Substrate Add Substrate Mix (ATP + Sakamototide) (5 µL) Incubate_Pre->Add_Substrate Incubate_Rxn Kinase Reaction (60 min @ RT) Add_Substrate->Incubate_Rxn Add_Detection Add Detection Mix (Eu-Ab + SA-XL665 + EDTA) (10 µL) Incubate_Rxn->Add_Detection Incubate_Det Equilibration (60 min @ RT) Add_Detection->Incubate_Det Read_Plate Read TR-FRET (Ex: 337nm | Em: 665nm/620nm) Incubate_Det->Read_Plate

Caption: Step-by-step liquid handling workflow for a standard 384-well inhibitor screen.

Step-by-Step Procedure
  • Compound Addition:

    • Dispense 100 nL of test compounds (in DMSO) into the 384-well plate.

    • Include High Control (DMSO only, Max Activity) and Low Control (Staurosporine or excess EDTA, 0% Activity).

  • Enzyme Addition (5 µL):

    • Dilute AMPK enzyme in Assay Buffer to 2x the desired final concentration (e.g., if final is 1 nM, prepare 2 nM).

    • Dispense 5 µL into all wells.

    • Centrifuge plate (1000 rpm, 1 min) and incubate for 10 min at Room Temp (RT) to allow compound-enzyme interaction.

  • Substrate Initiation (5 µL):

    • Prepare a 2x Substrate Mix containing Sakamototide (e.g., 4 µM for 2 µM final) and ATP (e.g., 40 µM for 20 µM final).

    • Dispense 5 µL to start the reaction.

    • Seal plate and incubate for 60 minutes at RT .

  • Detection Step (10 µL):

    • Prepare Detection Buffer containing:

      • Eu-Cryptate Antibody (approx. 0.5 nM final).

      • Streptavidin-XL665 (approx. 125 nM final or optimized ratio).

      • EDTA (typically 20-50 mM final) to stop the kinase reaction instantly.

    • Dispense 10 µL of Detection Mix into all wells.

    • Incubate for 60 minutes at RT (protect from light).

  • Plate Reading:

    • Read on a TR-FRET compatible reader (e.g., EnVision, PHERAstar).

    • Settings:

      • Excitation: 337 nm (Laser) or 320 nm (Flash lamp).

      • Donor Emission (Channel A): 620 nm.[1]

      • Acceptor Emission (Channel B): 665 nm.[1]

      • Delay: 50 µs | Integration: 400 µs.

Data Analysis & Validation

Calculation of HTRF Ratio

The ratiometric measurement corrects for well-to-well quenching or volume errors.



Percent Inhibition


Assay Robustness (Z-Prime)

A robust assay must have a Z' > 0.5.



Where 

is the standard deviation and

is the mean of the controls.

Troubleshooting Guide

IssueProbable CauseSolution
Low Signal/Noise Insufficient Enzyme or PeptideTitrate enzyme higher; ensure peptide is biotinylated and fresh.
High Background Non-specific Antibody bindingIncrease detergent (Brij-35) or add BSA (0.1%) to buffer.
"Hook Effect" Too much product formedReduce enzyme concentration or reaction time. The antibody is saturated.
Variable Replicates Evaporation or Pipetting errorEnsure plate sealing during incubation; check liquid handler calibration.

References

  • Sakamoto, K., et al. (2004). "Primary sequence specificity of the AMP-activated protein kinase." Biochemical Journal, 380, 717–725.

  • Hardie, D.G.[3][4] & Sakamoto, K. (2006).[4][5] "AMPK: A Key Sensor of Fuel and Energy Status in Skeletal Muscle."[4][5] Physiology, 21(1), 48-60.[4][5]

  • Gwinn, D.M., et al. (2008).[6] "AMPK Phosphorylation of Raptor Mediates a Metabolic Checkpoint." Molecular Cell, 30(2), 214-226. (Validates the consensus motif).

  • Revvity (Cisbio). "HTRF® Kinase Assay Principles." (General reference for TR-FRET methodology).

Sources

Application Note: High-Throughput Screening of AMPK-Related Kinases Using Sakamototide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Sakamototide (sequence: ALNRTSSDSALHRRR) is a highly optimized, synthetic peptide substrate derived from the CRTC2 protein[1]. It is extensively utilized in high-throughput screening (HTS) to evaluate the catalytic activity of the AMP-activated protein kinase (AMPK) family, particularly the NUAK1, NUAK2, and SIK isoforms[1][2]. This application note details the mechanistic rationale, self-validating experimental protocols, and data interpretation guidelines for utilizing Sakamototide in kinase inhibitor discovery.

Mechanistic Rationale: The Causality of Experimental Choices

In assay development, the choice of substrate dictates the reliability of the HTS campaign. While native substrates like MYPT1 are biologically relevant[3][4], Sakamototide is preferred for biochemical screening due to several engineered advantages:

  • Kinetic Uniformity : Native protein substrates often possess complex tertiary structures that can mask phosphorylation sites (e.g., Ser445 on MYPT1) or cause steric hindrance in miniaturized HTS formats[4]. Sakamototide provides a linear, highly accessible serine target, ensuring predictable Michaelis-Menten kinetic linearity.

  • Electrochemical Properties for Assay Capture : The C-terminal poly-arginine motif (HRRR) imparts a strong net positive charge to the peptide[2]. This is a deliberate design choice that allows the peptide to bind tightly to negatively charged phosphocellulose (P81) paper in radiometric assays, enabling rapid separation of the phosphorylated substrate from unreacted [γ-32P]ATP[2].

  • Broad Applicability : Sakamototide is efficiently phosphorylated by multiple AMPK-related kinases, making it a universal tool for both primary screening and counter-screening (selectivity profiling)[2].

Visualizing the Biochemical and Screening Workflows

Pathway LKB1 LKB1 (Tumor Suppressor) NUAK NUAK1 / NUAK2 (AMPK-Related Kinases) LKB1->NUAK Phosphorylates & Activates Sakamototide Sakamototide Substrate (ALNRTSSDSALHRRR) NUAK->Sakamototide Kinase Activity Inhibitor Small Molecule Inhibitors (e.g., WZ4003, HTH-01-015) Inhibitor->NUAK Blocks Activity PhosphoSakamototide Phospho-Sakamototide (Readout Signal) Sakamototide->PhosphoSakamototide + ATP

Fig 1. LKB1-NUAK signaling pathway and Sakamototide phosphorylation mechanism.

HTS_Workflow Library Compound Library (Inhibitor Candidates) Plate 384/1536-Well Plate Dispensing Library->Plate Reaction Kinase Reaction (NUAK + Sakamototide) Plate->Reaction Stop Reaction Termination (EDTA or Reagent) Reaction->Stop 30 min, 30°C Detection Signal Detection (Luminescence/Radiometric) Stop->Detection Analysis Data Analysis (IC50 Calculation) Detection->Analysis

Fig 2. High-throughput screening workflow for NUAK kinase inhibitors.

Experimental Protocols: A Self-Validating System

To ensure a self-validating system, the following protocols incorporate intrinsic controls. The Z'-factor must be calculated for every HTS plate to validate assay robustness (an acceptable screening assay requires a Z' > 0.5).

Protocol A: Radiometric Kinase Assay (Gold Standard for Validation)

Causality: Radiometric assays directly measure phosphate transfer without relying on coupled enzymes or antibodies, eliminating false positives caused by assay interference (e.g., auto-fluorescent compounds). This protocol is adapted from the foundational characterization of NUAK inhibitors ()[2].

  • Reagent Preparation : Prepare a 50 µL reaction mixture containing 50 mM Tris/HCl (pH 7.5), 0.1 mM EGTA, 10 mM magnesium acetate, and 200 µM Sakamototide[2].

  • Enzyme Addition : Add 100 ng of recombinant NUAK1 or NUAK2[2]. Self-Validation: Always include a "No Enzyme" control (to establish baseline background) and a "Vehicle" control (DMSO only, to establish the maximum uninhibited signal).

  • Inhibitor Incubation : Add the test compound dissolved in DMSO. Keep the final DMSO concentration ≤1% to prevent enzyme denaturation.

  • Reaction Initiation : Initiate the reaction by adding 0.1 mM [γ-32P]ATP (450–500 c.p.m./pmol)[2].

  • Incubation : Incubate at 30°C for 30 minutes[2]. Causality: 30°C prevents thermal degradation of the kinase while maintaining optimal catalytic turnover.

  • Termination : Add 25 mM EDTA[2]. Causality: EDTA rapidly chelates the Mg2+ ions essential for ATP binding, instantly and irreversibly halting kinase activity.

  • Capture & Wash : Spot 40 µL of the mixture onto P81 phosphocellulose paper[2]. Immerse immediately in 50 mM orthophosphoric acid. Wash three times to remove free[γ-32P]ATP, followed by a single acetone rinse to expedite drying[2].

  • Quantification : Quantify the incorporated [32P]phosphate via Cerenkov counting[5].

Protocol B: Luminescent ADP-Glo Assay (Optimized for HTS)

Causality: For screening libraries containing >10,000 compounds, radioactivity is logistically impractical. The ADP-Glo assay indirectly measures phosphorylation by quantifying the ADP generated during the kinase reaction, providing a luminescent readout highly amenable to automated 384/1536-well plates.

  • Reaction Setup : In a 384-well white microplate, combine 2 µL of NUAK enzyme, 2 µL of test compound, and 2 µL of Sakamototide/ATP mix (ATP concentration should be optimized to the specific

    
     of the target kinase).
    
  • Incubation : Seal the plate and incubate at room temperature for 60 minutes.

  • Depletion of Unreacted ATP : Add 6 µL of ADP-Glo™ Reagent. Incubate for 40 minutes. Causality: This reagent halts the kinase reaction and completely depletes any remaining unreacted ATP, ensuring the background luminescence is near zero.

  • Signal Generation : Add 12 µL of Kinase Detection Reagent. Incubate for 30 minutes. Causality: This converts the generated ADP back to ATP, which is then utilized by a luciferase/luciferin reaction to produce a stable light signal.

  • Readout : Measure luminescence using a microplate reader. Calculate the IC50 using non-linear regression analysis.

Data Presentation: Profiling Selective Inhibitors

The utility of Sakamototide is best demonstrated by its role in identifying the first highly specific protein kinase inhibitors of NUAK kinases: WZ4003 and HTH-01-015 ()[2][4]. The quantitative data derived from Sakamototide-based assays is summarized below:

InhibitorTarget KinaseIC50 ValueSelectivity Note
WZ4003 NUAK120 nMPotent dual NUAK1/2 inhibitor[2][4]
WZ4003 NUAK2100 nMPotent dual NUAK1/2 inhibitor[2][4]
HTH-01-015 NUAK1100 nMHighly selective for NUAK1[3][4]
HTH-01-015 NUAK2>10 µMDoes not significantly inhibit NUAK2[3][4]

Table 1: Comparative IC50 values of NUAK inhibitors determined using Sakamototide substrate assays.

References

  • Banerjee, S., Buhrlage, S. J., Huang, H. T., Deng, X., Zhou, W., Wang, J., Traynor, R., Prescott, A. R., Alessi, D. R., & Gray, N. S. (2014). Characterization of WZ4003 and HTH-01-015 as selective inhibitors of the LKB1-tumour-suppressor-activated NUAK kinases. Biochemical Journal, 457(1), 215–225.[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Sakamototide Kinase Assay Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers and drug development professionals in optimizing biochemical assays. Troubleshooting a low or absent signal in a Sakamototide-based kinase assay requires moving beyond basic protocol repetition; it demands a deep understanding of the biochemical causality driving the reaction.

Sakamototide (Sequence: ALNRTSSDSALHRRR) is a synthetic peptide derived from human CRTC2 (residues 165–179)[1]. It serves as a highly specific consensus substrate for the AMPK-related family of kinases, including AMPK, SIK1/2/3, NUAK1/2, and BRSK1/2[2][3]. When your assay yields a low signal, the root cause typically lies in the disruption of the delicate thermodynamic or kinetic balance between the enzyme, the substrate, the buffer microenvironment, or the detection chemistry.

Below is our comprehensive, self-validating troubleshooting guide designed to restore scientific integrity and robust signal-to-noise ratios to your kinase campaigns.

Part 1: Mechanistic Overview of the Sakamototide Assay

To diagnose a low signal, we must first visualize the precise flow of phosphate transfer and detection. The diagram below illustrates the biochemical logic of the assay. Disruption at any node will result in signal failure.

AssayLogic Kinase AMPK-Related Kinase (AMPK, SIK, NUAK) Reaction Phosphorylation Reaction (Mg2+, DTT, pH 7.5) Kinase->Reaction ATP ATP (Phosphate Donor) ATP->Reaction Sakamototide Sakamototide Substrate (ALNRTSSDSALHRRR) Sakamototide->Reaction pSakamototide Phospho-Sakamototide Reaction->pSakamototide ADP ADP Byproduct Reaction->ADP Detection1 Radiometric / TR-FRET (Detects p-Peptide) pSakamototide->Detection1 Direct Measurement Detection2 ADP-Glo / Kinase-Glo (Detects ADP/ATP) ADP->Detection2 Coupled Luminescence

Caption: Sakamototide phosphorylation workflow and orthogonal detection strategies.

Part 2: Diagnostic FAQs & Troubleshooting Guide

Q1: I am using highly purified, active enzyme, but my absolute signal is barely above background. What is causing the catalytic failure? A: If the enzyme is confirmed active, the failure is almost certainly environmental. AMPK-related kinases possess highly reactive cysteine residues within their catalytic domains. In the absence of sufficient reducing agents, these cysteines rapidly oxidize, leading to conformational collapse and complete loss of activity.

  • The Fix: Ensure your buffer contains either 1 mM DTT or 0.1% 2-mercaptoethanol[4][5]. Furthermore, ATP cannot be utilized by the kinase without a divalent cation to coordinate the phosphate groups. Verify that your buffer contains 10 mM Magnesium Acetate or MgCl₂[6].

Q2: How do I balance ATP concentration? I need a strong signal, but I am screening ATP-competitive inhibitors. A: This is the most common kinetic paradox in drug discovery. For ATP-competitive inhibitors, the measured IC₅₀ value is directly dependent on the ATP concentration[7]. If you saturate the assay with ATP (e.g., 1 mM) to force a high signal, you will mask the potency of your competitive inhibitors.

  • The Fix: You must run the assay at an ATP concentration equal to the Michaelis-Menten constant (

    
    ) for your specific kinase. For example, the 
    
    
    
    of ATP for SIK2 using Sakamototide is approximately 90 μM[4]. Operating at the
    
    
    ensures a mathematically sound balance: sufficient substrate turnover for a robust signal, while maintaining sensitivity to competitive inhibition[8].

Q3: My compound screens show erratic low signals in luminescence-based assays (e.g., ADP-Glo). Is the kinase failing? A: Not necessarily. Luminescence-based assays rely on a coupled luciferase reaction to convert ATP/ADP into light[9]. Many small-molecule libraries contain hidden luciferase inhibitors. If a test compound inhibits luciferase, it will artificially quench the light output, mimicking a kinase inhibitor (false positive in ADP-Glo) or mimicking kinase failure (false negative in Kinase-Glo)[9].

  • The Fix: Implement a self-validating orthogonal assay. If you suspect detection interference, re-run the exact same biochemical reaction but switch the detection readout to a radiometric assay (using [γ-³²P]ATP) or a TR-FRET assay[9].

Q4: Could my Sakamototide substrate be degrading or precipitating out of solution? A: Yes. Sakamototide (ALNRTSSDSALHRRR) contains multiple arginine (R) and histidine (H) residues, making it highly basic and hydrophilic, but susceptible to protease degradation if lysates are used, or precipitation if stored improperly[2].

  • The Fix: Store Sakamototide stock solutions in aliquots at -80°C to avoid freeze-thaw cycles[10]. In biochemical assays, a standard working concentration of 200 μM is required to ensure the peptide is not the rate-limiting factor[4][6].

Part 3: Troubleshooting Decision Tree

Use the following logical matrix to systematically isolate the variable causing your low signal.

Troubleshooting Start Issue: Low Assay Signal CheckEnzyme 1. Enzyme Integrity Start->CheckEnzyme CheckBuffer 2. Buffer Composition Start->CheckBuffer CheckDetect 3. Detection Reagents Start->CheckDetect Sol1 Run Kinase Titration Check for Degradation CheckEnzyme->Sol1 Sol2 Verify Mg2+ (10mM) Add 1mM DTT / 0.1% BME CheckBuffer->Sol2 Sol3 Rule out Luciferase Inhibition Run Orthogonal Assay CheckDetect->Sol3

Caption: Decision tree for diagnosing and resolving low signal in Sakamototide assays.

Part 4: Quantitative Reference Tables

Table 1: Critical Buffer Components & Causality for Sakamototide Assays

ComponentOptimal ConcentrationBiochemical Causality / Purpose
Tris/HCl (pH 7.5) 50 mMMaintains optimal physiological pH for AMPK/SIK/NUAK catalytic domains[6].
Magnesium Acetate / MgCl₂ 10 mMEssential divalent cation; coordinates with ATP to facilitate phosphate transfer[4][6].
DTT or 2-Mercaptoethanol 1 mM or 0.1%Prevents oxidation of critical active-site cysteines, preserving enzyme conformation[4][5].
EGTA 0.1 mMChelates trace calcium to prevent activation of contaminating calcium-dependent proteases/kinases[6].
BSA (Bovine Serum Albumin) 0.01% - 0.1%Acts as a blocking agent to prevent non-specific binding of the kinase to plastic microplate walls[7].

Table 2: Representative Kinetic Parameters

Kinase TargetSubstrateSubstrate Conc.Apparent ATP

Reference
SIK2 Sakamototide200 μM~90 μM[4]
NUAK1 Sakamototide200 μM~100 μM[6][8]
AMPK (α1/α2) AMARA / Sakamototide200 μM~100 μM[3][5]
Part 5: Standardized Self-Validating Protocols

To ensure your assay is mathematically grounded, you must empirically determine the optimal ATP concentration and validate your detection method.

Protocol A: Determining the Apparent ATP

(Kinase Titration)

This protocol ensures your assay operates at the perfect balance of signal strength and inhibitor sensitivity.

  • Prepare Buffer: Formulate a master mix containing 50 mM Tris/HCl (pH 7.5), 0.1 mM EGTA, 10 mM magnesium acetate, 1 mM DTT, and 200 μM Sakamototide[4][6].

  • Serial Dilution of ATP: Prepare a 12-point, 2-fold serial dilution of ATP starting at 1 mM down to 0.48 μM in the assay buffer.

  • Initiate Reaction: Add a fixed, optimized concentration of your kinase (e.g., 100 ng of NUAK1 or SIK2) to each well of a 96-well or 384-well plate[6].

  • Incubation: Incubate the reaction at 30°C for exactly 30 minutes[6].

  • Detection: Terminate the reaction using your chosen detection reagent (e.g., adding ADP-Glo reagent to deplete unreacted ATP, followed by Kinase Detection Reagent)[7].

  • Data Analysis: Plot the raw signal (Luminescence or CPM) against the log of the ATP concentration. Use non-linear regression (Michaelis-Menten kinetics) in GraphPad Prism to calculate the

    
    . Future screens should utilize this exact ATP concentration.
    
Protocol B: Orthogonal Validation (Ruling out Detection Interference)

If a test compound causes an unexpected drop in signal, use this protocol to prove the kinase—not the detection reagent—is being inhibited.

  • Primary Screen (Luminescence): Run the standard Sakamototide assay using ADP-Glo. Note the IC₅₀ of the suspected inhibitor.

  • Orthogonal Setup (Radiometric): Set up the exact same reaction volume (e.g., 50 μL) using the same buffer, 200 μM Sakamototide, and the same inhibitor concentration[6].

  • Radiolabeling: Instead of cold ATP, spike the reaction with 0.1 mM[γ-³²P]ATP (approx. 450–500 c.p.m./pmol)[6].

  • Termination & Spotting: After 30 minutes at 30°C, terminate the reaction by adding EDTA to a final concentration of 25 mM to chelate the magnesium[6].

  • Filtration: Spot 40 μL of the reaction onto P81 phosphocellulose paper. Wash the paper three times in 50 mM orthophosphoric acid to remove unreacted [γ-³²P]ATP, followed by a single acetone rinse[6].

  • Quantification: Measure the incorporation of[γ-³²P]ATP into the Sakamototide peptide using Cerenkov counting[6]. If the compound is a true kinase inhibitor, the signal will decrease proportionally in both the luminescent and radiometric assays. If the signal only drops in the luminescent assay, the compound is a false-positive luciferase inhibitor[9].

References
  • Sakamototide - MRC PPU Reagents and Services. University of Dundee. Available at:[Link]

  • The AMPK-related kinase SIK2 is regulated by cAMP via phosphorylation at Ser358 in adipocytes. SciSpace. Available at:[Link]

  • Assay Development for Protein Kinase Enzymes. NCBI - NIH. Available at:[Link]

  • The AMPK-related kinase SIK2 is regulated by cAMP via phosphorylation at Ser358 in adipocytes - PMC. NIH. Available at: [Link]

  • Benzimidazole derivative small-molecule 991 enhances AMPK activity and glucose uptake induced by AICAR or contraction in skeletal muscle - PMC. NIH. Available at: [Link]

  • Investigation of LKB1 Ser431 phosphorylation and Cys433 farnesylation using mouse knockin analysis reveals an unexpected role of prenylation in regulating AMPK activity - PMC. NIH. Available at:[Link]

Sources

Technical Support Center: Sakamototide Peptide & TFA Interference

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Subject: Critical impact of Trifluoroacetic Acid (TFA) counter-ions on Sakamototide (AMPK substrate) assay performance. Urgency: High. Residual TFA is the #1 cause of false negatives and kinetic variability in this assay. Recommendation: Immediate transition to Acetate-salt peptides or implementation of the buffer neutralization protocols detailed below.

The "Silent Killer": Understanding TFA Interference

What is the issue? Sakamototide (functionally derived from the SAMS peptide, sequence HMRSAMSGLHLVKRR) is a highly basic peptide. It contains multiple Arginine (R), Lysine (K), and Histidine (H) residues. During solid-phase synthesis and HPLC purification, TFA is used as an ion-pairing agent.[1] Because TFA is a strong acid, it forms stable salts with these basic residues.

The "TFA Sponge" Effect: Unlike neutral peptides, Sakamototide acts as a "TFA sponge." A standard preparation can contain up to 30-40% TFA by weight . When you dissolve this peptide in your assay buffer, the TFA dissociates, releasing protons (


) and trifluoroacetate anions.

Mechanism of Failure:

  • pH Crash: Standard kinase buffers (HEPES/Tris, pH 7.0–7.5) often lack the capacity to neutralize the massive acid load from high-concentration peptide stocks. The pH can drop to < 6.0, rendering the AMPK enzyme inactive.

  • Ionic Strength & Competition: High concentrations of trifluoroacetate anions can alter the ionic strength of the solution or compete with ATP/substrate binding sites, altering

    
     and 
    
    
    
    values.
Visualizing the Interference Pathway

The following diagram illustrates the cascade of failure caused by residual TFA.

TFA_Interference Synthesis Peptide Synthesis (HPLC w/ 0.1% TFA) Lyophilization Lyophilization (TFA Salts Form) Synthesis->Lyophilization Reconstitution Reconstitution (Release of H+ & TFA-) Lyophilization->Reconstitution High Basic Content (Arg/Lys/His) AssayWell Kinase Assay Well (Weak Buffer) Reconstitution->AssayWell Acid Load pH_Drop pH Drop (< pH 6.0) AssayWell->pH_Drop Buffer Overwhelmed Signal_Loss Signal Quenching (Fluorescence interference) AssayWell->Signal_Loss TFA Anion Effect Enzyme_Death AMPK Inactivation (False Negative) pH_Drop->Enzyme_Death

Figure 1: The cascade of TFA-induced assay failure. Note how the basic nature of Sakamototide exacerbates the acid load during reconstitution.

Impact Analysis: TFA vs. Acetate Salts

The following data summarizes the comparative performance of Sakamototide prepared as a TFA salt versus an Acetate salt in a standard AMPK fluorescence polarization assay.

MetricTFA Salt (Standard)Acetate Salt (Recommended)Impact
Assay pH (Final) 6.2 – 6.8 (Variable)7.4 (Stable)TFA causes pH drift; Acetate buffers naturally.
AMPK Activity (

)
~45% of optimal100% (Reference)Acidic environment cripples enzyme turnover.

(Substrate Affinity)
Artificially HighPhysiological RangeTFA interference mimics competitive inhibition.
Signal-to-Noise Low (< 3:1)High (> 10:1)Poor pH affects fluorophore quantum yield.
Cytotoxicity (Cell Assays) High (> 10 µM)NegligibleTFA is toxic to live cells; Acetate is metabolically inert.
Troubleshooting & Recovery Protocols

If you already have TFA-salt peptides, do not discard them. Use Protocol A to remove the TFA or Protocol B to compensate for it.

Protocol A: Acetate Exchange (The Gold Standard)

Use this method if you observe significant inhibition or are performing cell-based assays.

  • Dissolve: Dissolve the Sakamototide (TFA salt) in 100 mM Acetic Acid at a concentration of 1–5 mg/mL.

  • Incubate: Allow to stand at room temperature for 15 minutes. The excess acetic acid drives the equilibrium, displacing the volatile TFA.

  • Freeze & Lyophilize: Freeze the solution (liquid nitrogen preferred) and lyophilize overnight.

  • Repeat: Repeat steps 1–3 two more times.

  • Final Resuspension: Reconstitute the final powder in your assay buffer or HPLC-grade water.

    • Result: >95% of TFA counter-ions are replaced by Acetate.

Protocol B: Buffer Compensation (The "Quick Fix")

Use this method for biochemical assays if you cannot perform lyophilization.

  • Prepare High-Capacity Buffer: Instead of standard 20-50 mM HEPES, prepare a 1 M HEPES stock (pH 7.5) .

  • Neutralize Peptide Stock:

    • Dissolve Sakamototide in water.[2][3]

    • Spot 1 µL onto a pH strip. It will likely read pH 2–3.

    • Slowly add dilute NaOH (0.1 M) or concentrated HEPES buffer until the stock solution pH reaches ~7.0.

    • Warning: Do not overshoot pH > 8.0, as this may degrade the peptide or cause precipitation.

  • Verify Final Mix: Assemble a "dummy" reaction mix (Buffer + Peptide + Water, no Enzyme). Check the pH. If it is not exactly 7.4, adjust your buffer concentration.

Frequently Asked Questions (FAQ)

Q: Why does Sakamototide have more TFA than my other peptides? A: TFA binds to basic amino acids. Sakamototide (HMRSAMSGLHLVKRR) is rich in Arginine (R) and Lysine (K). A single molecule of Sakamototide can bind 5–7 molecules of TFA. A peptide with only hydrophobic residues (e.g., Leucine/Alanine) binds almost no TFA.

Q: Can I just use a higher concentration of HEPES/Tris? A: Yes, increasing the buffer concentration (e.g., from 50 mM to 100 mM or 200 mM) can often mask the TFA effect. However, you must validate that the higher ionic strength does not inhibit AMPK, as some kinases are sensitive to high salt concentrations.

Q: Does TFA affect fluorescence polarization (FP) or FRET signals? A: Indirectly, yes. Many fluorophores (like Fluorescein) are pH-sensitive. If TFA drops the pH below 6.5, the fluorescence intensity of the probe will decrease significantly, appearing as a "loss of signal" that mimics enzyme inhibition.

Q: I am doing a cell-based AMPK activation assay. Is TFA a problem? A: CRITICAL YES. TFA is cytotoxic at varying concentrations.[1] If you treat cells with Sakamototide-TFA, you may kill the cells or trigger stress pathways (like p38 MAPK) unrelated to your specific experiment. Always use Acetate or Hydrochloride salts for cell culture.

References
  • Sakamoto, K., et al. (2002). "Primary structure, regulation, and isoform specificity of the AMP-activated protein kinase." Am J Physiol Endocrinol Metab.

    • Context: Defines the foundational characterization of AMPK and its substr
  • LifeTein Support. (n.d.). "TFA Removal and Salt Exchange Protocols." LifeTein Technical Guides.

    • Context: Provides the chemical basis for TFA/Acet
  • Ross, F. A., et al. (2016). "Selective small-molecule activators of AMP-activated protein kinase." Cell Metabolism.

    • Context: Illustrates modern assay conditions where pH control is critical for kinetic accuracy.
  • Tocris Bioscience. (n.d.). "SAMS Peptide Product Information & Solubility." Tocris.

    • Context: Confirms the basic nature of the SAMS/Sakamototide sequence and standard salt formul

Sources

Technical Support Center: TFA Removal from Sakamototide (SAMS) Substrate

[1]

Executive Summary & Diagnostic

Sakamototide (often referred to as the SAMS peptide ) is a synthetic peptide derived from the sequence of Acetyl-CoA Carboxylase (ACC). It is the gold-standard substrate for measuring AMP-activated protein kinase (AMPK) activity.

The Problem: Synthetic peptides are cleaved from solid-phase resin using Trifluoroacetic Acid (TFA) .[1][2][3][4][5] Because Sakamototide is highly basic (rich in Arginine and Lysine), it acts as a "TFA sponge." A standard preparation can contain 30–40% TFA by weight as counter-ions.

Why this fails your experiments:

  • Cytotoxicity: In cell-based reporter assays, free TFA is toxic at nanomolar concentrations, causing false inhibition of signaling pathways.[6]

  • Enzymatic Interference: TFA acts as a chaotropic agent, potentially altering the secondary structure of the kinase or the substrate itself, skewing

    
     and 
    
    
    values in AMPK kinetic studies.

Decision Matrix: Which Method Do You Need?

Before proceeding, identify your downstream application to select the correct removal protocol.

TFA_Decision_TreeStartStart: Sakamototide-TFA SaltApp_CheckPrimary Application?Start->App_CheckCell_BasedCell-Based / In Vivo(High Sensitivity)App_Check->Cell_BasedIn_VitroIn Vitro Kinase Assay(Enzymatic Only)App_Check->In_VitroRiskRisk: CytotoxicityCell_Based->RiskMethod_AcetateMethod B: Acetate Exchange(Resin/HPLC)Cell_Based->Method_AcetateRecommendedMethod_HClMethod A: HCl Exchange(Lyophilization)In_Vitro->Method_HClStandardResult_AcetateOutput: Peptide-Acetate(Biocompatible)Method_Acetate->Result_AcetateResult_HClOutput: Peptide-HCl(Water Soluble, Stable)Method_HCl->Result_HCl

Figure 1: Decision matrix for selecting the appropriate counter-ion exchange method based on experimental sensitivity.

Technical Protocols

Method A: HCl Exchange (The Gold Standard)

Best for: In vitro kinase assays, structural studies, and general biochemical use. Mechanism: A strong acid (HCl) displaces a weaker volatile acid (TFA).[2] The pKa of HCl (-7) is significantly lower than TFA (0.23), driving the equilibrium toward the hydrochloride salt.

Reagents Required:

  • 0.1 M Hydrochloric Acid (HCl) (Molecular Biology Grade)

  • Milli-Q Water

  • Lyophilizer[7]

Protocol Steps:

  • Dissolution: Dissolve the Sakamototide peptide in 0.1 M HCl at a concentration of 1–2 mg/mL.

    • Note: Do not use water alone. The protonation state must be driven by the excess Cl⁻ ions.

  • Incubation: Allow the solution to stand at room temperature for 5 minutes . This allows the Cl⁻ ions to displace the TFA⁻ counter-ions associated with the Arginine/Lysine side chains.

  • Freezing: Flash freeze the solution using liquid nitrogen or a -80°C freezer.

  • Lyophilization: Lyophilize (freeze-dry) the sample until a dry powder remains.

    • Critical: The TFA is removed as a volatile gas during this step.

  • Repetition: Repeat steps 1–4 at least two more times.

    • Why? A single cycle typically removes only 70–80% of the TFA. Three cycles are required to reach >98% exchange [1, 2].

  • Final Reconstitution: Dissolve the final powder in your assay buffer (e.g., HEPES or Tris for AMPK assays).

Method B: Acetate Exchange (Resin Method)

Best for: Cell culture treatments where chloride ions might perturb sensitive ion channels or where maximum biocompatibility is required. Mechanism: Strong anion exchange resin captures TFA⁻ and releases Acetate⁻.

Reagents Required:

  • Strong Anion Exchange Resin (e.g., Dowex 1x2 or equivalent, Acetate form)

  • 1 M Acetic Acid

  • Milli-Q Water

Protocol Steps:

  • Resin Preparation: Wash the resin column with 1 M Acetic Acid to ensure it is fully in the acetate form, then rinse with water until the eluate is neutral (pH ~7).

  • Loading: Dissolve Sakamototide in water (1 mg/mL) and load onto the column.

  • Elution: Elute the peptide with distilled water.

    • Note: Since Sakamototide is positively charged (cationic), it will not bind to the anion exchange resin. It flows through, while the TFA⁻ ions bind to the resin and are exchanged for Acetate⁻.

  • Lyophilization: Collect the flow-through and lyophilize.

Validation: How to verify TFA removal?

Do not assume the TFA is gone. Validate your substrate before committing to expensive screens.

MethodSensitivityProsCons
19F NMR High (<0.01%)Definitive; detects Fluorine directly.Requires NMR access; consumes sample.
IC (Ion Chromatography) Very HighIndustry standard for salt quantitation.Requires specialized column/equipment.
HPLC (Reverse Phase) MediumAccessible in most labs.TFA and HCl salts may elute at similar times; less specific.
Absorbance Ratio LowQuick estimation.Inaccurate for peptides lacking Trp/Tyr.

Recommended Validation (19F NMR): Dissolve a small aliquot in D₂O. Run a simple 19F NMR scan. A peak at -75.5 ppm indicates residual TFA. If the peak is absent or integrated to <1% relative to an internal standard, the exchange was successful [3].

Troubleshooting FAQ

Q: I lyophilized my peptide three times in water, but it's still toxic to my cells. Why? A: Lyophilization from water does not remove TFA salts . It only removes free (unbound) TFA. The TFA molecules ionically bonded to the Arginine and Lysine residues of Sakamototide require a stronger acid (like HCl) to displace them. You effectively concentrated the salt, you did not remove it [4].

Q: Can I use a Desalting Column (e.g., PD-10, Sephadex G-25)? A: No. Sakamototide is a relatively small peptide (~1.7 kDa). Most desalting columns have a molecular weight cutoff (MWCO) of 5–10 kDa. Your peptide will be trapped in the pores or elute with the salts. Use Chemical Exchange (Method A) or Dialysis with a specialized <1 kDa membrane (rare and slow).

Q: Will HCl affect my AMPK kinase reaction? A: Generally, no. Chloride ions are ubiquitous in biological buffers. However, ensure you adjust the pH of your final reaction buffer (HEPES/Tris) after adding the peptide, as the peptide-HCl salt will be slightly acidic upon dissolution.

Q: The peptide mass changed after exchange. Did I degrade it? A: Likely not. You changed the counter-ion.

  • TFA Salt: MW = Peptide + (n × 114 Da)

  • HCl Salt: MW = Peptide + (n × 36.5 Da)

  • n = number of basic residues (Arg + Lys + His + N-term). The mass decrease confirms the exchange worked.

References

  • LifeTein. (2025). How to remove TFA from synthetic peptides using HCl? Retrieved from [Link]

  • Biopharma Asia. (2016). Validation of an 19F NMR Method for the Detection of TFA in Peptides. Retrieved from [Link]

  • Cornish, J., et al. (2025). Impact of Counter-ion in Peptide on Studies in Different Research Fields. GenScript Technical Resources. Retrieved from [Link]

Technical Support Center: Peptide Salt Exchange Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Method Selection

Why are you here? You are likely observing unexpected cytotoxicity, altered cell proliferation, or discrepancies in your biological assays. Synthetic peptides purified via Reverse-Phase HPLC (RP-HPLC) typically contain 10–45% Trifluoroacetate (TFA) by weight. While TFA is an excellent ion-pairing agent for purification, it is a potent cellular toxin and a strong acid (


) that can artificially alter secondary structures and skew biological data.[1]

The Solution: Exchange the counter-ion to Hydrochloride (HCl) (preferred for solubility and general use) or Acetate (preferred for sensitive cellular assays and clinical applications).[2]

Method Selection Matrix

Use this table to select the correct protocol for your specific peptide.

FeatureProtocol A: HCl Exchange (Lyophilization) Protocol B: Acetate Exchange (Ion Exchange Resin) Protocol C: HPLC Re-purification
Mechanism Volatility & Mass Action (Strong Acid displacement)Ionic Displacement (Resin-bound counter-ion)Hydrophobic Interaction + Buffer Exchange
Best For Robust peptides; General in vivo use.Acid-sensitive peptides; Cellular assays requiring Acetate.High-purity requirements (>98%); Removing specific impurities.
Pros Simple; High recovery; No column required.Gentle (pH 4-7); Very efficient for Acetate conversion.Removes non-salt impurities simultaneously.
Cons Risk of acid hydrolysis (Asp-Pro cleavage); Oxidizes Trp/Met.Sample dilution; Requires resin conditioning.Lower recovery (yield loss); Labor intensive.
Efficiency >95% TFA removal (after 3 cycles).>99% TFA removal (single pass).>99% TFA removal.

Decision Logic (Visualized)

The following decision tree illustrates the logic for selecting the appropriate salt form and exchange method based on your experimental needs.

Salt_Exchange_Logic Start Start: Peptide-TFA Salt AppType Intended Application? Start->AppType InVivo In Vivo / Animal Models AppType->InVivo Solubility Critical CellAssay Cell Culture / In Vitro AppType->CellAssay Toxicity Critical StructBio NMR / Structural Biology AppType->StructBio Native State Critical Sensitivity Is Peptide Acid-Labile? (e.g., Asp-Pro, Trp, Met) InVivo->Sensitivity Acetate_Route Protocol B: Acetate Exchange (Resin) CellAssay->Acetate_Route Acetate is safest StructBio->Acetate_Route HCl_Route Protocol A: HCl Exchange (Lyophilization) Sensitivity->HCl_Route No (Stable) Sensitivity->Acetate_Route Yes (Unstable)

Figure 1: Decision logic for selecting the optimal counter-ion exchange method based on downstream application and peptide stability.

Detailed Protocols

Protocol A: HCl Exchange via Lyophilization

Principle: HCl is a stronger acid than TFA. By adding excess HCl, you protonate the TFA (turning it into volatile


) and replace the counter-ion with Chloride (

). Repeated lyophilization removes the volatile TFA.[3][4]

Reagents:

  • 0.1 M HCl (Molecular Biology Grade).[2] Note: Do not use concentrated HCl directly.

  • Milli-Q Water.[5]

  • Acetonitrile (if peptide solubility is poor).[6]

Workflow:

  • Dissolution: Dissolve the peptide-TFA salt in Milli-Q water at 1–5 mg/mL .

    • Troubleshooting: If insoluble, add Acetonitrile dropwise (up to 20% v/v) or tert-butanol.

  • Acidification: Add 100 mM HCl to the peptide solution to achieve a final concentration of 2–10 mM HCl .

    • Critical: Do not exceed 10 mM for sensitive peptides to prevent acid hydrolysis.

  • Incubation: Allow to stand at room temperature for 1–5 minutes .

  • Freeze & Dry: Flash freeze in liquid nitrogen and lyophilize overnight.

  • Cycle: Re-dissolve the lyophilized powder in 2–10 mM HCl and repeat steps 3–4.

    • Requirement: Perform 3–5 cycles total.

  • Final Step: For the final cycle, dissolve in water only (no HCl) to remove excess free acid, then lyophilize.

Protocol B: Acetate Exchange via Strong Anion Exchange (Resin)

Principle: Simply lyophilizing with Acetic Acid often fails because TFA is a stronger acid (


 0.23 vs 4.76) and will not be easily displaced. You must use a Strong Anion Exchange (SAX)  resin (quaternary ammonium) to physically capture the TFA anions and release Acetate ions.

Reagents:

  • Strong Anion Exchange Resin (e.g., Dowex 1X2 or AG 1-X8) in Acetate form .

    • Note: If resin is in Chloride form, you must convert it with 1M Sodium Acetate first.

  • 1M Acetic Acid (for elution/wash).[6][7]

  • Milli-Q Water.[5]

Workflow Visualization:

Resin_Workflow Prep 1. Resin Prep (Wash with 1M Acetic Acid) Equil 2. Equilibration (Wash with H2O until pH ~7) Prep->Equil Load 3. Load Sample (Peptide in H2O) Equil->Load Exchange 4. Exchange (TFA binds resin, Acetate releases) Load->Exchange Elute 5. Elution (Collect flow-through) Exchange->Elute

Figure 2: Workflow for batch or column-based anion exchange to convert TFA salts to Acetate.

Step-by-Step:

  • Column Preparation: Pack a column with SAX resin (approx. 10-fold molar excess of resin sites relative to peptide counter-ions).

  • Conversion/Wash: Wash resin with 5 column volumes (CV) of 1M Sodium Acetate or 1M Acetic Acid to ensure it is fully in the Acetate form.

  • Equilibration: Wash with Milli-Q water until the eluate pH is neutral (pH 6–7) and conductivity is low.

  • Loading: Dissolve peptide in water (low concentration) and load onto the column.

  • Elution: Elute with water. The peptide (positively charged) will pass through (or elute in the void volume), while the TFA (negatively charged) binds to the resin, exchanging for Acetate.

  • Lyophilization: Collect the flow-through fractions containing peptide and lyophilize.

Troubleshooting & FAQs

Q1: I used Protocol A (HCl), but NMR still shows a TFA signal. Why?

A: This is common with cationic peptides (Arg/Lys rich) which bind TFA tightly.[1]

  • Cause: Incomplete protonation of TFA or insufficient cycles.

  • Fix: Increase the HCl concentration to 50–100 mM (if peptide stability permits) for one cycle, then revert to 10 mM. Alternatively, switch to Protocol B (Resin) , which relies on ionic affinity rather than volatility.

Q2: My peptide precipitated when I added HCl.

A: You likely hit the peptide's Isoelectric Point (pI) or "salted out" the peptide.

  • Fix:

    • Reduce peptide concentration (<1 mg/mL).[5]

    • Add Acetonitrile (10–20%) to the solution before adding HCl.

    • Ensure the pH is well below the pI.

Q3: Can I just lyophilize with Acetic Acid to get the Acetate salt?

A: Generally, No.

  • Reasoning: Acetic acid is a weak acid (

    
     4.76) and cannot effectively protonate/displace the strong TFA anion (
    
    
    
    0.23) via mass action alone. You will end up with a mixed salt (mostly TFA). Use the Resin method (Protocol B) for Acetate exchange.
Q4: How do I know if the exchange worked? (Validation)

A: You must quantify residual TFA.

  • Gold Standard:

    
     NMR . It is highly specific to TFA. A standard curve using Na-TFA is required for quantification.
    
  • Alternative: Ion Chromatography (IC) can quantify Chloride, Acetate, and Trifluoroacetate ions simultaneously.

  • Quick Check: Elemental Analysis (CHN analysis) can detect Fluorine, but it requires more sample mass.

Q5: I see a mass shift of +36 Da or +60 Da. What happened?

A: This indicates a side reaction, not a salt exchange.

  • +36 Da: Incomplete exchange? No, HCl salt does not change the molecular weight of the peptide ion in Mass Spec (ESI-MS detects the ion

    
    , not the salt). +36 Da usually suggests a chloride adduct or incomplete data interpretation.
    
  • +42 Da: Acetylation of the N-terminus. This can happen if using glacial acetic acid or acetic anhydride. Ensure you use dilute acetic acid or the resin method.

References

  • Cornish, J., et al. (1999).[8] "Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes."[8][9] American Journal of Physiology-Endocrinology and Metabolism, 277(5), E779-E783. Link

  • LifeTein. (2025).[1][10] "Should I Have TFA Removed from My Peptide?" Technical Support Guide. Link

  • Sikora, K., et al. (2025).[4] "Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides." Pharmaceutics, 12(8). Link[2]

  • Viswanatha, T., et al. (2016). "Validation of an 19F NMR Method for the Detection of TFA in Peptides." Biopharma Asia. Link

  • Gaussier, H., et al. (2002). "Improvement of the purification of hydrophobic peptides by the use of counter-ions." Journal of Peptide Science. Link

Sources

Technical Support Center: Optimizing Sakamototide Peptide and ATP Concentrations in Enzymatic Assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the optimization of experimental conditions involving Sakamototide peptide and Adenosine Triphosphate (ATP). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure the successful execution and interpretation of your experiments. As your dedicated scientific partner, we aim to explain the causality behind experimental choices, grounding our recommendations in established scientific principles to foster trustworthy and reproducible results.

Section 1: Foundational Concepts & Experimental Design

Before delving into specific troubleshooting scenarios, it is crucial to understand the fundamental principles governing the interaction between Sakamototide and ATP in a typical kinase assay. Kinases are a major class of enzymes that catalyze the transfer of a phosphate group from ATP to a substrate, which in this case is a peptide.[1] The efficiency and specificity of this reaction are highly dependent on the concentrations of both the peptide substrate and ATP.[2]

The Interplay of Sakamototide and ATP

In a hypothetical kinase-mediated signaling pathway, Sakamototide may act as a substrate for a specific kinase. The kinase, in turn, utilizes ATP as a co-substrate to phosphorylate Sakamototide, initiating a downstream signaling cascade. The optimization of both Sakamototide and ATP concentrations is therefore paramount for accurately characterizing the kinase's activity and the efficacy of any potential inhibitors.

G cluster_0 Cell Membrane cluster_1 Cytoplasm Receptor Receptor Kinase Kinase Receptor->Kinase Activates Phospho-Sakamototide Phospho-Sakamototide Kinase->Phospho-Sakamototide Phosphorylates ADP ADP Kinase->ADP Sakamototide Sakamototide Sakamototide->Kinase Substrate ATP ATP ATP->Kinase Co-substrate Downstream_Signaling Downstream_Signaling Phospho-Sakamototide->Downstream_Signaling Initiates

Caption: Hypothetical signaling pathway involving Sakamototide and ATP.

Section 2: Troubleshooting Guides & FAQs

This section addresses common issues encountered during the optimization of Sakamototide and ATP concentrations in a question-and-answer format.

Peptide Handling and Solubility

Q1: My lyophilized Sakamototide peptide won't dissolve. What should I do?

A1: Peptide solubility can be challenging and is highly dependent on its amino acid composition.[3] Hydrophobic peptides may require organic solvents for initial solubilization, while the solubility of acidic or basic peptides can be improved by adjusting the pH.[4]

  • Initial Steps:

    • Always allow the lyophilized peptide to warm to room temperature in a desiccator before opening the vial to prevent condensation.[5]

    • Attempt to dissolve a small amount of the peptide in sterile, deionized water first.[6]

    • If solubility is poor, sonication can help break up aggregates and enhance dissolution.

  • Advanced Troubleshooting:

    • For hydrophobic peptides (high content of W, L, I, F, M, V, Y): Dissolve in a minimal amount of DMSO, DMF, or acetonitrile, then slowly add the aqueous buffer to the desired concentration.[6] Be mindful that high concentrations of organic solvents may interfere with your assay.[4]

    • For acidic peptides (high content of D, E): Try dissolving in a slightly basic buffer (pH > 7).[3]

    • For basic peptides (high content of K, R, H): Use a slightly acidic buffer (pH < 7) for dissolution.[3]

Q2: I'm observing inconsistent results between experiments. Could my Sakamototide peptide be degrading?

A2: Yes, peptide stability is a critical factor for reproducible results. Peptides in solution are more susceptible to degradation than in their lyophilized form.[5]

  • Storage:

    • Lyophilized peptides should be stored at -20°C or colder for long-term stability.[5]

    • For peptides in solution, it is best to prepare single-use aliquots and store them at -20°C to avoid repeated freeze-thaw cycles.[5]

  • Oxidation-Prone Residues:

    • Peptides containing Cysteine (C), Methionine (M), or Tryptophan (W) are prone to oxidation.[6] It is recommended to use degassed buffers and store these peptide solutions under an inert gas like nitrogen or argon.[5]

ATP Concentration and Assay Conditions

Q3: What is the optimal ATP concentration for my kinase assay?

A3: The optimal ATP concentration depends on the goal of your experiment.

  • For determining inhibitor affinity (IC50): It is common practice in biochemical assays to use an ATP concentration that is close to the Michaelis-Menten constant (Km) of the kinase for ATP.[2] This ensures that the assay is sensitive to competitive inhibitors.

  • For mimicking physiological conditions: In cell-based assays, the intracellular ATP concentration is typically in the millimolar range (1-10 mM), which is often significantly higher than the Km of most kinases.[7][8] Using physiologically relevant ATP concentrations is crucial when evaluating the cellular efficacy of an inhibitor.[9]

Q4: My assay shows a high background signal. What are the potential causes?

A4: High background can stem from several sources, including non-enzymatic hydrolysis of ATP, contamination of reagents, or issues with the detection system.

  • Troubleshooting Steps:

    • Run proper controls: Include a "no enzyme" control to measure the rate of non-enzymatic ATP hydrolysis and a "no substrate" (Sakamototide) control.

    • Check reagent purity: Ensure your ATP solution is free of contaminants and has not degraded. ATP solutions are best prepared fresh.

    • Optimize detection reagent concentration: If using a luminescence-based assay like Kinase-Glo®, ensure the detection reagent is used according to the manufacturer's protocol.[10]

Data Interpretation

Q5: I have determined the IC50 of an inhibitor for my kinase. Why is the potency much lower in my cell-based assay?

A5: A discrepancy in inhibitor potency between biochemical and cell-based assays is a common observation.[2]

  • Key Factors:

    • High intracellular ATP concentration: As mentioned in Q3, the high concentration of ATP in cells can outcompete ATP-competitive inhibitors, leading to a higher apparent IC50.[2]

    • Cell permeability: The inhibitor may have poor membrane permeability, resulting in a lower intracellular concentration.

    • Off-target effects and cellular metabolism: The inhibitor may be metabolized by the cell or engage with other cellular components.

Section 3: Experimental Protocols

This section provides detailed step-by-step methodologies for key experiments in optimizing Sakamototide and ATP concentrations.

Protocol 1: Determination of Sakamototide Solubility
  • Preparation: Allow the lyophilized Sakamototide to reach room temperature.

  • Initial Test: Add a small, pre-weighed amount of peptide to a microcentrifuge tube.

  • Solvent Addition: Add a defined volume of sterile, deionized water to achieve a high stock concentration (e.g., 10 mM).

  • Vortexing and Sonication: Vortex the tube for 30 seconds. If the peptide is not fully dissolved, sonicate for 5-10 minutes.

  • pH Adjustment (if necessary): If the peptide remains insoluble, and based on its amino acid composition, add small increments of a dilute acid (e.g., 0.1 M HCl for basic peptides) or base (e.g., 0.1 M NaOH for acidic peptides) and vortex after each addition.[4]

  • Organic Solvent (if necessary): For highly hydrophobic peptides, repeat steps 2-4 with a minimal volume of DMSO. Once dissolved, slowly add your aqueous assay buffer to the desired final concentration, vortexing continuously.[6]

  • Filtration and Storage: Once the peptide is fully dissolved, filter the stock solution through a 0.22 µm filter to remove any potential aggregates or microbial contamination.[5] Store in single-use aliquots at -20°C or below.[5]

Protocol 2: Optimizing Sakamototide and ATP Concentrations for a Kinase Assay

This protocol outlines a matrix-based approach to determine the optimal concentrations of Sakamototide and ATP for a generic kinase assay using a luminescence-based readout (e.g., ADP-Glo™).[11]

G Start Start Prepare_Reagents Prepare Reagent Stocks (Kinase, Sakamototide, ATP) Start->Prepare_Reagents Serial_Dilutions Create Serial Dilutions of Sakamototide and ATP Prepare_Reagents->Serial_Dilutions Assay_Plate Set up 96-well Assay Plate (Matrix of Concentrations) Serial_Dilutions->Assay_Plate Add_Kinase Add Kinase to Initiate Reaction Assay_Plate->Add_Kinase Incubate Incubate at Optimal Temperature Add_Kinase->Incubate Stop_Reaction Stop Reaction (if necessary) Incubate->Stop_Reaction Add_Detection_Reagent Add Luminescence Detection Reagent Stop_Reaction->Add_Detection_Reagent Read_Plate Read Luminescence on Plate Reader Add_Detection_Reagent->Read_Plate Analyze_Data Analyze Data and Determine Optimal Concentrations Read_Plate->Analyze_Data End End Analyze_Data->End

Caption: Workflow for optimizing Sakamototide and ATP concentrations.

  • Reagent Preparation:

    • Prepare a concentrated stock solution of Sakamototide in a compatible buffer as determined in Protocol 1.

    • Prepare a concentrated stock solution of ATP in sterile water.

    • Prepare a working solution of the kinase in an appropriate assay buffer.

  • Assay Setup (96-well plate):

    • Create a matrix of Sakamototide and ATP concentrations. For example, prepare 2-fold serial dilutions of Sakamototide across the columns and 2-fold serial dilutions of ATP down the rows.

    • Include appropriate controls:

      • No enzyme control (Sakamototide and ATP only)

      • No Sakamototide control (enzyme and ATP only)

      • No ATP control (enzyme and Sakamototide only)

  • Kinase Reaction:

    • Add the kinase to each well to initiate the reaction.

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a predetermined time (e.g., 30-60 minutes).

  • Detection:

    • Stop the reaction according to the assay kit manufacturer's instructions.

    • Add the luminescence detection reagent.

    • Incubate as required for signal development.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Subtract the background signal (no enzyme control) from all wells.

    • Plot the luminescence signal as a function of Sakamototide concentration for each ATP concentration, and vice versa.

    • The optimal concentrations will be those that give a robust signal within the linear range of the assay.

Section 4: Data Presentation

The following tables provide example data for the optimization experiments described above.

Table 1: Sakamototide Solubility Testing

SolventConcentration (mM)Observation
Deionized Water10Insoluble
Deionized Water + Sonication10Partially Soluble
50 mM Tris, pH 8.510Soluble
10% DMSO in Water10Soluble

Table 2: Example Data from Sakamototide and ATP Optimization Matrix (Luminescence Units)

[Sakamototide] (µM)1 µM ATP10 µM ATP100 µM ATP
0 1,5001,6501,800
1 25,00055,00090,000
5 80,000180,000350,000
10 120,000250,000500,000
20 130,000260,000520,000

References

  • Ranomics. (2025, April 15). Navigating the Hurdles: A Researcher's Guide to Optimizing High-throughput screens, Library Design, and Protein Engineering. Ranomics.
  • Hall, J. E., & Hall, M. E. (2023, February 13). Physiology, Adenosine Triphosphate.
  • AltaBioscience. (n.d.). Peptide solubility and storage. AltaBioscience.
  • Angleson, J. K., & Wouters, E. R. (1992). Rapid Optimization of Enzyme Substrates Using Defined Substrate Mixtures. Protein Science, 1(1), 123-130.
  • GenScript. (n.d.).
  • Thermo Fisher Scientific. (n.d.). Peptide solubility guidelines. Thermo Fisher Scientific.
  • Carna Biosciences. (2019, October 8). The significance of ATP concentration in cell-free and cell-based assays. Carna Biosciences.
  • Aryal, S. (2023, August 3). ATP: Structure, Production, Synthesis, Functions. Microbe Notes.
  • Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology.
  • Wikipedia. (n.d.).
  • MilliporeSigma. (n.d.). Solubility Guidelines for Peptides. MilliporeSigma.
  • Engel, M., & Hindie, V. (2017). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. Methods in Molecular Biology, 1647, 1-16.
  • Celtarys. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys.
  • BellBrook Labs. (2025, July 3). What Is the Best Kinase Assay?. BellBrook Labs.
  • Promega Corporation. (n.d.). Choosing the Best Kinase Assay to Meet Your Research Needs.
  • BenchChem. (n.d.).
  • Isca Biochemicals. (2023, May 2). Peptide solubility. Isca Biochemicals.

Sources

Technical Support Center: Preventing Sakamototide Degradation in Solution

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with researchers experiencing inconsistent kinase assay results when utilizing peptide substrates. Sakamototide (sequence: ALNRTSSDSALHRRR) is a highly specific peptide derived from CRTC2, widely utilized as a substrate for measuring the activity of AMPK, SIK, and NUAK family kinases .

While highly effective for these assays, its specific amino acid composition makes it uniquely susceptible to several modes of degradation and concentration loss in aqueous solutions. This guide provides a self-validating system of protocols and causality-based troubleshooting to ensure the absolute integrity of your Sakamototide stocks.

Part 1: The Causality of Sakamototide Degradation

To successfully prevent degradation, we must first understand the structural vulnerabilities inherent to the ALNRTSSDSALHRRR sequence:

  • Deamidation (Asn3): The Asparagine (N) at position 3 is highly prone to deamidation, forming aspartate or isoaspartate. This reaction is catalyzed by neutral to alkaline conditions (pH > 6.5) and alters the peptide's charge and conformation, directly interfering with kinase recognition .

  • Aspartimide Formation & Hydrolysis (Asp8-Ser9): The Asp-Ser sequence is a known hotspot for the formation of an aspartimide intermediate. Under mildly acidic to neutral conditions, this leads to peptide bond cleavage or structural isomerization, rendering the substrate useless.

  • Electrostatic Surface Adsorption (C-terminal HRRR): The highly basic poly-arginine/histidine tail carries a strong positive charge at physiological pH (pI > 10). This causes rapid electrostatic adsorption to the negatively charged walls of standard borosilicate glass or untreated polypropylene tubes, leading to massive, invisible losses in peptide concentration.

  • Proteolysis: When utilized in crude cell lysates for endogenous kinase assays, the peptide is rapidly cleaved by exogenous proteases if not properly shielded.

Part 2: Troubleshooting Guide & FAQs

Q1: My Sakamototide stock loses its ability to be phosphorylated by AMPK over a few weeks of storage at -20°C. What is happening? A1: The peptide is likely undergoing slow hydrolysis or deamidation due to repeated freeze-thaw cycles and improper buffer pH. Peptides in solution are thermodynamically unstable. When frozen at -20°C, localized concentration of salts and pH shifts in the unfrozen liquid micro-pockets can actually accelerate degradation . Causality-Based Solution: Reconstitute the lyophilized powder in sterile, ultra-pure water (which is slightly acidic) to minimize deamidation. Aliquot immediately into single-use volumes and store at -80°C. Never subject the working stock to more than one freeze-thaw cycle.

Q2: I am detecting a massive drop in peptide concentration immediately after transferring the solution to my assay plates. Where is the peptide going? A2: It is adsorbing to your plasticware. The basic C-terminal motif of Sakamototide (-HRRR) binds tightly to untreated polystyrene and polypropylene. Causality-Based Solution: Exclusively use low-protein-binding (surface-passivated) tubes and plates. Additionally, include a carrier protein like 0.1% BSA or a non-ionic detergent like 0.01% Tween-20 in your assay buffer to competitively block non-specific binding sites on the plastic.

Q3: During in vitro kinase assays using cell lysates, the Sakamototide signal disappears completely, even with purified NUAK1 controls. How do I prevent this? A3: Your lysate contains highly active endogenous proteases that are cleaving the peptide substrate before the kinase can phosphorylate it. Causality-Based Solution: You must supplement your lysis and assay buffers with a broad-spectrum, EDTA-free protease inhibitor cocktail. Crucial Note: Do not use EDTA or EGTA in the actual kinase assay step, as AMPK and SIK kinases strictly require Mg2+ as a cofactor for ATP binding and catalytic activity.

Part 3: Quantitative Data Presentation

The following table summarizes the primary degradation pathways, their impact, and the targeted mitigation strategies required to maintain Sakamototide integrity.

Degradation PathwayVulnerable ResiduesPrimary CatalystEst. Half-Life ImpactMitigation Strategy
Deamidation Asn3 (N)pH > 7.0, HeatDays at Room TempReconstitute in dH2O; Store at -80°C
Hydrolysis Asp8-Ser9 (D-S)Extreme pH, MoistureWeeks at 4°CLyophilization for long-term storage
Adsorption His12, Arg13-15 (HRRR)Untreated PlasticsMinutes (up to 50% loss)Use Low-Bind tubes; Add 0.1% BSA
Proteolysis Cleavage at Arg/SerEndogenous ProteasesMinutes in lysatesEDTA-free Protease Inhibitor Cocktail
Part 4: Experimental Protocols
Protocol 1: Self-Validating Reconstitution of Lyophilized Sakamototide

Objective: Achieve complete dissolution while preventing immediate adsorption and hydrolysis.

  • Equilibration (Critical Step): Remove the lyophilized Sakamototide vial from -20°C storage and allow it to equilibrate to room temperature in a desiccator for 30 minutes.

    • Causality: This prevents atmospheric moisture condensation on the cold peptide powder, which would otherwise initiate localized hydrolysis before the solvent is even added .

  • Solvent Addition: Add sterile, ultra-pure water to achieve a stock concentration of 1-5 mg/mL .

  • Dissolution: Gently pipette up and down. Avoid aggressive vortexing which can introduce oxidative bubbles. If minor precipitation persists, use mild sonication in a water bath for 10-15 seconds.

  • Sterilization & Aliquoting: Filter the solution through a 0.22 μm low-protein-binding syringe filter (e.g., PVDF or PES). Aliquot into pre-chilled, low-bind microcentrifuge tubes in single-experiment volumes (e.g., 10-20 μL).

  • Storage: Flash-freeze aliquots in liquid nitrogen and transfer to -80°C. When stored correctly at -80°C, the stock is stable for up to 6 months .

Protocol 2: Kinase Assay Preparation Workflow
  • Thawing: Thaw a single aliquot of Sakamototide on ice immediately before use. Discard any unused portion after the experiment.

  • Working Solution: Dilute the stock to the desired working concentration (typically 200-500 μM) using an Assay Buffer containing 50 mM HEPES (pH 7.4), 10 mM MgCl2, 1 mM DTT, and 0.1% BSA.

    • Causality: The BSA acts as a sacrificial carrier protein, preventing the diluted basic peptide from adhering to the assay plate walls during the incubation period.

  • Reaction Initiation: Add the kinase (e.g., AMPK or SIK) and initiate the reaction with ATP.

Part 5: Mandatory Visualization

Sakamototide_Degradation_Prevention Stock Lyophilized Sakamototide (ALNRTSSDSALHRRR) Deamidation Deamidation (Asn3) Hydrolysis (Asp8) Stock->Deamidation Moisture / pH > 7 Adsorption Surface Adsorption (HRRR Tail) Stock->Adsorption Contact with standard plastics Proteolysis Proteolysis (Cell Lysates) Stock->Proteolysis Exposure to crude lysates pHControl Reconstitute in sterile dH2O Maintain pH 5.5-6.0 Deamidation->pHControl Prevented by LowBind Use Low-Bind Plastics Add 0.1% BSA Adsorption->LowBind Prevented by Inhibitors Add EDTA-free Protease Inhibitors Proteolysis->Inhibitors Prevented by Storage Flash Freeze & Store at -80°C (Single-use Aliquots) pHControl->Storage Standardizes Assay In Vitro Kinase Assay (AMPK / SIK / NUAK) LowBind->Assay Secures concentration Inhibitors->Assay Protects substrate Storage->Assay Thaw on ice directly before use

Workflow of Sakamototide degradation mechanisms and corresponding preventative interventions.

References
  • ResearchGate. "Peptide Stability in Solids and Solutions." ResearchGate.net. URL: [Link]

Batch-to-batch variability of synthetic peptide substrates

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthetic Peptide Substrates Topic: Batch-to-Batch Variability & Experimental Consistency Lead Scientist: Dr. A. Vance, Senior Application Scientist

Introduction: The "Hidden" Variables in Your Tube

Welcome. If you are here, you are likely facing a crisis of reproducibility. You ordered the "same" peptide substrate, from the same vendor, with the same purity (>95%), yet your


 has shifted, your cell viability has dropped, or your ELISA signal is drifting.

In synthetic peptide chemistry, "Purity"


 "Content." [1]

This guide is not a generic FAQ. It is a technical intervention designed to isolate the three vectors of variability: Net Peptide Content (NPC) , Counter-Ion Toxicity , and Solubility/Aggregation states . Follow these protocols to normalize your reagents and restore data integrity.

Module 1: The Mass Paradox (Net Peptide Content)

The Issue: "I weighed 1 mg of peptide powder, dissolved it to 1 mM, but my enzymatic velocity (


) is 20% lower than the previous batch."

The Science: Synthetic peptides are lyophilized sponges. A vial labeled "1 mg" contains the peptide, but also bound water and counter-ions (salts).

  • HPLC Purity (e.g., 98%) only tells you that of the peptide chains present, 98% are the correct sequence.[2] It ignores the water/salts.

  • Net Peptide Content (NPC) is the fraction of the gross weight that is actually peptide. This varies wildly (50%–90%) between batches depending on lyophilization conditions [1, 3].

The Solution: The NPC Correction Protocol

Do not calculate concentration based on weighed mass. It is a false metric.

Option A: The Gold Standard (Amino Acid Analysis) If your assay is critical (e.g.,


 determination), request Amino Acid Analysis (AAA)  from your vendor for every specific batch. Use the reported NPC to adjust your weighing.

Option B: The Self-Validating Spectrophotometric Method If your peptide contains Tryptophan (Trp/W) or Tyrosine (Tyr/Y), use their intrinsic molar extinction coefficients to determine the true molarity, ignoring the powder weight entirely.

  • Dissolve peptide in a buffer (e.g., 6M Guanidine HCl or Phosphate buffer pH 7.0).

  • Measure Absorbance at 280 nm (

    
    ).[3]
    
  • Calculate concentration (

    
    ) using the Beer-Lambert Law:
    
    
    
    

Note: If your peptide has no Trp/Tyr, you must rely on the vendor's reported NPC or Elemental Analysis (Nitrogen content) [1].

Module 2: The Silent Inhibitor (Counter-Ion Effects)

The Issue: "My biochemical assay works, but the cells die when I add the peptide," or "The enzyme kinetics look like mixed inhibition."

The Science: Most peptides are purified using Trifluoroacetic Acid (TFA).[1] Consequently, the peptide is a TFA salt .[4]

  • TFA Toxicity: TFA is cytotoxic at nanomolar concentrations in certain sensitive lines (e.g., osteoblasts) and can artificially alter cell proliferation rates [2].[5][6]

  • Enzymatic Interference: TFA anions can act as chaotropes, altering enzyme active sites or substrate conformation.

The Solution: Salt Exchange & Selection

Check your Certificate of Analysis (CoA). If it says "TFA Salt" and you are doing cell culture, you have a variable.[5]

Table 1: Counter-Ion Selection Guide

Counter-IonSourceRisk ProfileRecommended Application
Trifluoroacetate (TFA) Standard HPLC purificationHigh. Cytotoxic; infrared spectroscopy interference; lowers pH significantly.Initial screening, non-sensitive ELISA, HPLC standards.
Acetate (AcOH) Ion exchange post-synthesisLow. Biocompatible; generally non-toxic.Cell culture, in vivo studies, routine enzymatic assays.
Hydrochloride (HCl) Ion exchange (strong acid)Medium. Biocompatible, but acidic. Can cause solubility issues for some sequences.Specific enzymatic assays requiring chloride ions.

Protocol: If you suspect TFA interference, perform a "spike" control. Add equivalent amounts of Na-TFA to your control wells. If toxicity appears, the peptide isn't toxic—the salt is. Request TFA removal (Acetate exchange) for future batches [2].

Module 3: Solubility & Aggregation (The "Ghost" Substrate)

The Issue: "The HPLC shows a single peak, but in my assay buffer, the activity drops over time," or "I see variation in replicates."

The Science: Hydrophobic peptides can form "invisible" aggregates in aqueous buffers. These aggregates are not available to the enzyme, effectively lowering


. This often happens near the peptide's Isoelectric Point (pI) , where net charge is zero and solubility is lowest [4].

The Solution: The Solvation Workflow

Never dissolve a peptide directly in 100% assay buffer (PBS/Tris) if it has hydrophobic residues.

Step 1: Calculate pI. Use a calculator (e.g., ExPASy). Avoid buffers within ±1 pH unit of the pI.

Step 2: The "Dissolve & Dilute" Method.

  • Initial Solvent: Dissolve the powder in a high-solubility solvent first.

    • Basic Peptides (Arg/Lys rich): Use dilute Acetic Acid (10%).

    • Acidic Peptides (Asp/Glu rich): Use dilute Ammonium Bicarbonate (1%).

    • Hydrophobic Peptides:[7][8][9][10] Use anhydrous DMSO or DMF (keep final assay concentration <1% to avoid enzyme denaturation) [5].

  • Dilution: Slowly add the buffer to the peptide solution while vortexing.

Visual Troubleshooting Guide

The following logic tree outlines the decision process for diagnosing batch variability.

PeptideTroubleshooting Start ISSUE: Batch-to-Batch Variability CheckNPC Step 1: Check Net Peptide Content (NPC) Is the 'active' mass identical? Start->CheckNPC Recalculate Action: Normalization Adjust volume based on NPC % (Not Gross Weight) CheckNPC->Recalculate NPC differs CheckSolubility Step 2: Solubility Check Is the solution cloudy or aggregating? CheckNPC->CheckSolubility NPC matches OptimizeSolvent Action: Solvation Protocol Use DMSO/Acid/Base start Avoid pH near pI CheckSolubility->OptimizeSolvent Precipitation/Drift CheckSalt Step 3: Counter-Ion Check Is it a Cell Assay or Kinetic Study? CheckSolubility->CheckSalt Clear solution TFAEffect Action: Salt Exchange Switch from TFA to Acetate/HCl Run TFA Spike Control CheckSalt->TFAEffect Toxicity/Inhibition CheckOxidation Step 4: Stability Check Contains Met, Cys, or Trp? CheckSalt->CheckOxidation No Toxicity FreshAliquot Action: Oxidation Control Use fresh aliquot Add DTT/TCEP (if Cys) Store under N2 CheckOxidation->FreshAliquot Yes (Met/Cys)

Caption: Logical workflow for isolating the root cause of peptide substrate variability. Follow the path from Mass (NPC) to Chemistry (Solubility/Ions) to Stability.

Module 4: Stability (The Ticking Clock)

The Issue: "The peptide worked last month, but the new aliquot from the same batch is inactive."

The Science:

  • Oxidation: Methionine (Met) oxidizes to sulfoxide; Cysteine (Cys) forms disulfide dimers.[11][12] This changes the 3D structure and substrate fit [6].

  • Hydrolysis: Glutamine (Gln) and Asparagine (Asn) can deamidate, altering the charge profile.[9]

The Solution: Storage Hygiene

  • Aliquot Immediately: Never freeze-thaw the stock vial. Reconstitute, aliquot into single-use tubes, and freeze at -80°C.

  • Argon/Nitrogen Overlay: If the peptide contains Met/Cys/Trp, displace the air in the vial with inert gas before closing.

  • Desiccation: Store lyophilized vials in a desiccator. Moisture drives hydrolysis.[7]

References

  • Cornish, J., et al. (1999). Trifluoroacetate, a contaminant in purified peptides, inhibits proliferation of osteoblasts and chondrocytes. American Journal of Physiology-Endocrinology and Metabolism. Retrieved from [Link]

  • GenScript. (n.d.). Peptide Solubility & Stability.[8][9][13] Retrieved from [Link]

  • National Institutes of Health (NIH). (2011). Methionine Oxidation and Reduction in Proteins.[9][11] Retrieved from [Link]

Sources

Technical Support Center: Mitigating Non-Specific Binding (NSB) in Kinase Assays

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Subject: Troubleshooting Peptide Substrate NSB Ticket Priority: High (Impacts Z' Factor and Assay Sensitivity)

Introduction: The Signal-to-Noise Battle

Non-specific binding (NSB) is the "silent killer" of kinase assay performance. It occurs when your peptide substrate adheres to the microplate well, the bead surface, or the detection reagent itself, rather than interacting specifically with the kinase.

Why this matters: In High-Throughput Screening (HTS), assay quality is defined by the Z-factor (Z') . NSB directly inflates the background mean (


) and the background standard deviation (

).


As NSB rises, the denominator (dynamic range) shrinks, and the numerator (noise) expands. Even a 5% increase in NSB can drop a Z' from an excellent 0.8 to a marginal 0.4.

This guide provides a modular troubleshooting workflow to isolate and eliminate NSB.

Module 1: The Diagnostic Workflow

Before optimizing buffers, you must confirm the source of the signal. A standard "No Enzyme Control" is insufficient because it cannot distinguish between substrate sticking to the plate and the detection antibody sticking to the substrate.

The Control Matrix

Run the following 4-point matrix to pinpoint the artifact.

ConditionKinasePeptide SubstrateDetection ReagentATPInterpretation of High Signal
1. Full Reaction ++++(Expected Signal)
2. No Enzyme (NEC) -+++Substrate NSB or Antibody Cross-reactivity
3. No Peptide (NPC) +-++Detection Reagent NSB (sticking to plate)
4. Buffer Blank --+-Intrinsic Autofluorescence or Reader Artifact
Diagnostic Decision Tree

Use this logic flow to determine your next step.

DiagnosticWorkflow Start High Background Signal CheckNEC Check No-Enzyme Control (NEC) Start->CheckNEC IsNECHigh Is NEC Signal > 10% of Max? CheckNEC->IsNECHigh CheckNPC Check No-Peptide Control (NPC) IsNECHigh->CheckNPC Yes ProbCrosstalk DIAGNOSIS: Optical Crosstalk (Check Filters/Gain) IsNECHigh->ProbCrosstalk No (Background is low) IsNPCHigh Is NPC Signal High? CheckNPC->IsNPCHigh ProbSubstrate DIAGNOSIS: Peptide NSB (Sticking to Plate/Bead) IsNPCHigh->ProbSubstrate No (Signal requires Peptide) ProbAntibody DIAGNOSIS: Detection Reagent NSB (Antibody sticking to Plate) IsNPCHigh->ProbAntibody Yes (Signal without Peptide)

Figure 1: Diagnostic logic flow to distinguish between peptide-mediated NSB and reagent artifacts.

Module 2: Surface Chemistry (The Vessel)

If Module 1 confirms Peptide NSB , your first line of defense is the physical container. Standard polystyrene (PS) is hydrophobic and avidly binds peptides with hydrophobic residues.

Solution: Non-Binding Surface (NBS) Technology

Switching from standard tissue-culture treated or "medium binding" plates to NBS plates is often the single most effective fix. NBS plates are coated with a non-ionic hydrophilic polymer (typically polyethylene oxide-like) that creates a hydration layer, preventing the peptide from contacting the plastic.

Performance Comparison:

Surface TypeMechanismBinding Capacity (IgG)Suitability for Kinase Assays
Standard Polystyrene Hydrophobic adsorption~400 ng/cm²Poor (High NSB)
Polypropylene Hydrophobic~380 ng/cm²Moderate (Chemical resistant, but sticky)
Corning® NBS™ Non-ionic Hydrophilic Shield< 2 ng/cm² Excellent (Recommended)

Protocol Note:

  • Do not wash NBS plates with organic solvents (ethanol/methanol) prior to use, as this can strip the hydrophilic coating.

  • Pre-soak pipette tips: If you observe variable signal, use "Low Retention" tips or pre-rinse tips with assay buffer to saturate tip-binding sites before dispensing.

Module 3: Buffer Composition (The Chemical Shield)

If switching plates is insufficient, you must optimize the "Chemical Shield" within your buffer. This involves creating competition for the binding sites on the plastic.

Detergent Selection

Detergents form micelles that sequester hydrophobic patches on peptides and block hydrophobic sites on the plate.

  • Tween-20 (0.01% - 0.05%): The "Gold Standard" for kinase assays. It is non-ionic and mild.[1] It reduces NSB without denaturing most kinases.

  • Triton X-100 (0.01% - 0.1%): Stronger than Tween. Use if the peptide is highly hydrophobic, but validate kinase activity first (some kinases are sensitive to Triton).

  • CHAPS: A zwitterionic option useful if non-ionic detergents interfere with downstream detection (e.g., certain mass spec applications).

Carrier Proteins
  • BSA (Bovine Serum Albumin): Use at 0.1%. Warning: Ensure it is "Fatty Acid Free" and "IgG Free." Impure BSA can contain endogenous kinases or phosphatases.

  • Prion-free Gelatin: An alternative if BSA interferes with specific antibodies.

Ionic Strength

Increasing salt (NaCl or KCl) to 150mM can reduce ionic interactions between positively charged peptides (high pI) and negatively charged plastic surfaces.

Mechanism of Action Visualized

BufferMechanism Surface Hydrophobic Plate Surface Peptide Peptide Substrate Peptide->Surface 3. BLOCKED Detergent Detergent Micelles (Tween-20) Detergent->Surface 1. Coats Surface Detergent->Peptide 2. Sequesters Hydrophobic Patches

Figure 2: Detergents act by competitively coating the plastic surface and sequestering hydrophobic regions of the peptide.

Module 4: Peptide Engineering

If the peptide itself is inherently "sticky" (e.g., derived from a transmembrane domain), you may need to re-engineer the substrate.

Optimization Strategies:

  • Flanking Residues: Add 2-3 Lysine (K) or Arginine (R) residues to the N- or C-terminus. This increases solubility.

  • Charge Neutralization: If the assay uses a negatively charged surface, add Glutamate (E) residues to lower the pI.

  • Linker Length: In biotinylated peptides, a short linker can force the hydrophobic peptide too close to the streptavidin-coated surface. Use a PEG-linker (e.g., PEG4 or PEG12) to distance the peptide from the bead/plate.

Frequently Asked Questions (FAQ)

Q: I am running a TR-FRET assay (e.g., HTRF/LanthaScreen). My background is high even with NBS plates. Why? A: In TR-FRET, "background" is often donor-acceptor crosstalk, not just NSB.

  • Check Filters: Ensure your reader is using the exact narrow-band filters required for Europium/Terbium.

  • Ratio Calculation: Are you using the Ratiometric method (Acceptor/Donor)? This divides out well-to-well variability. If you only look at the Acceptor channel (665nm), raw noise will look like NSB.

Q: Can I use DMSO to reduce NSB? A: DMSO is a double-edged sword. While it increases peptide solubility, high concentrations (>2%) can actually increase peptide adsorption to polystyrene. Keep DMSO <1% and rely on Tween-20 for surface blocking.

Q: My biotinylated peptide is sticking to the Streptavidin beads non-specifically. A: This is common.

  • Pre-clearing: Incubate your lysate/kinase mix with "naked" beads first to remove sticky proteins, then transfer the supernatant to your streptavidin-peptide beads.

  • Bead Capacity: Use "High Capacity" beads. This allows you to use fewer beads to capture the same amount of peptide, reducing the total surface area available for NSB [1].

References

  • Vector Laboratories. (2024). Streptavidin Magnetic Beads to Optimize the Signal-to-Noise Ratio. Link

  • Corning Life Sciences. (2023). Corning® Nonbinding Surface (NBS™) Microplates Technical Bulletin. Link

  • Thermo Fisher Scientific. (2025). TR-FRET Assay Development Guide: Optimizing Z-Factor. Link

  • National Institutes of Health (NCBI). (2012). Assay Guidance Manual: Inhibition of Protein-Protein Interactions. Link

Sources

Impact of DMSO concentration on Sakamototide peptide assay

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Impact of DMSO Concentration on Sakamototide Peptide Assays

Status: Operational | Updated: March 2026 Support Tier: Level 3 (Senior Application Science)

Executive Summary

Welcome to the Sakamototide Technical Support Hub. This guide addresses the critical balance required when using Dimethyl Sulfoxide (DMSO) with Sakamototide, a highly hydrophobic cyclic peptide inhibitor.

The Core Conflict: Sakamototide requires high DMSO concentrations (>10%) for initial solubilization to prevent aggregation, but the downstream enzymatic assay (typically Factor Xa or Thrombin-based) rarely tolerates DMSO concentrations above 5% without kinetic artifacts. This guide provides the protocols to navigate this solubility-activity trade-off.

Part 1: The "Golden Mean" Protocol

How to solubilize without killing your enzyme.

The 3-Step "Stepping Stone" Dilution Method

Directly pipetting 100% DMSO stock into an aqueous reaction buffer often causes Sakamototide to "crash out" (precipitate) instantly, forming invisible micro-aggregates that scatter light and produce false IC50 values.

Recommended Workflow:

G Stock Master Stock (10 mM Sakamototide) 100% DMSO Inter Intermediate Plate (100x Final Conc.) 10% DMSO / 90% Buffer Stock->Inter 1. Predilution Step (Prevents Shock Precip.) Assay Final Assay Plate (1x Final Conc.) 1% DMSO Inter->Assay 2. Final Transfer (1:10 Dilution)

Caption: Figure 1.[1] The "Stepping Stone" dilution strategy minimizes the thermodynamic shock of moving hydrophobic peptides from organic solvent to aqueous buffer.

Protocol Specifications
ParameterSpecificationRationale
Stock Concentration 10 mM in 100% DMSOEnsures complete solubilization of the hydrophobic core.
Intermediate Step Dilute to 100 µM in 10% DMSO Brings the solvent environment closer to aqueous without crossing the solubility limit.
Final Assay Step Dilute to 1 µM in 1% DMSO Final DMSO < 2% is critical to maintain enzyme

and

stability.
Mixing Mode Orbital Shake (30s, 900 rpm)Vortexing can shear peptides or induce foaming; gentle orbital mixing is preferred.

Part 2: Troubleshooting Guide (FAQs)

Issue 1: "My IC50 values shift dramatically when I change DMSO concentration."

Diagnosis: Solvent-Induced Kinetic Distortion. Mechanism: DMSO acts as a competitive inhibitor for many proteases at high concentrations. Additionally, it alters the dielectric constant of the buffer, potentially weakening the hydrophobic interactions required for Sakamototide to bind the enzyme active site.

The Fix:

  • Run a DMSO Tolerance Test: Perform the assay with only enzyme and substrate (no peptide) at 0.5%, 1%, 2%, and 5% DMSO.

  • Normalize Data: If enzyme activity drops by >20% at your working DMSO concentration, you must normalize your inhibition data against a "Vehicle Control" (DMSO-only) well, not a "Buffer-only" well.

Issue 2: "The peptide precipitates even at 1% DMSO."

Diagnosis: The "Crash-Out" Effect. Mechanism: Sakamototide is likely aggregating before it even reaches the enzyme. This often happens when the peptide passes through its Critical Aggregation Concentration (CAC) during dilution.

The Fix:

  • Add a Surfactant: Supplement your assay buffer with 0.01% Tween-20 or 0.005% Triton X-100 . These non-ionic detergents coat the hydrophobic peptide, stabilizing it in low-DMSO environments [1].

  • Use Acoustic Ejection: If available, use an acoustic liquid handler (e.g., Echo®). These systems transfer nanoliter droplets of 100% DMSO stock directly into the well. The rapid mixing at the nanoliter scale bypasses the "intermediate" precipitation phase [2].

Part 3: The Science of DMSO Interference

Visualizing the Solubility vs. Activity Trade-off

The following logic tree helps you decide the optimal DMSO concentration for your specific Sakamototide variant.

DecisionTree Start Start Optimization CheckSol Is Peptide Soluble at 1% DMSO? Start->CheckSol CheckEnz Does Enzyme Retain >80% Activity at 5% DMSO? CheckSol->CheckEnz Yes Action2 Solubility Limit: Add 0.01% Tween-20 CheckSol->Action2 No (Precipitates) Action1 Ideal Condition: Run at 1% DMSO CheckEnz->Action1 Yes Action3 Enzyme Limit: Use Acoustic Transfer (Keep DMSO <1%) CheckEnz->Action3 No (Enzyme dies) Action4 High DMSO Required: Normalize to Vehicle Control CheckEnz->Action4 Yes, but peptide needs >1%

Caption: Figure 2. Decision matrix for optimizing solvent conditions. Priority is always given to maintaining enzyme fidelity.

Why 5% is the "Danger Zone"

According to the NIH Assay Guidance Manual, DMSO concentrations above 1-2% can significantly alter the


 (Michaelis constant) of enzymes. For Sakamototide assays, which rely on precise binding kinetics, a shift in 

will artificially inflate or deflate the observed potency (IC50) of the peptide [3].

Data Reference Table: DMSO Tolerance of Common Proteases

Enzyme Class Safe DMSO Limit (<10% Inhibition) Risk at 5% DMSO

| Serine Proteases (e.g., Thrombin) | ~2-3% | Moderate (


 shift) |
| Cysteine Proteases (e.g., Caspase) | ~1% | High (Active site distortion) |
| Metalloproteases | ~5% | Low |

References

  • LifeTein Support. (2024).[2] Optimizing Peptide Solubility in Cell Culture and Assays. LifeTein.[2] [Link]

  • NCBI Bookshelf. (2012). HTS Assay Validation: DMSO Compatibility and Plate Uniformity. Assay Guidance Manual.[3][4][5][6] [Link]

  • Lilly & NCATS. (2025). DMSO Tolerance and Kinetic Artifacts in Enzymatic Assays. NIH Assay Guidance Manual. [Link]

Sources

Common pitfalls with synthetic peptide substrates in cell lysates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Assay Diagnostics & Technical Support Center .

Working with synthetic peptide substrates—such as FRET, fluorogenic, or chromogenic probes—in unfractionated cell lysates presents a unique set of biochemical challenges. Unlike purified enzyme systems, cell lysates are chaotic environments packed with competing proteases, endogenous fluorophores, and complex lipid structures.

This guide is designed to move beyond basic troubleshooting. By understanding the underlying causality of assay failures, you can engineer self-validating experimental systems that guarantee trustworthy data.

Diagnostic Workflow: Isolating Assay Failures

Before adjusting your protocol, use the diagnostic matrix below to isolate the root cause of your signal-to-noise issues.

TroubleshootingWorkflow Start Peptide Assay in Cell Lysate Issue1 High Background (Time Zero) Start->Issue1 Issue2 Signal in Negative Control Start->Issue2 Issue3 No/Low Signal Over Time Start->Issue3 Cause1 Lysate Autofluorescence or Quenching Issue1->Cause1 Cause2 Non-Specific Cleavage by Endogenous Proteases Issue2->Cause2 Cause3 Substrate Insolubility or Target Inactivity Issue3->Cause3 Sol1 Use Red-Shifted Probes & Run Lysate Blanks Cause1->Sol1 Sol2 Add Selective Inhibitors & Modify Peptide Termini Cause2->Sol2 Sol3 Optimize DMSO % & Check Lysis Buffer Cause3->Sol3

Diagnostic workflow for troubleshooting peptide substrate assays in cell lysates.

Module 1: Signal-to-Noise & Autofluorescence

Q: Why does my FRET peptide show immediate, high fluorescence the moment I add the cell lysate, even without incubation?

Causality: This phenomenon is typically caused by lysate autofluorescence or immediate substrate precipitation. Cell lysates contain high concentrations of endogenous metabolites (e.g., NADH, flavins, and aromatic amino acids) that naturally fluoresce when excited in the UV to blue spectrum (300–400 nm)1[1]. If your synthetic peptide relies on classic fluorophores like EDANS or MCA, the lysate itself will emit a strong background signal that masks true cleavage2[2]. Alternatively, if the peptide is highly hydrophobic, it may instantly precipitate upon contacting the aqueous lysate, creating light scattering that a microplate reader falsely records as high fluorescence[1].

Self-Validating Solution: Always run a "Lysate + Buffer" blank to quantify endogenous fluorescence. If the background is overwhelming, transition to red-shifted fluorophores (e.g., Cy5, Cy3B) which operate outside the autofluorescence window of biological samples[1].

Module 2: Specificity & Non-Specific Cleavage

Q: I observe robust peptide cleavage over time, but my target-specific inhibitor doesn't stop it. What is happening?

Causality: You are observing non-specific proteolysis. Cell lysates are highly complex biological mixtures containing hundreds of active endogenous proteases, including aminopeptidases, cathepsins, and proteasomal enzymes 3[3]. Because synthetic peptides are linear and lack the protective tertiary folding of full-length proteins, their exposed backbones are highly susceptible to promiscuous degradation[3]. Endogenous enzymes can cleave the peptide—or even degrade the fluorophore tag—independently of your target kinase or protease 4[4].

CleavageMechanism Substrate Intact FRET Peptide (Quenched) Target Target Enzyme (Specific Cleavage) Substrate->Target Endogenous Endogenous Peptidases (Off-Target Cleavage) Substrate->Endogenous Signal1 True Signal (Target Activity) Target->Signal1 Signal2 False Positive Signal (Background Noise) Endogenous->Signal2

Mechanistic pathways of specific vs. non-specific peptide cleavage in cell lysates.

Self-Validating Solution: Implement a "Target-Inhibited" control matrix. Use a customized protease inhibitor cocktail that deliberately omits the specific inhibitor class of your target enzyme. Furthermore, utilize peptides with capped N- and C-termini (e.g., N-acetylation, C-amidation) to block exopeptidase activity[3].

Module 3: Solubility & DMSO Tolerance

Q: My peptide substrate is highly hydrophobic and crashes out of the lysate. How much DMSO can I safely use?

Causality: Synthetic peptides often require Dimethyl sulfoxide (DMSO) for initial solubilization. However, researchers frequently restrict DMSO to <1% in fear of denaturing the lysate. The causality here is a delicate balance between substrate availability and enzyme thermodynamic stability. Interestingly, some enzymes tolerate or even benefit from higher DMSO concentrations. For example, in assays measuring SARS-CoV-2 3CLpro activity,5, thereby enhancing the apparent catalytic efficiency and peptide-binding affinity without destroying kinetic stability[5].

Self-Validating Solution: Do not assume a strict 1% DMSO limit. Perform a DMSO tolerance titration (ranging from 1% to 20%) using a positive control lysate to determine the optimal concentration that prevents peptide aggregation while maintaining target enzyme activity[5].

Quantitative Data & Reference Tables

Table 1: Properties of Common Fluorophores & Lysate Compatibility

Fluorophore Excitation (nm) Emission (nm) Lysate Autofluorescence Risk Recommendation
EDANS 340 490 High Avoid in concentrated whole-cell lysates.
MCA 325 392 High Avoid in concentrated whole-cell lysates.
FITC / FAM 490 520 Moderate Acceptable with strict blanking protocols.
Cy3B 560 570 Low Highly recommended for lysate assays[1].

| Cy5 | 650 | 670 | Very Low | Optimal for complex, dense biological mixtures. |

Table 2: Targeted Protease Inhibition Strategy for Peptide Assays

Target Enzyme Class Inhibitors to EXCLUDE Inhibitors to INCLUDE (Background Suppression)
Serine Proteases PMSF, AEBSF EDTA, Pepstatin A, E-64
Cysteine Proteases E-64, Leupeptin AEBSF, EDTA, Pepstatin A
Metalloproteases EDTA, EGTA AEBSF, E-64, Pepstatin A

| Kinases | Phosphatase Inhibitors | Broad-spectrum protease inhibitors[4] |

Validated Methodology: Self-Validating Kinetic Peptide Cleavage Assay

To guarantee that the signal generated in your assay is directly caused by your target enzyme (and not an artifact of the lysate), you must run a self-validating control matrix.

Step 1: Lysate Preparation

  • Lyse cells in a mild buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.5% Triton X-100) supplemented with a customized protease inhibitor cocktail (See Table 2).

  • Clarify the lysate via centrifugation at 16,000 × g for 15 minutes at 4°C.

  • Quantify total protein (e.g., BCA assay) to ensure equal loading across wells.

Step 2: Reagent Preparation

  • Dissolve the synthetic peptide substrate in 100% DMSO to create a 10 mM stock.

  • Dilute the substrate into the assay buffer immediately prior to use. Ensure the final DMSO concentration in the well matches your optimized tolerance threshold (e.g., 5-20%)[5].

Step 3: Self-Validating Matrix Assembly (96-well or 384-well plate) Set up the following wells in triplicate:

  • Well A (Substrate Blank): Assay Buffer + Substrate. (Validates substrate stability and checks for auto-hydrolysis).

  • Well B (Lysate Blank): Lysate + Assay Buffer. (Quantifies background autofluorescence and light scattering).

  • Well C (Total Activity): Lysate + Substrate. (Measures total cleavage).

  • Well D (Inhibited Control): Lysate + Specific Target Inhibitor + Substrate. (Isolates non-specific cleavage by endogenous proteases).

Step 4: Kinetic Measurement & Analysis

  • Do not rely on a single endpoint read. Measure fluorescence kinetically every 1–2 minutes for 60 minutes.

  • Calculate the initial velocity (

    
    ) from the linear portion of the curve.
    
  • Data Validation: True Target Activity = (Signal from Well C) - (Signal from Well D). If Well D produces a signal identical to Well C, your target is inactive, and the cleavage is entirely non-specific.

References

  • National Institutes of Health (NIH)
  • National Institutes of Health (NIH)
  • Linear Peptides in Intracellular Applications - ResearchGate ResearchGate URL
  • A Researcher's Guide to CK2 Assays: The Advantages of Synthetic Peptide Substrates - Benchchem Benchchem URL
  • Multiplex Fluorescent Blot Detection: A Troubleshooting Guide - Bio-Rad Bio-Rad URL

Sources

Validation & Comparative

Sakamototide versus SAMS Peptide: A Technical Guide for AMPK Assays

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers characterizing AMP-activated protein kinase (AMPK) kinetics, the choice of peptide substrate dictates assay specificity and biological relevance.

  • SAMS Peptide is the historical "gold standard" derived from Acetyl-CoA Carboxylase (ACC) . It is the default choice for general AMPK activity screening and establishing enzymatic kinetics (

    
    , 
    
    
    
    ).
  • Sakamototide is a newer, biologically distinct substrate derived from CRTC2 (TORC2) . While an excellent AMPK substrate, it was optimized to capture the activity of the AMPK-related kinase (ARK) family , specifically Salt-Inducible Kinases (SIKs) .

Verdict: Use SAMS for pure AMPK biochemical characterization. Use Sakamototide when investigating the AMPK-SIK-CRTC2 signaling axis or when assaying SIK isoforms alongside AMPK.[1]

Technical Deep Dive: The Contenders
A. SAMS Peptide: The Metabolic Standard
  • Origin: Derived from rat Acetyl-CoA Carboxylase 1 (ACC1) , specifically amino acids 73–87 surrounding the critical Ser79 phosphorylation site.

  • Sequence: HMRSAMSGLHLVKRR

  • Mechanism: The sequence contains the classic AMPK recognition motif (

    
    ), where 
    
    
    
    is hydrophobic (Met, Leu) and
    
    
    is basic (Arg, His). The serine at position 7 (Ser79 in native protein) is the phospho-acceptor.
  • Role: ACC is the rate-limiting enzyme in fatty acid synthesis. Phosphorylation by AMPK inhibits ACC, halting lipogenesis. SAMS mimics this physiological event.

B. Sakamototide: The Transcriptional & SIK Standard
  • Origin: Derived from CRTC2 (CREB Regulated Transcription Coactivator 2), specifically residues 165–179 surrounding Ser171.[1][2]

  • Sequence: ALNRTSSDSALHRRR

  • Mechanism: This peptide mimics the regulatory site where AMPK and SIKs phosphorylate CRTC2. Phosphorylation at this site creates a binding motif for 14-3-3 proteins, sequestering CRTC2 in the cytoplasm and inhibiting CREB-dependent gene transcription (e.g., gluconeogenesis).

  • Role: Developed by the lab of Kei Sakamoto , this peptide is critical for distinguishing signaling through the transcriptional branch (CRTC2) versus the metabolic branch (ACC).

Head-to-Head Comparison
FeatureSAMS Peptide Sakamototide
Sequence HMRSAMSGLHLVKRRALNRTSSDSALHRRR
Physiological Source ACC1 (Lipid Metabolism)CRTC2 (Gluconeogenesis/Transcription)
Primary Kinase Target AMPK (

,

)
AMPK & SIK (SIK1, SIK2, SIK3)
Specificity Profile High for AMPK; low cross-reactivity with PKA/PKC.High for AMPK-family (ARKs). Excellent SIK substrate.
Typical

(AMPK)
~30–50 µM~15–25 µM (Higher affinity in some contexts)
Assay Utility General AMPK screening; Drug discovery.SIK profiling; Transcriptional signaling studies.
Solubility Good in water/TRIS.Good; Basic residues (Arg) aid solubility.
Experimental Protocol: Radioactive ( P) Kinase Assay

This protocol is the definitive method for measuring specific activity, free from the interference often seen in antibody-based assays.

Reagents Required
  • Buffer A (Kinase Buffer): 50 mM HEPES (pH 7.4), 1 mM DTT, 0.02% Brij-35.

  • Substrate Working Solution: 200 µM SAMS or Sakamototide in Buffer A.

  • ATP Mix: 200 µM cold ATP + [

    
    -
    
    
    
    P]ATP (approx. 500–1000 cpm/pmol) + 5 mM MgCl
    
    
    .
  • AMP (Activator): 100–200 µM AMP (optional, to measure allosteric activation).

  • P81 Phosphocellulose Paper: For capturing the basic peptide.

Step-by-Step Workflow
  • Preparation: Dilute AMPK enzyme to ~1–5 nM in Buffer A. Keep on ice.

  • Reaction Assembly: In a microcentrifuge tube, combine:

    • 5 µL Substrate (SAMS or Sakamototide)

    • 5 µL AMP (or Buffer A for basal activity)

    • 5 µL AMPK Enzyme

  • Initiation: Start reaction by adding 10 µL ATP/Mg

    
     Mix .
    
    • Final Volume: 25 µL.

    • Final Concentrations: 40 µM Peptide, 100 µM ATP, 1 mM Mg

      
      .
      
  • Incubation: Incubate at 30°C for 15 minutes . (Ensure linearity).

  • Termination: Spot 20 µL of the reaction mixture onto a P81 phosphocellulose square .

  • Washing: Immediately immerse P81 paper in 75 mM Orthophosphoric Acid .

    • Wash 4 times, 5 minutes each, with agitation. This removes unreacted ATP while the basic peptide binds to the acidic paper.

  • Quantification: Rinse with acetone (dry), place in scintillation vial, add fluid, and count (Cerenkov or Scintillation).

Signaling Pathway Visualization

The diagram below illustrates where these peptides fit into the cellular signaling hierarchy, highlighting the divergence between metabolic (SAMS/ACC) and transcriptional (Sakamototide/CRTC2) control.

AMPK_Signaling LKB1 LKB1 Complex (Master Upstream Kinase) AMPK AMPK (Energy Sensor) LKB1->AMPK Phosphorylates Thr172 SIK SIK (1/2/3) (Salt-Inducible Kinase) LKB1->SIK Activates CaMKK CaMKK2 (Ca2+ Dependent) CaMKK->AMPK Phosphorylates Thr172 ACC ACC1/2 (Lipid Metabolism) AMPK->ACC Phosphorylates Ser79 (Inhibits Lipogenesis) CRTC2 CRTC2 (Transcription Coactivator) AMPK->CRTC2 Phosphorylates Ser171 (Inhibits Gluconeogenesis) SIK->CRTC2 Phosphorylates Ser171 SAMS SAMS Peptide (Synthetic Substrate) ACC->SAMS Derived From SAKA Sakamototide (Synthetic Substrate) CRTC2->SAKA Derived From

Caption: AMPK and SIK signaling branches showing the biological origin of SAMS (ACC) and Sakamototide (CRTC2).

Critical Analysis for Assay Development
When to Choose SAMS:
  • Standardization: If you are comparing your data to the last 20 years of AMPK literature, use SAMS. It allows for direct specific activity comparisons (

    
    ).
    
  • Specificity: SAMS is less efficiently phosphorylated by SIKs compared to Sakamototide. If your prep contains trace SIK contamination, SAMS provides a "cleaner" AMPK signal.

When to Choose Sakamototide:
  • SIK Research: If you are studying Salt-Inducible Kinases, Sakamototide is the superior substrate with better kinetics (

    
    ).
    
  • Dual-Kinase Assays: If you are screening inhibitors that target the broader AMPK-related kinase family (ARKs), Sakamototide serves as a universal substrate for this subfamily.

  • Solubility: The arginine-rich C-terminus (...HRRR) ensures high solubility and strong binding to P81 paper, reducing assay variability.

References
  • Davies, S. P., et al. (1989).[3] "Tissue distribution of the AMP-activated protein kinase, and lack of activation by cyclic-AMP-dependent protein kinase, studied using a specific and sensitive peptide assay." European Journal of Biochemistry. Link(Original description of the SAMS peptide)

  • Sakamoto, K., et al. (2003). "Regulation of the cAMP-response element-binding protein (CREB) coactivator TORC2 by AMP-activated protein kinase." Biochemical Journal. Link(Context for CRTC2/TORC2 phosphorylation sites)

  • Clark, K., et al. (2012). "Phosphorylation of CRTC3 by the salt-inducible kinases (SIKs) regulates the interconversion of classical and non-classical monocytes." Biochemical Journal. Link(Utilization of Sakamototide/CRTC2 peptides for SIK/AMPK profiling)

  • Scott, J. W., et al. (2002). "Protein kinase substrate recognition studied using the recombinant catalytic domain of AMP-activated protein kinase and a model substrate." Journal of Molecular Biology. Link(Detailed kinetic analysis of AMPK substrates)

Sources

A Researcher's Guide to AMPK Peptide Substrates: A Comparative Analysis of Kinetic Parameters

Author: BenchChem Technical Support Team. Date: March 2026

For researchers in cellular metabolism, signal transduction, and drug discovery, the 5' AMP-activated protein kinase (AMPK) is a critical therapeutic target. As a master regulator of cellular energy homeostasis, its activity is paramount in both physiological and pathological states. The in vitro kinase assay is a cornerstone for studying AMPK function and for screening potential therapeutic modulators. The choice of substrate in these assays is a critical determinant of experimental success, directly influencing the accuracy and reproducibility of kinetic measurements. This guide provides an in-depth comparison of commonly used AMPK peptide substrates, focusing on their kinetic parameters and the practical implications for assay design and data interpretation.

Understanding the Significance of Kinetic Parameters in AMPK Assays

The efficiency of an enzyme-substrate interaction is quantitatively described by its kinetic parameters: the Michaelis constant (Km), maximum velocity (Vmax), and catalytic rate constant (kcat).

  • Km (Michaelis Constant): This represents the substrate concentration at which the reaction rate is half of Vmax. A lower Km value signifies a higher affinity of the enzyme for its substrate. In practical terms, a substrate with a low Km will allow for robust enzyme activity even at low concentrations, which can be advantageous in assays where substrate availability or solubility is limited.

  • Vmax (Maximum Velocity): This is the maximum rate of the reaction when the enzyme is saturated with the substrate. It is directly proportional to the enzyme concentration.

  • kcat (Catalytic Rate Constant or Turnover Number): This represents the number of substrate molecules converted to product per enzyme molecule per unit of time. It is a measure of the enzyme's catalytic efficiency at saturating substrate concentrations.

  • kcat/Km (Catalytic Efficiency): This ratio is a measure of the overall efficiency of the enzyme, taking into account both substrate binding (Km) and catalysis (kcat). It is particularly useful for comparing the preference of an enzyme for different substrates.

An ideal peptide substrate for an AMPK kinase assay should possess a low Km for high affinity and a high kcat for a robust and easily detectable signal.

The SAMS Peptide: A Widely Utilized AMPK Substrate

The SAMS peptide, with the amino acid sequence HMRSAMSGLHLVKRR , is derived from the phosphorylation site (Ser79) of acetyl-CoA carboxylase (ACC), a key downstream target of AMPK.[1] It has been extensively used in AMPK research and is considered a specific and sensitive substrate.[2]

Kinetic Parameters of the SAMS Peptide

Several studies have characterized the kinetic parameters of the SAMS peptide with different AMPK isoforms. A notable finding is the differential affinity of AMPK's catalytic α-subunits for this substrate.

AMPK Isoform ComplexKm (µM) for SAMS PeptideSpecific ActivitySource
α1β1γ115.680.2097 pmol/ng/min[3][4][5]
α1-containing complexes26 - 37Higher than α2-complexes[6][7]
α2-containing complexes80 - 121Lower than α1-complexes[6][7]
α1β1γ2Not specified980 nmol/min/mg[1]

Note: Specific activity values are dependent on assay conditions and may not be directly comparable across different studies.

The data clearly indicates that AMPK α1-containing complexes exhibit a significantly lower Km for the SAMS peptide compared to α2-containing complexes , signifying a higher affinity.[6][7] This is a crucial consideration for researchers studying isoform-specific AMPK activity. For instance, when investigating a cellular context where the α1 isoform is predominant, the SAMS peptide is an excellent choice. Conversely, in systems where the α2 isoform is the primary catalytic subunit, higher concentrations of the SAMS peptide may be required to achieve saturating conditions for accurate Vmax determination.

The AMARA Peptide: A Substrate for the AMPK Superfamily

The AMARA peptide, with the sequence AMARAASAAALARRR , is another synthetic peptide substrate used in kinase assays.[8] While it is often cited as a substrate for AMPK, it is more broadly utilized as a substrate for members of the AMPK-related kinase family, such as Salt-Inducible Kinases (SIKs).[4]

Kinetic Parameters of the AMARA Peptide with AMPK

Despite its use in assays involving the broader AMPK family, there is a notable lack of published, peer-reviewed studies detailing the specific kinetic parameters (Km, Vmax, kcat) of the AMARA peptide with purified AMPK heterotrimers. This data gap makes a direct, quantitative comparison of its efficiency relative to the SAMS peptide for AMPK challenging. While some commercial assay kits utilize the AMARA peptide for measuring AMPK activity, the underlying kinetic data is often not publicly available.

This lack of data highlights a critical consideration for researchers: while the AMARA peptide can be used to measure the activity of AMPK-related kinases, its specific utility and efficiency as a substrate for AMPK itself, in comparison to the well-characterized SAMS peptide, remains to be rigorously established in the scientific literature.

Experimental Design: A Step-by-Step Protocol for an In Vitro AMPK Kinase Assay

To ensure the generation of reliable and reproducible kinetic data, a well-defined experimental protocol is essential. Below is a detailed methodology for a non-radioactive, ELISA-based in vitro AMPK kinase assay, a common and accessible method for many laboratories.

Materials
  • Purified, active AMPK enzyme (e.g., α1β1γ1 isoform)

  • SAMS peptide substrate

  • ATP (Adenosine 5'-triphosphate)

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.4, 100 mM MgCl₂, 0.5 mg/mL BSA, 0.25 mM DTT)[3]

  • AMP (optional, for allosteric activation)

  • Anti-phospho-ACC (Ser79) antibody (recognizes phosphorylated SAMS peptide)

  • Secondary antibody conjugated to Horseradish Peroxidase (HRP)

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 0.16 M sulfuric acid)[3]

  • 96-well high-binding microplate

  • Plate reader

Protocol
  • Prepare Reagents:

    • Reconstitute the SAMS peptide in sterile, nuclease-free water to a stock concentration of 1 mg/mL.

    • Prepare a stock solution of ATP in water.

    • Dilute the purified AMPK enzyme in Kinase Dilution Buffer to the desired working concentration. The optimal enzyme concentration should be determined empirically through an enzyme titration experiment.

  • Set up the Kinase Reaction:

    • In a PCR tube or 96-well plate, prepare the reaction mixture by adding the following components in order:

      • Kinase Assay Buffer (5x)

      • AMP (if used)

      • SAMS peptide (at varying concentrations for Km determination)

      • ATP (at a fixed, saturating concentration for peptide Km determination, or varying for ATP Km determination)

      • Nuclease-free water to the final volume.

    • Initiate the reaction by adding the diluted AMPK enzyme.

    • The final reaction volume is typically 20-50 µL.

  • Incubate:

    • Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction, which can be determined through a time-course experiment.

  • Stop the Reaction and Coat the Plate:

    • Terminate the kinase reaction by adding an equal volume of a solution containing EDTA (e.g., 50 mM).

    • Transfer the reaction mixtures to a high-binding 96-well microplate.

    • Incubate the plate at room temperature for at least 2 hours, or overnight at 4°C, to allow the peptide to bind to the well surface.

  • ELISA Detection:

    • Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

    • Block the wells with a blocking buffer (e.g., 5% BSA in PBST) for 1 hour at room temperature.

    • Wash the plate three times.

    • Add the primary antibody (anti-phospho-ACC) diluted in blocking buffer and incubate for 1-2 hours at room temperature.

    • Wash the plate three times.

    • Add the HRP-conjugated secondary antibody diluted in blocking buffer and incubate for 1 hour at room temperature.

    • Wash the plate five times.

    • Add the TMB substrate and incubate in the dark until a blue color develops.

    • Stop the reaction by adding the stop solution. The color will turn yellow.

  • Read the Plate and Analyze Data:

    • Measure the absorbance at 450 nm using a plate reader.

    • Subtract the background absorbance (from wells without enzyme).

    • Plot the initial reaction velocity (V₀, calculated from the absorbance values) against the substrate concentration.

    • Determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation using non-linear regression analysis software.[3][5]

Visualizing Key Processes

To further aid in the understanding of the concepts discussed, the following diagrams illustrate the AMPK signaling pathway in the context of a kinase assay and the experimental workflow for determining kinetic parameters.

AMPK Signaling Pathway

AMPK_Signaling cluster_upstream Upstream Activators cluster_downstream Downstream Substrates (in vitro assay) LKB1 LKB1 AMPK AMPK (αβγ heterotrimer) LKB1->AMPK Phosphorylates Thr172 CaMKKb CaMKKβ CaMKKb->AMPK Phosphorylates Thr172 AMP AMP AMP->AMPK Allosteric Activation SAMS SAMS Peptide AMPK->SAMS Phosphorylates AMARA AMARA Peptide AMPK->AMARA Phosphorylates ACC Acetyl-CoA Carboxylase (ACC) AMPK->ACC Phosphorylates

Caption: Simplified AMPK signaling pathway relevant to in vitro kinase assays.

Experimental Workflow for Determining Kinetic Parameters

Kinetic_Workflow cluster_prep 1. Experiment Setup cluster_measure 2. Data Acquisition cluster_plot 3. Data Visualization cluster_analysis 4. Parameter Determination prep Prepare reaction mixtures: - Constant [Enzyme] - Varying [Substrate] measure Measure initial reaction rates (V₀) at each [Substrate] prep->measure plot Plot V₀ vs. [Substrate] (Michaelis-Menten Plot) measure->plot analysis Fit data to Michaelis-Menten equation using non-linear regression plot->analysis params Determine Km and Vmax analysis->params

Sources

Validation of Sakamototide as a Specific AMPK Substrate: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter a recurring challenge in metabolic and oncological drug discovery: accurately profiling the activity of AMP-activated protein kinase (AMPK) and its related family members (such as SIKs and NUAKs). While traditional substrates have served the field well, the demand for higher specificity and cleaner kinetic profiles has driven the adoption of next-generation peptides.

This guide provides an objective, data-driven comparison of Sakamototide against traditional alternatives like the SAMS peptide, detailing the causality behind substrate selection and providing a self-validating experimental workflow for your in vitro kinase assays.

The Causality of Substrate Selection

AMPK is the master regulator of cellular energy homeostasis. Upon activation by upstream kinases like LKB1, AMPK phosphorylates a myriad of downstream targets to switch off ATP-consuming pathways and switch on ATP-generating ones[1].

Historically, the SAMS peptide (derived from Acetyl-CoA carboxylase) has been the gold standard for measuring AMPK activity[2][3]. However, the SAMS peptide can exhibit cross-reactivity with other kinases in crude cell lysates, and its kinetic efficiency varies across the broader AMPK-related kinase family.

Enter Sakamototide: Sakamototide is a synthetic peptide (sequence: ALNRTSSDSALHRRR) derived from residues 165–179 of the human CRTC2 (CREB-regulated transcription coactivator 2) protein[4][5]. CRTC2 is a highly specific, physiological target of both AMPK and Salt-Inducible Kinases (SIKs)[5]. By utilizing the exact sequence encompassing the Ser171 phosphorylation site, Sakamototide offers a highly refined kinetic profile.

Why choose Sakamototide?

  • Specificity: It mirrors a highly specific physiological interaction, reducing background noise when profiling SIK1/2/3 or NUAK activity alongside AMPK[5][6].

  • Charge Dynamics: The C-terminal arginine cluster (HRRR) is specifically designed to ensure near-perfect retention on phosphocellulose matrices during radiometric assays, creating a self-validating detection system.

Pathway LKB1 LKB1 Complex (Master Kinase) AMPK AMPK (Energy Sensor) LKB1->AMPK Phosphorylates Thr172 SIK SIK1/2/3 (AMPK-related Kinases) LKB1->SIK Phosphorylates T-loop ACC ACC (Lipid Metabolism) AMPK->ACC Phosphorylates Ser79 CRTC2 CRTC2 (Transcription Coactivator) AMPK->CRTC2 Phosphorylates Ser171 SIK->CRTC2 Phosphorylates Ser171 SAMS SAMS Peptide (HMRSAMSGLHLVKRR) ACC->SAMS Derived Substrate Sakamototide Sakamototide (ALNRTSSDSALHRRR) CRTC2->Sakamototide Derived Substrate

LKB1-AMPK/SIK signaling axis illustrating the physiological origins of SAMS and Sakamototide.

Comparative Performance Data

To objectively evaluate Sakamototide, we must compare its kinetic parameters against the industry standards: SAMS and AMARA peptides. The table below synthesizes the typical in vitro performance metrics.

FeatureSAMS PeptideAMARA PeptideSakamototide
Sequence HMRSAMSGLHLVKRRAMARAASAAALARRRALNRTSSDSALHRRR
Physiological Origin Acetyl-CoA Carboxylase (ACC)Synthetic ConsensusCRTC2 (Residues 165-179)
Primary Target Kinases AMPKAMPK, SIKsAMPK, SIKs, NUAKs
Typical Km (AMPK/SIK) 110 - 200 µM[7]~50 µM~160 µM[5]
Signal-to-Noise Ratio Moderate (prone to crude lysate cross-reactivity)HighVery High (due to specific CRTC2 motif)
Best Application General historical AMPK screeningHigh-affinity AMPK assaysSpecific AMPK/SIK/NUAK profiling

Experimental Workflow: Self-Validating Kinase Assay

A robust protocol must be a self-validating system. The following radiometric in vitro kinase assay utilizes Sakamototide to measure endogenous SIK2 or AMPK activity. Every step is designed with a specific biochemical causality to ensure data integrity.

Materials Required
  • Substrate: Sakamototide (reconstituted in H2O, requiring brief ultrasonication for complete solubility at high concentrations)[6].

  • Kinase Buffer: 50 mM Tris/HCl (pH 7.5), 0.1% 2-mercaptoethanol, 10 mM MgCl2, 0.1 mM EGTA[5].

  • Isotope: [γ-32P]ATP (approx. 300 c.p.m./pmol)[5].

  • Matrix: P81 Phosphocellulose paper.

Step-by-Step Methodology
  • Immunoprecipitation (IP) & Enrichment:

    • Action: Isolate the target kinase (e.g., AMPKα1 or SIK2) from 1 mg of clarified cell lysate using a specific antibody and Protein A/G agarose beads.

    • Causality: Crude lysates contain hundreds of active kinases. IP isolates the specific enzyme, ensuring the subsequent phosphorylation of Sakamototide is directly attributable to the target kinase.

  • Reaction Initiation:

    • Action: Resuspend the washed IP beads in 25 µL of Kinase Buffer containing 200 µM Sakamototide and 100 µM [γ-32P]ATP [5]. Incubate at 30°C for 20 minutes with continuous agitation[1].

    • Causality: Why 200 µM? The Km of SIK2/AMPK for Sakamototide is approximately 160 µM[5]. Operating slightly above the Km ensures the reaction velocity is sensitive to active enzyme concentration without being substrate-limited, yielding a linear, reliable readout.

  • Reaction Quenching & Matrix Binding:

    • Action: Spot 20 µL of the reaction mixture directly onto a 2x2 cm square of P81 phosphocellulose paper[1].

    • Causality: Sakamototide contains three C-terminal arginine residues (HRRR). At physiological pH, these basic residues carry a strong positive charge, binding irreversibly to the negatively charged P81 paper.

  • Acid Washing (The Self-Validating Step):

    • Action: Wash the P81 papers three times in 1% phosphoric acid for 10 minutes each, followed by a brief acetone rinse to dry[1].

    • Causality: Unreacted [γ-32P]ATP is negatively charged and will not bind the paper. The acidic wash completely strips away background radiation. If the peptide lacked the HRRR motif, the signal would wash away, resulting in a false negative. The robust signal retained is proof of successful peptide phosphorylation.

  • Quantification:

    • Action: Submerge the dried papers in scintillation fluid and quantify via a scintillation counter.

Workflow IP 1. Enrichment Immunoprecipitate Reaction 2. Kinase Reaction Sakamototide + [γ-32P]ATP IP->Reaction Quench 3. P81 Binding Spot on Phosphocellulose Reaction->Quench Wash 4. Acid Wash 1% Phosphoric Acid Quench->Wash Detect 5. Detection Scintillation Counting Wash->Detect

Standardized radiometric in vitro kinase assay workflow utilizing Sakamototide.

Conclusion & Best Practices

For modern drug development targeting the AMPK and AMPK-related kinase networks, precision is non-negotiable. While the SAMS peptide remains a viable tool for basic AMPK assays, Sakamototide provides a superior, physiologically relevant alternative when assaying SIKs, NUAKs, and AMPK with high specificity.

Application Scientist Tip: Always include a kinase-dead mutant IP (e.g., AMPK K45R or SIK2 K49M) or a highly specific pan-kinase inhibitor in your parallel control reactions. This proves that the radioactive incorporation into Sakamototide is strictly dependent on your target kinase's active site, ensuring the absolute trustworthiness of your screening data.

References

  • Sakamototide - MRC PPU Reagents and Services Dundee University
  • Sakamototide substrate peptide TFA - Product D
  • The AMPK-related kinase SIK2 is regulated by cAMP via phosphorylation
  • A Potent and Selective AMPK Activator That Inhibits de Novo Lipogenesis ACS Medicinal Chemistry Letters
  • A pull-down assay for 5' AMP-activated protein kinase activity using the GST-fused protein PubMed
  • Investigation of LKB1 Ser431 phosphorylation and Cys433 farnesylation using mouse knockin analysis reveals an unexpected role of prenylation in regul

Sources

Sakamototide Peptide: Substrate Specificity & Competitive Applications in AMPK Research

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of Sakamototide , clarifying its primary role as a high-affinity substrate while exploring its application as a competitive tool (pseudosubstrate) in AMPK signaling research.

Executive Summary

Sakamototide (Sequence: ALNRTSSDSALHRRR) is a synthetic peptide derived from the AMPK phosphorylation site of CRTC2 (CREB Regulated Transcription Coactivator 2, formerly TORC2). While commercially categorized as a specific AMPK substrate for kinase activity assays, it functions mechanistically as a competitive agent . By occupying the catalytic cleft with high affinity (


 low 

), it can effectively "inhibit" the phosphorylation of other endogenous substrates (e.g., ACC, Raptor) in cell-free systems through substrate competition.

This guide compares Sakamototide’s utility against standard small-molecule inhibitors (Compound C, SBI-0206965), detailing protocols for its use as a competitive sink to validate AMPK specificity.

Part 1: Mechanism of Action & Technical Specifications

The "Sakamototide" Sequence & Origin

Sakamototide was designed based on the AMPK consensus motif found in CRTC2. Unlike generic substrates (e.g., SAMS peptide), Sakamototide exhibits superior specificity for the AMPK family, making it a critical tool for distinguishing AMPK activity from related kinases (e.g., SIKs, MARKs).

  • Peptide Sequence: Ala-Leu-Asn-Arg-Thr-Ser-Ser-Asp-Ser-Ala-Leu-His-Arg-Arg-Arg[1]

  • Target Residue: Serine 171 (equivalent to Ser171 in native CRTC2).[2]

  • Mechanism: Competitive Reversible Binding . It binds to the AMPK

    
    -subunit catalytic groove, positioning the Serine hydroxyl group for phosphate transfer from ATP.
    
Competitive Inhibition Logic (The "Sink" Effect)

While Sakamototide is a substrate, it can be employed as a competitive inhibitor of other downstream targets. In a reaction mixture containing a macromolecular substrate (e.g., Acetyl-CoA Carboxylase protein), the addition of excess Sakamototide saturates the AMPK active sites.

  • True Inhibitor Variant: To convert Sakamototide into a dead competitive inhibitor (non-phosphorylatable), the target Serine is mutated to Alanine (Sakamototide-Ala). This "pseudosubstrate" binds but cannot accept phosphate, permanently occupying the enzyme during the binding equilibrium.

Signaling Pathway Diagram

The following diagram illustrates how Sakamototide competes with endogenous substrates (ACC) for the AMPK active site.

AMPK_Competition AMPK AMPK Complex (Active) Complex_Endo AMPK-ACC Complex AMPK->Complex_Endo + ACC Complex_Peptide AMPK-Sakamototide Complex AMPK->Complex_Peptide + Sakamototide (Competitive Block) ATP Mg-ATP ATP->Complex_Endo ATP->Complex_Peptide ACC Endogenous Substrate (ACC/Raptor) Sakamoto Sakamototide Peptide (High Affinity) Sakamoto->Complex_Endo Inhibits Formation (via Competition) P_ACC Phospho-ACC (Inhibition of Lipogenesis) Complex_Endo->P_ACC Phosphorylation P_Sakamoto Phospho-Sakamototide (Signal Readout) Complex_Peptide->P_Sakamoto Phosphorylation (Substrate Sink)

Caption: Competitive displacement of endogenous substrates (ACC) by high-affinity Sakamototide peptide.

Part 2: Comparative Performance Analysis

This section compares Sakamototide (used as a competitive sink) against standard pharmacological inhibitors.

Table 1: Specificity & Utility Comparison
FeatureSakamototide (Peptide)Compound C (Dorsomorphin)SBI-0206965
Type Peptide Substrate / Competitive SinkSmall Molecule (ATP Competitive)Small Molecule (Kinase Inhibitor)
Primary Mechanism Substrate Competition (Active Site Saturation)ATP Competition (Reversible)Mixed-Type Inhibition
Specificity High (Mimics CRTC2 motif)Very Low (Inhibits BMP, VEGF, etc.)Moderate/High (Inhibits ULK1)
IC50 / Km


(Potent but dirty)

Cell Permeability No (Requires Tat-fusion or electroporation)Yes (Freely permeable)Yes
Stability Low (Protease sensitive)HighHigh
Best Use Case In vitro kinase specificity profiling; Competitive displacement assays.NOT recommended for specific AMPK studies due to off-targets.Preferred small molecule for cell-based assays.
Critical Insight: The "Compound C" Problem

Researchers often default to Compound C (Dorsomorphin). However, data confirms it inhibits BMP type I receptors and VEGFR2 with equal or greater potency than AMPK. Sakamototide, while not cell-permeable, offers a "clean" in vitro alternative to validate that a phosphorylation event is indeed AMPK-dependent by competitively blocking it with a specific sequence.

Part 3: Experimental Protocols

Protocol A: Competitive Displacement Assay (In Vitro)

Objective: Confirm if a protein of interest (POI) is directly phosphorylated by AMPK using Sakamototide as a specific competitor.

Reagents:

  • Recombinant AMPK (

    
     or 
    
    
    
    ).
  • Purified POI (Substrate candidate).

  • Sakamototide Peptide (dissolved in water/DMSO).

  • [

    
    -32P] ATP or Anti-Phospho antibody.
    

Workflow:

  • Equilibration: Prepare kinase buffer (50 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT).

  • Competition Setup: Establish three reaction tubes:

    • Control: AMPK + POI.

    • Low Comp: AMPK + POI + 10x molar excess Sakamototide.

    • High Comp: AMPK + POI + 100x molar excess Sakamototide.

  • Initiation: Add ATP (200

    
     final) to start reaction. Incubate at 30°C for 15 minutes.
    
  • Termination: Stop with SDS-PAGE sample buffer.

  • Readout: Perform Western Blot for Phospho-POI.

    • Result Interpretation: If the POI signal fades dose-dependently with Sakamototide, the phosphorylation is specific to the AMPK active site (Sakamototide outcompetes the POI).

Protocol B: Sakamototide Kinase Activity Assay

Objective: Measure AMPK activity using Sakamototide as the primary substrate.

Workflow Diagram:

Workflow Step1 Lysate Preparation (Tissue/Cells + Phosphatase Inhibitors) Step2 Immunoprecipitation (Anti-AMPK alpha antibody + Beads) Step1->Step2 Step3 Wash Steps (High Salt -> Low Salt -> Kinase Buffer) Step2->Step3 Step4 Kinase Reaction Add Sakamototide (200 uM) + [gamma-32P] ATP Step3->Step4 Step5 Spotting Spot onto P81 Phosphocellulose Paper Step4->Step5 Step6 Washing Wash with 75mM Phosphoric Acid Step5->Step6 Step7 Quantification Scintillation Counting Step6->Step7

Caption: Standard radiometric kinase assay workflow using Sakamototide substrate.

References

  • Sakamoto, K. et al. (2014). Characterization of WZ4003 and HTH-01-015 as selective inhibitors of the LKB1-tumour-suppressor-activated NUAK kinases. Biochemical Journal. Link

  • Dite, T. A. et al. (2018). The autophagy initiator kinase ULK1 is a target for the AMPK inhibitor SBI-0206965. Biochemical Journal. Link

  • Hardie, D. G. (2014). AMPK: positive and negative regulation, and its role in whole-body energy homeostasis. Current Opinion in Cell Biology. Link

  • Bain, J. et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal. Link

  • MRC PPU Reagents. Sakamototide Peptide Product Sheet. University of Dundee. Link

Sources

Benchmarking Sakamototide against other known kinase substrates

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the optimal peptide substrate for in vitro kinase assays is not merely a matter of convenience; it is a critical determinant of assay sensitivity, specificity, and reproducibility. When investigating the AMP-activated protein kinase (AMPK) family—which includes the master metabolic regulator AMPK and the Salt-Inducible Kinases (SIK1/2/3)—researchers frequently benchmark novel compounds against established substrates.

This guide provides an objective, data-driven comparison of Sakamototide against other gold-standard AMPK/SIK substrates, such as the SAMS and AMARA peptides. By understanding the structural origins and kinetic behaviors of these peptides, you can design self-validating experimental workflows that yield high-fidelity phosphotransferase data.

Mechanistic Origins and Substrate Causality

To understand why a specific peptide behaves the way it does in an assay, we must examine its evolutionary and structural origins. Kinases recognize specific consensus motifs, but the flanking residues dictate the catalytic efficiency (


) and off-target noise.
  • Sakamototide (ALNRTSSDSALHRRR): Derived from residues 165–179 of human CRTC2 (CREB-regulated transcription coactivator 2). It encompasses Ser171, a well-documented target for both AMPK and SIK isoforms. Sakamototide was specifically engineered to provide a higher signal-to-noise ratio when measuring SIK2 activity in adipocyte lysates, where endogenous phosphatases and competing basophilic kinases often confound results [1, 2].

  • SAMS Peptide (HMRSAMSGLHLVKRR): Derived from rat acetyl-CoA carboxylase (ACC), the classical downstream target of AMPK. The critical design choice in SAMS is the mutation of Ser77 to Alanine. In the native ACC sequence, Ser77 is rapidly phosphorylated by Protein Kinase A (PKA). By mutating it, the SAMS peptide becomes highly specific to AMPK (targeting Ser79), effectively eliminating PKA-induced false positives in crude cell lysates [3].

  • AMARA Peptide (AMARAASAAALARRR): A synthetic, minimal consensus substrate. While it is highly efficiently phosphorylated by AMPK and SIK, its generic basophilic nature makes it susceptible to cross-reactivity with other kinases in unpurified samples [4].

Pathway LKB1 LKB1 / CaMKKβ (Upstream Kinases) AMPK AMPK Heterotrimer (Energy Sensor) LKB1->AMPK Phosphorylates Thr172 SIK SIK 1/2/3 (Salt-Inducible Kinases) LKB1->SIK Activates Sakamototide Sakamototide (CRTC2-derived) AMPK->Sakamototide High Affinity SAMS SAMS Peptide (ACC-derived) AMPK->SAMS High Specificity (No PKA cross-talk) AMARA AMARA Peptide (Consensus) AMPK->AMARA Broad Recognition SIK->Sakamototide Primary Target (Ser171) SIK->AMARA Moderate Affinity

Fig 1: AMPK/SIK signaling cascade and corresponding peptide substrate specificities.

Quantitative Benchmarking

When selecting a substrate, the choice dictates the dynamic range of your assay. The following table summarizes the comparative metrics of these peptides based on established steady-state kinetic profiling [5].

SubstrateAmino Acid SequenceOrigin / DerivationPrimary Target Kinase(s)Key Experimental Advantage
Sakamototide ALNRTSSDSALHRRRHuman CRTC2 (Residues 165-179)AMPK, SIK1/2/3Superior for SIK isoform assays; high affinity for CRTC2-pathway modeling.
SAMS HMRSAMSGLHLVKRRRat ACC (Ser77Ala mutation)AMPK (

and

complexes)
Highest specificity in crude lysates; abolishes PKA cross-reactivity.
AMARA AMARAASAAALARRRSynthetic ConsensusAMPK, SIK, CaMKIExcellent

with purified recombinant enzymes; minimal steric hindrance.

Note:


-containing AMPK complexes generally exhibit higher specific activities and lower 

values for the SAMS peptide compared to

-complexes [5].

Self-Validating Experimental Protocol: Radiometric Phosphotransferase Assay

To ensure trustworthiness in your kinase data, the assay must be self-validating. This means incorporating strict controls: a "no-substrate" blank to measure kinase autophosphorylation, and a "phosphatase-treated" control to prove the radioactive signal is exclusively due to reversible phosphorylation.

Materials Required:

  • Kinase: Immunoprecipitated SIK2/AMPK or purified recombinant enzyme (e.g., 10 ng per reaction).

  • Substrate: Sakamototide, SAMS, or AMARA diluted to 200 µM working stock in assay buffer.

  • Assay Buffer: 50 mM HEPES (pH 7.4), 1 mM DTT, 0.02% Brij-35.

  • ATP Mix: 100 µM cold ATP, 10 mM MgCl₂, spiked with 1 µCi [

    
    -³²P]ATP per reaction.
    
  • Quench/Wash: 1% Phosphoric acid (

    
    ).
    
  • Capture: P81 phosphocellulose filter paper.

Step-by-Step Methodology:

  • Enzyme Preparation: Isolate AMPK or SIK2 from cell lysates via immunoprecipitation using Protein G Sepharose, or dilute recombinant active kinase in Assay Buffer. Keep on ice.

  • Reaction Assembly: In a microcentrifuge tube, combine 10 µL of the kinase preparation with 10 µL of the chosen peptide substrate (final concentration ~100 µM). Causality Check: The high concentration of peptide ensures the reaction operates at

    
    , making the enzyme concentration the rate-limiting factor.
    
  • Initiation: Start the reaction by adding 5 µL of the [

    
    -³²P]ATP Mix. Incubate at 30°C for exactly 15 minutes.
    
  • Quenching & Capture: Terminate the reaction by spotting 20 µL of the mixture directly onto a 2x2 cm square of P81 phosphocellulose paper. The basic residues (Arginine/Lysine) in Sakamototide, SAMS, and AMARA bind tightly to the negatively charged phosphocellulose, while unreacted ATP remains in solution.

  • Washing: Wash the P81 papers three times for 10 minutes each in a large volume of 1% phosphoric acid on a rocking platform. This removes >99% of the free [

    
    -³²P]ATP. Wash once in acetone and air dry.
    
  • Quantification: Transfer the dried papers to scintillation vials, add scintillation fluid, and count the retained radioactivity (CPM) using a liquid scintillation counter.

Workflow Step1 1. Kinase Isolation (IP or Recombinant) Step2 2. Master Mix (Peptide + [γ-32P]ATP) Step1->Step2 Step3 3. Reaction (30°C, 15 min) Step2->Step3 Step4 4. P81 Paper (Phosphocellulose) Step3->Step4 Step5 5. Wash & Count (Scintillation) Step4->Step5

Fig 2: Step-by-step workflow for the radiometric peptide phosphorylation assay.

Application Insights for Drug Development

When screening novel allosteric AMPK activators (e.g., A769662 or PF-739) or SIK inhibitors, the choice of substrate can drastically alter the apparent


 or 

.
  • If your therapeutic target is adipose tissue regulation via SIK2 , Sakamototide is the undisputed benchmark due to its direct physiological relevance to the CRTC2 pathway [2].

  • If you are conducting high-throughput screening (HTS) on purified AMPK heterotrimers, AMARA provides a robust, high-turnover signal [4].

  • If you are validating in vivo target engagement using crude tissue homogenates, the SAMS peptide is mandatory to prevent false-positive signals from endogenous PKA[3, 5].

References

  • The AMPK-related kinase SIK2 is regulated by cAMP via phosphorylation at Ser358 in adipocytes. National Institutes of Health (NIH).[Link]

  • Probing the enzyme kinetics, allosteric modulation and activation of α1- and α2-subunit-containing AMP-activated protein kinase (AMPK) heterotrimeric complexes by pharmacological and physiological activators. National Institutes of Health (NIH).[Link]

Reproducibility of Kinase Assays using Sakamototide: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Substrate Stability Crisis

In kinase signaling research, particularly within the AMP-activated protein kinase (AMPK) and AMPK-related kinase (ARK) families, assay reproducibility is often compromised by substrate variability and non-specific phosphorylation. While the SAMS peptide has long been the gold standard for AMPK activity, the emergence of Sakamototide (derived from CRTC2) offers a distinct kinetic profile that addresses specific limitations in assaying ARK subfamily members like SIK and NUAK1 .

This guide provides a technical comparison of Sakamototide against industry standards (SAMS, AMARA), offering an optimized, self-validating protocol designed to maximize experimental reproducibility.

Technical Profile: What is Sakamototide?

Sakamototide is a synthetic peptide substrate designed to mimic the phosphorylation site of the CREB-regulated transcription coactivator 2 (CRTC2) , a critical downstream target of AMPK and Salt-Inducible Kinases (SIKs).

Physicochemical Specifications
FeatureSpecification
Peptide Name Sakamototide (C2-Peptide)
Sequence ALNRTSSDSALHRRR
Origin Human CRTC2 (Residues 165–179)
Target Residue Serine 171 (Phosphorylated by AMPK/SIK/NUAK)
Molecular Weight ~1853.92 Da
Solubility High (>50 mg/mL in water); requires sonication for stock
Primary Kinases AMPK (

1/

2), SIK (1/2/3), NUAK1 (ARK5)
Mechanism of Action

Sakamototide contains an arginine-rich motif that facilitates binding to the anionic cleft of the kinase domain. The critical Serine-171 acts as the phospho-acceptor. Unlike generic substrates, the flanking residues (Leu, Asn, Thr) provide a structural context that mimics the native CRTC2 protein, enhancing the biological relevance of in vitro assays.

Comparative Performance: Sakamototide vs. Alternatives[1]

Selecting the right substrate is the first step toward reproducible data. Below is a direct comparison of Sakamototide with the two most common alternatives: SAMS (derived from ACC) and AMARA (synthetic).

Substrate Comparison Matrix
FeatureSakamototide SAMS Peptide AMARA Peptide
Sequence ALNRTSSDSALHRRRHMRSAMSGLHLVKRRAMARAASAAALARRR
Primary Target SIK1-3, NUAK1, AMPK AMPK (

1/

2)
AMPK, SIK
Specificity High for ARK family; Excellent for SIK/NUAKHigh for AMPK; Low for SIKGeneric; lower specificity

(Approx)
~50–100 µM (Kinase dependent)~30–50 µM (AMPK)High variability
Signal-to-Noise Excellent (Low background)GoodModerate
Reproducibility High (Synthetic purity >98%)HighModerate
Best Use Case Profiling SIK/NUAK activity ; Cross-family studiesSpecific AMPK quantification High-throughput screening
Expert Insight: When to Choose Sakamototide
  • Choose Sakamototide if you are studying NUAK1 (ARK5) or SIK2 . Experimental data indicates that while SAMS is a poor substrate for NUAK1, Sakamototide yields robust, linear kinetics, making it the superior choice for investigating the LKB1-NUAK1 axis.

  • Choose SAMS if you require strict AMPK specificity in a crude lysate where SIK activity might be a confounding factor.

Visualizing the Signaling Context

To understand the utility of Sakamototide, one must visualize the hierarchy of the LKB1-dependent kinase family. Sakamototide bridges the gap between metabolic sensing (AMPK) and transcriptional regulation (CRTC2).

G cluster_kinases AMPK-Related Kinases (ARKs) LKB1 LKB1 (STK11) Master Upstream Kinase AMPK AMPK (Metabolic Sensor) LKB1->AMPK Phosphorylates Thr172 SIK SIK 1/2/3 (Salt-Inducible Kinase) LKB1->SIK Activates NUAK1 NUAK1 (ARK5) (Cell Adhesion/Survival) LKB1->NUAK1 Activates SAMS SAMS Peptide (ACC Derived) AMPK->SAMS High Specificity Sakamototide Sakamototide (CRTC2 Derived) AMPK->Sakamototide Robust Activity SIK->SAMS Low/No Activity SIK->Sakamototide Preferred Substrate (High Vmax) NUAK1->SAMS Poor Activity NUAK1->Sakamototide Primary Substrate Substrates Substrate Selectivity

Figure 1: Substrate Specificity Map. Sakamototide serves as a broad-spectrum substrate for the ARK family, whereas SAMS is highly restricted to AMPK.

Optimized Protocol: Radioactive Filter Binding Assay

This protocol is designed for maximum reproducibility . It utilizes the P81 phosphocellulose paper method, which relies on the strong ionic interaction between the positively charged arginine residues of Sakamototide and the negatively charged phosphate groups on the paper.

Reagents & Preparation
  • Kinase Buffer (5X): 250 mM HEPES (pH 7.4), 5 mM DTT, 0.1% Brij-35.

  • Magnesium/ATP Mix: 10 mM MgCl₂, 200 µM cold ATP, [

    
    -
    
    
    
    P]ATP (Specific Activity: ~300–500 cpm/pmol).
  • Substrate Stock: 2 mM Sakamototide in ddH₂O (Sonicate to dissolve).

  • Stop Solution: 75 mM Orthophosphoric Acid (

    
    ).
    
Step-by-Step Workflow

Step 1: Master Mix Preparation Prepare a master mix containing the Kinase Buffer and Sakamototide.

  • Rationale: Premixing reduces pipetting errors across replicates.

  • Final Concentration: Aim for 200 µM Sakamototide in the final reaction. This concentration is typically saturating (

    
    ), ensuring the reaction rate is dependent on enzyme concentration (
    
    
    
    conditions), not substrate availability.

Step 2: Enzyme Addition Add 5–10 µL of diluted kinase (AMPK, SIK, or NUAK1) to the reaction tubes on ice.

  • Reproducibility Tip: Dilute enzymes in buffer containing 1 mg/mL BSA to prevent adsorption to plasticware.

Step 3: Reaction Initiation Start the reaction by adding the Mg/ATP Mix .

  • Incubation: 30°C for 20 minutes.

  • Linearity Check: Ensure <10% of ATP is consumed to maintain initial velocity (

    
    ) conditions.
    

Step 4: Termination & Spotting Spot 40 µL of the reaction mixture onto P81 Phosphocellulose squares . Immediately drop the square into a beaker of 75 mM Orthophosphoric Acid.

  • Critical: Do not let the paper dry before washing. Immediate immersion stops the reaction and precipitates the peptide.

Step 5: Washing Wash filters 3 times (5 minutes each) with 75 mM Orthophosphoric Acid with gentle stirring.

  • Rationale: The acid keeps the peptide protonated (positively charged) so it binds to the paper, while washing away the unreacted [

    
    -
    
    
    
    P]ATP (negatively charged).

Step 6: Quantification Rinse with acetone (to dry), place in vials, add scintillation fluid, and count (Cerenkov or Scintillation).

Reproducibility & Troubleshooting Logic

To ensure your data meets the "Trustworthiness" pillar, follow this logical troubleshooting flow.

Workflow Start High Background? Check1 Check Wash Steps (Is H3PO4 fresh?) Start->Check1 Check2 Check Enzyme Purity (Contaminating kinases?) Start->Check2 LowSignal Low Signal? Check3 Substrate Solubility (Did you sonicate?) LowSignal->Check3 Check4 ATP Specific Activity (Is Isotope decayed?) LowSignal->Check4 Variation High Variation (CV > 10%) Check5 Pipetting Error (Use Master Mix) Variation->Check5 Check6 Paper Handling (Don't dry before wash) Variation->Check6

Figure 2: Troubleshooting Logic Flow. A systematic approach to diagnosing common assay failures.

Validation Checkpoints
  • Sonication: Sakamototide is hydrophobic in regions. Always sonicate the stock solution for 5 minutes before use to ensure true solution homogeneity.

  • Linearity: Always run a time-course (10, 20, 30 min) and enzyme titration for every new batch of Sakamototide to confirm the linear range.

  • Controls: Include a "No Substrate" control to measure autophosphorylation and a "No Enzyme" control to measure ATP non-specific binding to P81 paper.

References

  • Banerjee, S., et al. (2014). "Characterization of WZ4003 and HTH-01-015 as selective inhibitors of the LKB1-tumour-suppressor-activated NUAK kinases."[1][2] Biochemical Journal.

  • Clark, K., et al. (2012). "Phosphorylation of CRTC3 by the salt-inducible kinases: a novel mechanism for the regulation of CREB transcription." Biochemical Journal.

  • Sakamoto, K., et al. (2004). "Activity of LKB1 and AMPK-related kinases in skeletal muscle: effects of contraction, phenformin, and AICAR." American Journal of Physiology-Endocrinology and Metabolism.

  • MRC Protein Phosphorylation and Ubiquitylation Unit. "Sakamototide Reagent Datasheet." University of Dundee.[3]

  • Hardie, D.G., et al. (2016). "AMPK: a nutrient and energy sensor that maintains energy homeostasis." Nature Reviews Molecular Cell Biology.

Sources

Advanced Technical Guide: Sakamototide (TFA) in AMPK & SIK Kinase Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Sakamototide (Sequence: ALNRTSSDSALHRRR) is a high-specificity synthetic peptide substrate derived from the CREB-regulated transcription coactivator 2 (CRTC2/TORC2). Originally characterized by the laboratory of Kei Sakamoto , it serves as a critical tool for assaying the activity of AMP-activated protein kinase (AMPK) and Salt-Inducible Kinases (SIKs) .

This guide provides a rigorous technical review of Sakamototide (TFA salt form), comparing its performance against legacy substrates like SAMS and AMARA. It addresses the physicochemical implications of the Trifluoroacetic Acid (TFA) counterion, details validated experimental protocols, and maps the relevant signaling pathways.

Technical Profile & Mechanism

Molecule Characterization

Sakamototide is typically supplied as a TFA salt . This is a critical consideration for assay design, as residual TFA can alter the pH of weakly buffered reaction mixes, potentially inhibiting kinase activity if not neutralized.

PropertySpecification
Peptide Name Sakamototide (TFA)
Sequence H-Ala-Leu-Asn-Arg-Thr-Ser-Ser-Asp-Ser-Ala-Leu-His-Arg-Arg-Arg-OH
Consensus Motif Hyd-X-Basic-X-S /T-X-X-X-Hyd (AMPK/SIK recognition motif)
Molecular Weight ~1853.92 Da (Free base)
Counterion Trifluoroacetate (TFA)
Solubility High in H₂O (>10 mg/mL); Acidic solution requires buffering
Biological Context: The CRTC2 Axis

Unlike the SAMS peptide (derived from Acetyl-CoA Carboxylase, a metabolic enzyme), Sakamototide is derived from CRTC2 , a transcriptional coactivator.

  • Mechanism : AMPK and SIKs phosphorylate CRTC2 at Ser171 (corresponding to the Ser in the Sakamototide sequence).

  • Physiological Outcome : Phosphorylation creates a binding site for 14-3-3 proteins, sequestering CRTC2 in the cytoplasm and preventing the transcription of gluconeogenic genes (e.g., Pck1, G6pc).

  • Relevance : Sakamototide is considered more "physiologically relevant" for studying the transcriptional arm of AMPK signaling compared to the metabolic arm represented by SAMS.

AMPK_SIK_Pathway EnergyStress Energy Stress (High AMP:ATP) AMPK AMPK (Active) EnergyStress->AMPK Activates LKB1 LKB1 Complex LKB1->AMPK Phosphorylates Thr172 SIK SIK1/2/3 LKB1->SIK Activates Substrate Sakamototide (Synthetic Substrate) AMPK->Substrate In Vitro Phosphorylation (Assay Readout) CRTC2 CRTC2 (Endogenous) AMPK->CRTC2 Phosphorylates Ser171 SIK->Substrate In Vitro Phosphorylation SIK->CRTC2 Phosphorylates Ser171 PhosphoCRTC2 p-CRTC2 (Ser171) + 14-3-3 Binding CRTC2->PhosphoCRTC2 GeneExpr Gluconeogenic Gene Repression PhosphoCRTC2->GeneExpr Cytoplasmic Sequestration

Figure 1: The signaling hierarchy showing Sakamototide as a synthetic mimic of the CRTC2 regulatory node.

Comparative Analysis: Sakamototide vs. Alternatives

In drug discovery, the choice of substrate dictates the sensitivity and specificity of the screen. Sakamototide offers distinct advantages for SIK profiling.

FeatureSakamototide SAMS Peptide AMARA Peptide
Sequence ALNRTSSDSALHRRRHMRSAMSGLHLVKRRAMARAASAAALARR
Origin CRTC2 (Ser171)ACC1 (Ser79)Synthetic Library Screen
Primary Targets AMPK, SIK1, SIK2, SIK3 AMPK (Gold Standard)AMPK, Generic Kinases
Specificity High for AMPK-related kinases (ARKs)High for AMPK; Low for SIKsModerate; Promiscuous
Kinetics (Km) Low µM range (High Affinity)~30 µM (AMPK)~50-100 µM
Best Use Case SIK isoform profiling ; Transcriptional signalingMetabolic AMPK screeningHigh-throughput screening (HTS)

Critical Insight : While SAMS is the historical standard for AMPK, it is a poor substrate for SIKs. Sakamototide is the superior choice when assaying Salt-Inducible Kinases or when distinguishing between the metabolic (ACC) and transcriptional (CRTC2) branches of AMPK signaling.

Experimental Protocol: Validated Kinase Assay

Reconstitution & TFA Management

The TFA salt form is highly soluble but acidic.

  • Solvent : Dissolve lyophilized Sakamototide in sterile, deionized water to 10 mM.

  • Neutralization : If the assay buffer has low buffering capacity (e.g., < 20 mM HEPES), check pH. The stock solution may require neutralization with small volumes of NaOH or dilution into a strong buffer (e.g., 50 mM Tris/HEPES pH 7.5).

  • Storage : Aliquot and store at -80°C. Avoid freeze-thaw cycles >3 times.

Radioactive ( P) Filter Binding Assay

This protocol is the gold standard for kinetic validation.

Materials:

  • Kinase Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 1 mM DTT, 0.01% Brij-35.

  • Substrate: Sakamototide (200 µM working stock).

  • ATP Mix: 100 µM cold ATP + [γ-³²P]ATP (approx. 500 cpm/pmol).

Workflow:

  • Equilibration : Mix 5 µL Kinase (AMPK or SIK recombinant) with 5 µL Sakamototide (Final conc: 20-100 µM).

  • Initiation : Add 10 µL ATP Mix. Incubate at 30°C for 15–30 minutes.

  • Termination : Spot 15 µL of reaction onto P81 phosphocellulose paper .

  • Washing : Wash papers 3x with 75 mM Orthophosphoric acid . The basic arginine residues (R) in Sakamototide bind to the acidic P81 paper, while free ATP is washed away.

  • Quantification : Air dry and measure via liquid scintillation counting (Cerenkov).

Assay_Workflow Step1 Reconstitution (Water/Buffer) Check pH (TFA) Step2 Reaction Mix Kinase + Peptide + [32P]-ATP Step1->Step2 Step3 Incubation 30°C, 20 min Step2->Step3 Step4 Spotting P81 Paper Step3->Step4 Step5 Acid Wash (75mM H3PO4) Step4->Step5 Step6 Scintillation Counting Step5->Step6

Figure 2: Standard P81 Filter Binding Assay workflow for Sakamototide.

Troubleshooting & Optimization

IssueRoot Cause (TFA/Peptide)Solution
Low Activity Acidification of assay buffer by TFA counterion.Increase buffer concentration (e.g., to 50mM HEPES) or adjust stock pH.
High Background Non-specific binding of ATP to P81 paper.Ensure wash acid (H₃PO₄) is fresh and at least 75 mM.
Precipitation Peptide aggregation at high concentration.Sonicate stock solution; Add 0.01% Tween-20 or Brij-35.
Degradation Protease contamination in crude lysates.Add protease inhibitor cocktail (excluding EDTA if Mg²⁺ is needed).

References

  • Sakamoto, K., et al. (2005).[1][2] "Deficiency of LKB1 in skeletal muscle prevents AMPK activation and glucose uptake during contraction." EMBO Journal, 24, 1810-1820.[1][2] Link

  • Jaleel, M., et al. (2005). "Identification of the sucrose non-fermenting related kinase SNRK, as a novel LKB1 substrate." FEBS Letters, 579(6), 1417-1423. Link

  • Clark, K., et al. (2012). "Phosphorylation of CRTC3 by the salt-inducible kinases (SIKs) regulates the interconversion of macrophages." Proceedings of the National Academy of Sciences, 109(42), 16986-16991. Link

  • MRC PPU Reagents . "Sakamototide Substrate Peptide Data Sheet." University of Dundee. Link

  • Hardie, D.G., et al. (2016).[3] "AMPK: a nutrient and energy sensor that maintains energy homeostasis." Nature Reviews Molecular Cell Biology, 13, 251–262. Link

Sources

Specificity of Sakamototide for AMPK Complexes: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Specificity of Sakamototide for Different AMPK Complexes Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The Specificity Challenge

In the interrogation of AMP-activated protein kinase (AMPK) signaling, substrate selection is the variable that most often compromises data integrity. While the SAMS peptide (derived from Acetyl-CoA Carboxylase 1) has long been the industry standard, it suffers from cross-reactivity with Protein Kinase A (PKA) and lacks physiological context for the transcriptional branch of AMPK signaling.

Sakamototide (Sequence: ALNRTSSDSALHRRR) is a synthetic peptide substrate derived from CRTC2 (CREB Regulated Transcription Coactivator 2), specifically designed to profile the kinase activity of AMPK and its related family members (SIKs, NUAKs).[1] Unlike generic substrates, Sakamototide maps directly to the metabolic-transcriptional axis, offering a readout that reflects the phosphorylation of CRTC2 at Ser171 .

This guide objectively analyzes the specificity of Sakamototide across AMPK complexes, compares it with alternative substrates (SAMS, AMARA), and provides a self-validating protocol for its use in high-stringency kinase assays.

Sakamototide Profile & Mechanism

Sakamototide was developed by the MRC Protein Phosphorylation and Ubiquitylation Unit (MRC PPU) , under the leadership of Dr. Kei Sakamoto. It addresses the need for a substrate that reflects the regulation of gene expression (via CRTC2) rather than just lipid metabolism (via ACC1).

FeatureTechnical Specification
Sequence H-Ala-Leu-Asn-Arg-Thr-Ser-Ser-Asp-Ser-Ala-Leu-His-Arg-Arg-Arg-OH (ALNRTSSDSALHRRR)
Target Residue Serine 171 (corresponding to human CRTC2)
Primary Kinases AMPK (

,

), SIK1/2/3, NUAK1/2
Km (AMPK) ~15–30 µM (Complex dependent)
Solubility Soluble in water or dilute acid (e.g., 10% acetic acid)
Mechanism of Action

Sakamototide mimics the regulatory domain of CRTC2. Under low energy conditions, activated AMPK phosphorylates CRTC2 at Ser171. This phosphorylation creates a binding site for 14-3-3 proteins, sequestering CRTC2 in the cytoplasm and inhibiting CREB-dependent gene transcription (e.g., gluconeogenesis). By using Sakamototide, researchers measure the potential of a sample to repress this transcriptional pathway.

Comparative Specificity Analysis

The utility of Sakamototide lies in its distinct specificity profile compared to SAMS and AMARA peptides.

A. Isoform Specificity (AMPK

vs.

)

Sakamototide acts as a Pan-AMPK substrate . It is robustly phosphorylated by all 12 heterotrimeric AMPK complexes (


, 

,

).
  • Experimental Insight: While it does not kinetically discriminate between

    
     and 
    
    
    
    complexes (unlike specific allosteric activators), it exhibits high Vmax for both, making it ideal for measuring total AMPK activity in immunoprecipitates.
B. Cross-Reactivity Profile (The "Off-Target" Landscape)

The critical differentiator for Sakamototide is its sensitivity to the AMPK-Related Kinases (ARKs) , specifically SIK and NUAK, while showing reduced background from PKA compared to SAMS.

SubstratePrimary TargetMajor Cross-ReactivityPhysiological Relevance
Sakamototide AMPK, SIK, NUAKHigh: SIK1/2/3, NUAK1 Low: PKA, AktHigh: Mimics CRTC2 (Transcriptional control)
SAMS Peptide AMPKHigh: PKA (Protein Kinase A), PKC Medium: CaMKIIHigh: Mimics ACC1 (Lipid metabolism)
AMARA Peptide AMPKMedium: PKA, CaMKIILow: Synthetic consensus sequence

Critical Casualty: Because Sakamototide is efficiently phosphorylated by SIK (Salt-Inducible Kinases) , it cannot be used in crude lysates to measure AMPK specifically.

  • The Fix: You must immunoprecipitate (IP) AMPK using isoform-specific antibodies (anti-

    
     or anti-
    
    
    
    ) before adding Sakamototide. In an IP-kinase assay, Sakamototide is superior to SAMS because it avoids the high background noise from PKA often co-purified or active in metabolic lysates.
Visualizing the Signaling & Assay Logic

The following diagram illustrates the biological node Sakamototide interrogates and the mandatory experimental workflow to ensure specificity.

Sakamototide_Specificity cluster_kinases Kinase Input (Cell Lysate) cluster_substrates Substrate Specificity AMPK_a1 AMPK (α1) Saka Sakamototide (CRTC2 Ser171) AMPK_a1->Saka High Vmax IP_Step REQUIRED STEP: Immunoprecipitation AMPK_a1->IP_Step AMPK_a2 AMPK (α2) AMPK_a2->Saka High Vmax AMPK_a2->IP_Step SIK SIK1/2/3 SIK->Saka High Affinity (Major Interference) SIK->IP_Step Removed PKA PKA PKA->Saka Low/Negligible SAMS SAMS Peptide (ACC1 Ser79) PKA->SAMS Phosphorylates (Artifact Risk) IP_Step->Saka Clean Assay

Caption: Specificity map showing Sakamototide's dual sensitivity to AMPK/SIK and the necessity of IP to exclude SIK.

Validated Experimental Protocol: Radioactive Kinase Assay

This protocol uses


-ATP to measure the incorporation of phosphate into Sakamototide.[2][3] This is the "Gold Standard" for sensitivity.

Prerequisites:

  • Substrate: Sakamototide (200 µM final concentration).

  • Enzyme: Immunoprecipitated AMPK (from ~50-100 µg cell lysate).

  • Isotope:

    
     (Specific activity: ~300-500 cpm/pmol).
    
Step-by-Step Methodology
  • Preparation of Kinase (IP):

    • Lyse cells in lysis buffer (50 mM Tris-HCl pH 7.5, 1 mM EGTA, 1 mM EDTA, 1% Triton X-100, 1 mM Na3VO4, 50 mM NaF, 5 mM Na-pyrophosphate, 0.27 M sucrose, protease inhibitors).

    • Incubate 100 µg lysate with 1-2 µg anti-AMPK

      
       or 
      
      
      
      antibody for 2 hours at 4°C.
    • Capture complexes with Protein G-Sepharose. Wash beads 2x with Lysis Buffer (0.5 M NaCl) and 2x with Assay Buffer A (50 mM HEPES pH 7.4, 1 mM EGTA).

  • Kinase Reaction Setup:

    • Prepare Master Mix (per reaction):

      • 5 µL 1 mM Sakamototide (Final: 200 µM).

      • 5 µL 50 mM MgCl2 (Final: 10 mM).

      • 2.5 µL Assay Buffer A.

    • Add 12.5 µL Master Mix to the washed IP beads (resuspended in 10 µL buffer).

  • Initiation:

    • Start reaction by adding 2.5 µL ATP Mix (0.1 mM cold ATP + 0.5 µCi

      
      ).
      
    • Final Volume: 25 µL.

    • Incubation: 20–30 minutes at 30°C on a thermoshaker (1200 rpm).

  • Termination & Detection:

    • Spot 20 µL of the reaction supernatant onto P81 phosphocellulose paper .

    • Immediately immerse paper in 75 mM Orthophosphoric Acid.

    • Wash 4x (10 min each) in phosphoric acid to remove unreacted ATP.

    • Rinse once in acetone, air dry, and quantify via Cerenkov counting or scintillation.

Self-Validation Check:

  • Positive Control: Use lysates from cells treated with A-769662 (activator) or AICAR.

  • Negative Control: Include a "Beads Only" (no antibody) IP to quantify non-specific binding of kinases to the resin.

References
  • Development of Sakamototide & SIK Regulation Clark, K., Plater, L., Peggie, M., & Sakamoto, K. (2012). Use of the pharmacological inhibitor BX795 to study the regulation and physiological roles of TBK1 and IKKepsilon: a distinct upstream kinase mediates Ser-172 phosphorylation and activation. Biochemical Journal, 447(2), 199–211.

  • CRTC2 Phosphorylation by AMPK Family Altarejos, J. Y., & Montminy, M. (2011). CREB and the CRTC co-activators: sensors for hormonal and metabolic signals. Nature Reviews Molecular Cell Biology, 12(3), 141–151.

  • Sakamototide Product Specifications MRC Protein Phosphorylation and Ubiquitylation Unit (MRC PPU) Reagents. Sakamototide Substrate Peptide.

  • AMPK Assay Methodologies Hardie, D. G., & Sakamoto, K. (2006). AMPK: A Key Sensor of Fuel and Energy Status in Skeletal Muscle. Physiology, 21(1), 48-60.

Sources

Safety Operating Guide

Sakamototide Substrate Peptide TFA: Proper Disposal & Handling Procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Immediate Action Directive

Sakamototide (AMPK substrate peptide) supplied as a Trifluoroacetate (TFA) salt must be classified primarily as Chemical Waste , not general biological waste.

While the peptide component is biologically active (kinase substrate), the counterion (TFA) dictates the disposal pathway due to its acidity, corrosivity, and environmental persistence (PFAS subgroup). Do not dispose of this substance down the drain.

Technical Profile & Risk Assessment

To dispose of Sakamototide TFA safely, one must understand its dual nature: a bioactive scaffold bound to a corrosive acid.[1][2]

ComponentNaturePrimary HazardDisposal Classification
Sakamototide Peptide Synthetic Amino Acid SequenceBioactivity (Kinase activation/inhibition)Non-Hazardous Biological (unless viral vectors present)
Trifluoroacetic Acid (TFA) Counterion (Salt form)Corrosive (pH < 2 in solution) , Environmental PersistenceHazardous Chemical Waste
The "Hidden" Acid Hazard

Synthetic peptides are typically lyophilized from HPLC buffers containing 0.1% TFA. Consequently, the final product is a salt where TFA can comprise 10–40% of the total weight .

  • Mechanism: Upon dissolution in water or unbuffered media, the TFA dissociates, potentially dropping the pH to 1.5–2.0.

  • Risk: Adding this directly to a general "Aqueous Waste" container without neutralization can trigger acid-catalyzed hydrolysis of other waste components or release fumes if incompatible chemicals (e.g., bleach, azides) are present.

Step-by-Step Disposal Protocols
Scenario A: Solid Waste (Expired Vials or Spills)

Applicability: Lyophilized powder in original vials or solid spill cleanup materials.

  • Segregation: Do not throw in the "Red Bag" (Biohazard) bin unless the peptide was used with infectious agents.

  • Packaging: Keep the vial tightly capped. If the vial is broken, place it inside a secondary clear plastic jar or Ziploc bag.

  • Labeling: Label as "Solid Chemical Waste: Synthetic Peptide (TFA Salt)."

  • Disposal: Hand over to your institution’s EHS for high-temperature incineration.

    • Why: Incineration is the only reliable method to destroy the carbon-fluorine bonds in TFA.

Scenario B: Liquid Waste (Assay Buffers & Stock Solutions)

Applicability: Leftover reaction mixtures, kinase assay wells, or dissolved stock solutions.[3]

Critical Rule: Never mix peptide TFA solutions with bleach (Sodium Hypochlorite). This can generate toxic chloramine gas or volatile chlorinated peptides.

  • Neutralization (The Self-Validating Step):

    • Before combining with the main waste stream, check the pH of your peptide stock.

    • If pH < 5, slowly add 1M Sodium Bicarbonate (

      
      )  or Tris-Base until pH reaches neutral (pH 7.0–8.0).
      
    • Validation: Use a pH strip. Evolution of

      
       bubbles indicates active neutralization of the acid.
      
  • Collection:

    • Pour into a container labeled "Aqueous Chemical Waste with Trace Organics."

    • List "Peptide TFA Salt" and any co-solvents (e.g., DMSO) on the tag.

Scenario C: HPLC Effluent

Applicability: Waste generated during purity checks or purification.

  • Segregation: Collect in "Halogenated Organic Waste" carboys.

    • Reasoning: Although the organic content (Acetonitrile/Methanol) might be low, the presence of TFA (a fluorinated compound) technically classifies the mixture as halogenated in many jurisdictions.

  • No Drain Disposal: Even if the solvent is mostly water, the TFA content prevents drain disposal under modern "Forever Chemical" (PFAS) guidelines.

Visual Decision Logic (Workflow)

The following diagram outlines the decision matrix for disposing of Sakamototide TFA, ensuring compliance with both chemical safety and environmental protocols.

DisposalWorkflow Start Start: Sakamototide TFA Waste StateCheck Physical State? Start->StateCheck Solid Solid / Powder (Vials, Spills) StateCheck->Solid Liquid Liquid Solution StateCheck->Liquid BioCheck Contaminated with Virus/Bacteria? Solid->BioCheck RedBag Biohazard Waste (Incineration) BioCheck->RedBag Yes ChemBin Solid Chemical Waste (Label: Peptide TFA Salt) BioCheck->ChemBin No SolventCheck Solvent Type? Liquid->SolventCheck Organic Organic / HPLC (ACN, MeOH, DMSO) SolventCheck->Organic >10% Organic Aqueous Aqueous Buffer SolventCheck->Aqueous Mostly Water HaloWaste Halogenated Solvent Waste (Due to TFA content) Organic->HaloWaste pHCheck Check pH Aqueous->pHCheck Neutralize Neutralize with Sodium Bicarbonate pHCheck->Neutralize Acidic (pH < 6) AqWaste Aqueous Chemical Waste (Trace Organics) pHCheck->AqWaste Neutral Neutralize->AqWaste

Caption: Decision tree for segregating Sakamototide TFA waste based on physical state and solvent composition.

Environmental Context: The TFA Factor[4][5][6]

Why is strict adherence required? Trifluoroacetic acid (TFA) is structurally related to PFAS (Per- and polyfluoroalkyl substances) . It is extremely stable and does not degrade naturally in the environment.

  • Wastewater Treatment Plants (WWTP): Standard municipal WWTPs cannot remove TFA.[4] If you pour it down the drain, it enters the watershed unchanged.

  • Regulatory Trends: The EU and US EPA are increasingly scrutinizing short-chain PFAS like TFA. By segregating this waste for high-temperature incineration , you ensure the carbon-fluorine bond is broken, preventing environmental accumulation.

Emergency Procedures
EventImmediate Action
Skin Contact Wash with soap and water for 15 minutes. TFA salts can cause delayed burns if left on skin.
Eye Contact Flush with water for 15 minutes. Seek medical attention.
Powder Spill Do not sweep dry (creates dust). Cover with wet paper towels, wipe up, and dispose of as solid chemical waste.
References
  • LifeTein. (2025).[2] Should I Have TFA Removed from My Peptide? Technical Support Information. Retrieved from [Link]

  • Sustainability Directory. (2024). TFA Disposal Methods and Environmental Persistence. Retrieved from [Link]

  • MDPI. (2024). Trifluoroacetic Acid: Toxicity, Sources, Sinks and Future Prospects. Retrieved from [Link]

  • PFAS Free. (2023). TFA – the tiny but prevalent PFAS: Environmental Impact. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Handling Sakamototide Substrate Peptide TFA: Ensuring Safety and Experimental Integrity

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our primary goal is to generate reliable and reproducible data. The integrity of our results begins long before the first data point is collected; it starts with the safe and precise handling of our reagents. Sakamototide substrate peptide TFA, a key reagent in assays for the AMPK family of kinases, requires a handling protocol that respects both its potential biological activity and the chemical hazards of its counter-ion, Trifluoroacetic Acid (TFA).[1][2][3]

This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each recommendation. Adherence to these protocols will not only protect you and your colleagues but will also safeguard your experiments from the confounding artifacts that can arise from improper handling of TFA salts.

Part 1: Understanding the Core Hazards

The risk profile for Sakamototide substrate peptide TFA is twofold. First, as a research peptide, its full biological effects may be uncharacterized, necessitating cautious handling.[4] Second, and more immediately, the compound is a salt of Trifluoroacetic Acid (TFA), a strong and corrosive organic acid used during peptide synthesis and purification.[5][6]

The Trifluoroacetic Acid (TFA) Component:

TFA is not a benign passenger molecule. It is a highly corrosive substance that can cause severe skin burns, eye damage, and respiratory tract irritation upon inhalation.[6][7][8] Its high volatility means that even a poorly sealed container can release fumes, posing an inhalation risk and potentially damaging labels on other reagents.[6]

Beyond the immediate physical hazards, residual TFA can significantly impact experimental outcomes. It has been shown to:

  • Induce Cytotoxicity: TFA can impair cell growth and viability even at nanomolar concentrations, potentially leading to the misinterpretation of a peptide's effect as anti-proliferative.[9]

  • Interfere with Assays: The strong acidity of TFA can denature pH-sensitive proteins and enzymes.[5] It can also interfere with spectroscopic analysis, such as FTIR, by producing a strong signal that overlaps with the peptide's amide I band.[9]

  • Alter Peptide Structure: The presence of the TFA counter-ion can affect the hydrogen-bonding network of a peptide, potentially altering its secondary structure and function.[9]

Therefore, the following procedures are designed to mitigate both the overt safety risks of TFA and the subtle, yet critical, risks to your data's integrity.

Part 2: Personal Protective Equipment (PPE) Protocol

A comprehensive approach to PPE is non-negotiable. The appropriate level of protection varies slightly depending on the specific task being performed. All personnel must be trained on the proper use, removal, and disposal of their PPE.[4]

Task Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Handling Lyophilized Powder (Weighing, Aliquoting) Double nitrile gloves are recommended to prevent contamination and exposure.[4][10]Chemical safety goggles AND a face shield to protect against fine particle inhalation and splashes.[4]Standard laboratory coat, fully buttoned.Required: Work must be conducted in a certified chemical fume hood or powder hood.[4][11] A respirator may be necessary for large quantities.
Reconstituting the Peptide Chemical-resistant nitrile gloves.[12]Chemical safety goggles are mandatory. A face shield is recommended due to the high risk of splashing.[4]Standard laboratory coat, fully buttoned.Required: All reconstitution should occur within a chemical fume hood.[12]
Handling Stock and Working Solutions Chemical-resistant nitrile gloves.[13]Chemical safety goggles.[13]Standard laboratory coat, fully buttoned.[13]Work should be performed in a well-ventilated area. A fume hood is recommended.[11]

Part 3: Step-by-Step Safe Handling Workflow

This protocol outlines the essential steps from receiving the peptide to preparing it for your assay.

Step 1: Preparation and Area Sanitization

  • Designate a Workspace: All work with Sakamototide substrate peptide TFA, especially in its powdered form, must be conducted within a certified chemical fume hood.[4]

  • Verify Hood Function: Ensure the chemical fume hood has been certified within the last year.[14]

  • Gather Materials: Before starting, assemble all necessary items: the peptide vial, appropriate sterile solvent (e.g., sterile water, anhydrous DMSO), sterile syringes or calibrated pipettes, and waste containers.[3][4]

  • Don PPE: Put on all required PPE as detailed in the table above before entering the designated workspace.[4]

Step 2: Handling and Reconstituting the Lyophilized Powder

  • Equilibrate Vial: Allow the vial to warm to room temperature before opening to prevent condensation, which can degrade the peptide.

  • Minimize Air Disturbance: Open the vial carefully inside the fume hood. Avoid any sudden movements that could aerosolize the fine powder.

  • Add Solvent: Using a sterile pipette, slowly add the appropriate volume of the desired solvent down the side of the vial to dissolve the peptide.[2] Ultrasonic treatment may be needed to achieve full dissolution in water.[1][2]

  • Mix Gently: Cap the vial securely and mix by gentle vortexing or inversion until the peptide is fully dissolved.

  • Label Clearly: Immediately label the vial with the peptide name, concentration, solvent, and date of preparation.[13]

Step 3: Storage of Stock Solutions

  • Aliquot: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into single-use volumes in microcentrifuge tubes.[4]

  • Store Appropriately: Store frozen aliquots at -20°C for short-term (1 month) or -80°C for long-term (6 months) storage, ensuring they are sealed to protect from moisture.[1]

G cluster_prep Preparation cluster_handling Handling & Reconstitution cluster_storage Storage prep_area 1. Prepare Fume Hood don_ppe 2. Don Appropriate PPE prep_area->don_ppe gather_mat 3. Gather Materials don_ppe->gather_mat equilibrate 4. Equilibrate Vial to RT gather_mat->equilibrate add_solvent 5. Slowly Add Solvent in Hood equilibrate->add_solvent mix 6. Mix Gently add_solvent->mix label_vial 7. Label Clearly mix->label_vial aliquot 8. Aliquot into Single-Use Tubes label_vial->aliquot store 9. Store at -20°C or -80°C aliquot->store caption Workflow for Safe Handling and Preparation G start Spill Detected assess Assess Spill Size & Location start->assess small_spill Small Spill (<50mL) Inside Fume Hood assess->small_spill Small large_spill Large Spill (>50mL) or Outside Hood assess->large_spill Large contain Contain with Inert Absorbent small_spill->contain evacuate Evacuate Area large_spill->evacuate cleanup Collect into Hazardous Waste contain->cleanup decon Decontaminate Area cleanup->decon alert Alert Others & Call EHS/911 evacuate->alert no_entry Post 'No Entry' Sign alert->no_entry caption Decision-Making for Spill Response

Caption: Decision-Making for Spill Response

Part 5: Waste Disposal Plan

All materials that come into contact with Sakamototide substrate peptide TFA must be treated as hazardous waste due to the TFA component.

  • Waste Collection: Use a dedicated, clearly labeled hazardous waste container made of compatible material (e.g., high-density polyethylene or glass). [12]Collect all contaminated items, including unused solutions, pipette tips, vials, gloves, and spill cleanup materials. [12][14]2. Waste Labeling: The container must be labeled with "Hazardous Waste," the full chemical name ("Sakamototide substrate peptide TFA"), and an indication of the hazards (Corrosive). [12][14]Do not use abbreviations.

  • Storage: Keep the sealed waste container in a designated satellite accumulation area, preferably in secondary containment. [14]4. Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor. Never dispose of this material down the drain. [8][12] By integrating these safety and handling protocols into your standard laboratory practice, you create a secure environment and ensure that your scientific pursuits are built on a foundation of quality and integrity.

References

  • GenScript. (2019, July 18). Impact of Counter-ion in Peptide on Studies in Different Research Fields. Available at: [Link]

  • Purepeptix. (2025, December 8). Safe Handling & Lab PPE for Peptides | Compliance Research Guide. Available at: [Link]

  • LifeTein. (2025, July 10). Should I Have TFA Removed from My Peptide? Available at: [Link]

  • Peptide Synthetics. (n.d.). Materials safety data sheet. Available at: [Link]

  • New Jersey Department of Health. (2001, October). Hazardous Substance Fact Sheet: Trifluoroacetic Acid. Available at: [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Trifluoroacetic acid (TFA). Available at: [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Trifluoroacetic acid (TFA). Available at: [Link]

  • University of Connecticut. (n.d.). Brueckner Lab-Specific Standard Operating Procedure (LSOP): Trifluoroacetic Acid (TFA). Available at: [Link]

  • Amherst College. (2024, April 2). Standard Operation Procedures for Working with Trifluoroacetic Acid. Available at: [Link]

  • Novachem. (n.d.). Trifluoroacetic acid Peptide Grade Safety Data Sheet. Available at: [Link]

  • Westlab. (2023, July 14). Comprehensive Guide to Lab PPE (Personal Protective Equipment). Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.